Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXXSRNBCFGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855672 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-17-6 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies. Each route is presented with a thorough discussion of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This document emphasizes scientific integrity, providing in-text citations to authoritative sources and culminating in a complete reference list. Visual aids in the form of tables and diagrams are included to enhance clarity and data interpretation.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a variety of biologically active natural products and pharmaceutical agents. Its inherent ring strain imparts unique conformational properties and reactivity, making it an attractive scaffold for the design of novel therapeutics and materials. This compound, possessing both a hydroxyl and an ester functional group on a cyclobutane core, serves as a versatile intermediate for the synthesis of more complex molecules. The cis and trans diastereomers of this compound offer distinct three-dimensional arrangements of their functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide will explore two principal and scientifically robust strategies for the synthesis of this compound:
-
Route A: A strategy commencing with the synthesis of a cyclobutane-1,3-dicarboxylate precursor, followed by the challenging yet crucial selective mono-reduction of one of the ester functionalities.
-
Route B: An alternative approach that hinges on the stereoselective reduction of a keto-ester precursor, methyl 3-oxocyclobutane-1-carboxylate, to afford the target alcohol.
Both routes will be analyzed for their advantages, limitations, and the stereochemical control they offer.
Synthetic Strategy I: Selective Mono-Reduction of a Dicarboxylate Precursor
This synthetic approach leverages the accessibility of symmetric cyclobutane-1,3-dicarboxylic acid derivatives. The core challenge lies in differentiating between two chemically equivalent ester groups to achieve a mono-reduction.
Synthesis of the Key Precursor: Dimethyl cyclobutane-1,3-dicarboxylate
The journey begins with the construction of the cyclobutane ring, a process that has a historically rich and sometimes convoluted background[1]. A reliable and scalable method proceeds via the [2+2] photocycloaddition of an appropriate precursor or through alkylation strategies. A well-established route involves the synthesis of cyclobutane-1,3-dicarboxylic acid.
A modern and efficient method for the synthesis of a related precursor, cyclobutane-1,3-diacid (CBDA), involves the [2+2] photocyclization of trans-cinnamic acid[2]. For the unsubstituted cyclobutane-1,3-dicarboxylic acid, historical synthetic challenges have been overcome, and reliable methods are now available[1].
Once the dicarboxylic acid is obtained, it can be readily converted to the corresponding dimethyl ester.
Experimental Protocol: Esterification of cyclobutane-1,3-dicarboxylic acid
-
To a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq) in methanol (10-20 volumes) is added concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford dimethyl cyclobutane-1,3-dicarboxylate as a colorless oil, which can be used in the next step without further purification.
The Chemoselectivity Challenge: Mono-reduction of the Diester
The selective reduction of one of two identical ester groups is a non-trivial synthetic challenge. Standard reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both esters to the corresponding diol. Therefore, a carefully chosen reagent and precisely controlled reaction conditions are paramount.
Borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are known to reduce carboxylic acids in the presence of esters[3][4][5]. By converting one of the ester groups of the diester to a carboxylic acid, a selective reduction can be achieved. An alternative and more direct approach involves the use of modified borohydride reagents that exhibit enhanced reactivity towards esters, allowing for a controlled reduction. A combination of sodium borohydride with a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), can facilitate the reduction of esters[6]. The choice of solvent and temperature is also critical in modulating the reactivity and selectivity.
Conceptual Workflow for Selective Mono-reduction
Caption: Route A workflow via a mono-acid intermediate.
Experimental Protocol: Selective Mono-reduction using NaBH₄/LiCl
-
To a solution of dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) and lithium chloride (1.0-1.2 eq) in a mixture of anhydrous THF and ethanol is added sodium borohydride (1.0-1.5 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-24 hours. The reaction progress should be carefully monitored by TLC or GC-MS to avoid over-reduction to the diol.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl.
-
The mixture is concentrated under reduced pressure to remove the organic solvents.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to separate the desired mono-alcohol from unreacted starting material and the diol byproduct.
Synthetic Strategy II: Stereoselective Reduction of a Keto-Ester
This strategy offers a more direct approach to controlling the stereochemistry of the final product by leveraging the well-studied principles of stereoselective ketone reduction.
Synthesis of the Key Precursor: Methyl 3-oxocyclobutanecarboxylate
The synthesis of this key keto-ester can be achieved through various methods, including the Dieckmann condensation of appropriate acyclic precursors.
Stereoselective Reduction of the Cyclobutanone
The reduction of the ketone functionality in methyl 3-oxocyclobutanecarboxylate can yield both cis and trans isomers of the target molecule. The stereochemical outcome is highly dependent on the nature of the reducing agent and the reaction conditions.
The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent (antifacial attack)[7]. This preference is attributed to minimizing torsional strain in the transition state, consistent with the Felkin-Anh model[7]. Bulky reducing agents are expected to enhance this selectivity. Conversely, achieving the trans isomer may require directing groups or alternative reduction methodologies.
Key Factors Influencing Stereoselectivity:
| Factor | Influence on Stereoselectivity | Rationale |
| Reducing Agent | Bulky hydrides (e.g., L-Selectride®) favor cis isomer formation. | Increased steric hindrance promotes attack from the less hindered face. |
| Temperature | Lower temperatures generally increase the selectivity for the cis isomer[7]. | The transition state leading to the major product is more favored energetically at lower temperatures. |
| Solvent | Less polar solvents can enhance the selectivity for the cis isomer[7]. | Solvent coordination to the carbonyl and the reducing agent can influence the approach of the hydride. |
Reaction Pathway for Stereoselective Reduction
Caption: Stereoselective reduction of the keto-ester precursor.
Experimental Protocol: Synthesis of cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
-
A solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
L-Selectride® (1.0 M solution in THF, 1.1-1.2 eq) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure cis-isomer.
Experimental Protocol: Synthesis of trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (potential mixture)
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.0-1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting mixture of cis and trans isomers can be separated by careful column chromatography. The ratio of isomers will depend on the specific reaction conditions.
Purification and Characterization
The separation of the cis and trans isomers of this compound can be achieved by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[8]. The identity and purity of the final products should be confirmed by a combination of analytical techniques.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | The chemical shifts and coupling constants of the protons on the cyclobutane ring will differ for the cis and trans isomers. The relative stereochemistry can often be determined by NOE experiments. |
| ¹³C NMR | Distinct signals for the carbons of the cyclobutane ring and the functional groups for each isomer. |
| IR Spectroscopy | Characteristic absorptions for the hydroxyl (broad, ~3400 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product. |
Conclusion
The synthesis of this compound can be successfully accomplished through two primary synthetic strategies. The choice between the selective mono-reduction of a diester and the stereoselective reduction of a keto-ester will depend on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis. The reduction of the keto-ester generally offers a more direct and controllable route to specific stereoisomers. Careful selection of reagents and reaction conditions is crucial for achieving high yields and selectivities in both approaches. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical building block.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate synthesis protocol
An In-depth Technical Guide to the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Strategic Analysis of Synthesis
This compound is a valuable bifunctional building block in modern organic synthesis. Its compact and rigid cyclobutane core, decorated with orthogonal hydroxyl and methyl ester functionalities, makes it an attractive scaffold for the development of novel pharmaceuticals and advanced materials. The 1,3-disubstitution pattern allows for the creation of specific stereochemical and conformational properties in larger molecules. This guide provides a detailed examination of a reliable and scalable synthetic route to this target molecule, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule suggests that the primary alcohol and the methyl ester can be derived from a common precursor, a dicarboxylic acid derivative. The most direct approach involves the selective reduction of one of two ester groups in a symmetrical diester, such as dimethyl cyclobutane-1,3-dicarboxylate. This diester, in turn, can be readily prepared from the corresponding cyclobutane-1,3-dicarboxylic acid, a commercially available or synthetically accessible starting material.
Caption: Retrosynthetic analysis of the target molecule.
Rationale for the Chosen Pathway
Several synthetic strategies could be envisioned to construct the target molecule. However, the selective reduction pathway starting from cyclobutane-1,3-dicarboxylic acid offers significant advantages in terms of efficiency, scalability, and control.
-
Alternative Route 1: Functional Group Interconversion. One could start with a precursor like 3-oxocyclobutanecarboxylic acid.[1][2] This would require a multi-step sequence, for instance, a Wittig reaction to introduce a methylene group, followed by hydroboration-oxidation to form the primary alcohol, and subsequent esterification. While feasible, this route is longer and may present challenges in achieving high overall yields.
-
Alternative Route 2: [2+2] Cycloaddition. Building the cyclobutane ring from acyclic precursors via a [2+2] photocyclization is a fundamental approach.[3] For example, the cycloaddition of acrylic acid and an appropriate alkene could be considered. However, controlling the regioselectivity and stereoselectivity of such reactions to achieve the desired 1,3-disubstituted pattern can be complex and often results in mixtures of isomers, complicating purification.
The selected pathway, beginning with the dicarboxylic acid, leverages a symmetrical intermediate (the diester), where the main challenge is narrowed to a single, well-understood transformation: the selective mono-reduction. This approach minimizes the number of synthetic steps and avoids complex purification of isomeric mixtures early in the sequence.
Core Synthesis Workflow
The synthesis is executed in three primary stages: the formation of the key diester intermediate, the critical selective reduction, and the final purification.
Caption: Overall synthetic workflow.
Detailed Synthesis Protocol
Stage 1: Synthesis of Dimethyl cyclobutane-1,3-dicarboxylate
The first step is the conversion of the commercially available cyclobutane-1,3-dicarboxylic acid into its corresponding dimethyl ester. This is typically achieved via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] Using methanol as both the reagent and the solvent drives the equilibrium towards the product side.
Mechanism Insight (Fischer Esterification): The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester product.[5][6]
Experimental Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutane-1,3-dicarboxylic acid (14.4 g, 0.10 mol).
-
Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is consumed.
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Reduce the volume of methanol under reduced pressure. Add water (100 mL) and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude dimethyl cyclobutane-1,3-dicarboxylate.[7] The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
| Parameter | Value |
| Starting Material | Cyclobutane-1,3-dicarboxylic acid |
| Reagents | Methanol, Sulfuric Acid (cat.) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Stage 2: Selective Mono-reduction
This is the most critical step of the synthesis. The goal is to reduce one of the two chemically equivalent ester groups to a primary alcohol without affecting the other. This differentiation is achieved by carefully controlling the stoichiometry of a milder reducing agent. While powerful reagents like lithium aluminum hydride (LiAlH₄) would likely lead to the diol, weaker hydride donors such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) offer better selectivity. LiBH₄ is particularly effective for this transformation.
Causality of Reagent Choice: The reactivity of borohydride reagents can be tuned. NaBH₄ is generally unreactive towards esters in common solvents like methanol or ethanol at room temperature. However, LiBH₄ is a more potent reducing agent than NaBH₄ and can reduce esters, yet it is milder and more selective than LiAlH₄. By using a controlled amount (approximately 1.0-1.2 equivalents) of LiBH₄ at a controlled temperature, it is possible to favor the mono-reduction. The reaction proceeds through a tetrahedral intermediate, and the rate of the second reduction is significantly slower, allowing for the isolation of the desired hydroxy-ester.
Experimental Protocol:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dimethyl cyclobutane-1,3-dicarboxylate (17.2 g, 0.10 mol) in dry tetrahydrofuran (THF) (200 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of lithium borohydride (LiBH₄) in THF (e.g., 2.0 M solution, 55 mL, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-3 hours, monitoring the reaction by TLC to observe the disappearance of the starting diester and the formation of the product.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral to slightly acidic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Value | Rationale |
| Reducing Agent | Lithium Borohydride (LiBH₄) | Offers good reactivity for esters with higher selectivity than LiAlH₄. |
| Stoichiometry | 1.0 - 1.2 equivalents | Crucial for maximizing mono-reduction and minimizing diol formation. |
| Solvent | Dry Tetrahydrofuran (THF) | Aprotic solvent compatible with the reducing agent. |
| Temperature | 0 °C | Slows the reaction rate, enhancing selectivity. |
Stage 3: Purification and Characterization
The crude product from the reduction step will likely contain a mixture of the desired mono-alcohol, unreacted starting material, and the over-reduced diol. Purification is effectively achieved using silica gel column chromatography.
Experimental Protocol:
-
Chromatography Setup: Prepare a silica gel column using a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50 ethyl acetate/hexanes).
-
Elution: Apply the crude product to the column and elute with the solvent system. The less polar starting material will elute first, followed by the desired product, and finally the more polar diol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.[8][9][10]
Product Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[8][9] |
| Molecular Weight | 144.17 g/mol [8][9] |
| Appearance | Colorless oil or liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.67 (s, 3H, -OCH₃), ~3.55 (d, 2H, -CH₂OH), ~2.80-2.60 (m, 1H, -CHCO₂Me), ~2.40-2.10 (m, 3H, ring CH₂ and CHCH₂OH), ~2.00-1.80 (m, 2H, ring CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~175.0 (-CO₂Me), ~65.0 (-CH₂OH), ~51.5 (-OCH₃), ~38.0 (CHCO₂Me), ~35.0 (CHCH₂OH), ~28.0 (ring CH₂) |
| IR (thin film, cm⁻¹) | ~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1730 (s, C=O stretch) |
Troubleshooting and Field Insights
-
Problem: Low yield in the esterification step.
-
Cause: Incomplete reaction due to the equilibrium nature of the Fischer esterification. Insufficient catalyst or presence of water in the starting materials.
-
Solution: Ensure anhydrous conditions. Use a Dean-Stark apparatus to remove water azeotropically if refluxing in a solvent like toluene. Increase reaction time or add more catalyst.
-
-
Problem: Over-reduction leading to significant diol formation.
-
Cause: Excess reducing agent, reaction temperature too high, or prolonged reaction time.
-
Solution: Carefully control the stoichiometry of LiBH₄. Maintain the reaction at 0 °C or lower (-20 °C). Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
-
-
Problem: Difficulty in separating the product from the starting material during chromatography.
-
Cause: Similar polarities of the diester and the mono-alcohol product.
-
Solution: Use a long chromatography column to improve separation resolution. Employ a shallow solvent gradient (e.g., increase ethyl acetate percentage very slowly). If separation remains difficult, consider converting the hydroxyl group to a bulky silyl ether to drastically change its polarity for easier separation, followed by a deprotection step.
-
Conclusion
The synthesis of this compound is reliably achieved through a three-stage process involving Fischer esterification of cyclobutane-1,3-dicarboxylic acid, followed by a carefully controlled selective mono-reduction of the resulting diester with lithium borohydride. This pathway is efficient, scalable, and relies on well-understood chemical transformations. The final product, a versatile bifunctional building block, is obtained in high purity after standard chromatographic purification. The key to success lies in the meticulous control of stoichiometry and temperature during the critical reduction step to maximize the yield of the desired mono-alcohol.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dimethyl cyclobutane-1,3-dicarboxylate | C8H12O4 | CID 14111075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 9. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 10. calpaclab.com [calpaclab.com]
Spectroscopic Data of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: An In-depth Technical Guide
Introduction
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (C₇H₁₂O₃, MW: 144.17 g/mol ) is a bifunctional organic molecule featuring a cyclobutane core, a primary alcohol, and a methyl ester.[1][2][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The stereochemistry of the substituents on the cyclobutane ring—cis or trans—significantly influences its three-dimensional structure and, consequently, its biological activity and physical properties.
Accurate structural elucidation and characterization are paramount for any research or development involving this compound. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, assess purity, and determine stereochemistry. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization.
Theoretical Framework
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent relaxation of the nuclei, we can obtain an NMR spectrum.
The precise resonance frequency of a nucleus is influenced by its local electronic environment, an effect known as the chemical shift (δ) . Electronegative atoms, for instance, withdraw electron density from nearby nuclei, "deshielding" them and causing them to resonate at a higher frequency (downfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents. Furthermore, the interaction between the spins of neighboring, non-equivalent nuclei leads to spin-spin splitting , providing valuable information about the connectivity of atoms. The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent neighboring protons.
The conformation of the cyclobutane ring, which is not perfectly planar, can influence the coupling constants between protons.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
A robust and reproducible protocol is critical for acquiring high-quality NMR data.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6][7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition Workflow:
Data Interpretation
¹H NMR (400 MHz, CDCl₃) - Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | s | 3H | -COOCH₃ | Singlet for the methyl ester protons. |
| ~ 3.65 | d, J ≈ 6 Hz | 2H | -CH₂OH | Protons of the hydroxymethyl group, split by the adjacent methine proton. |
| ~ 2.80 - 3.00 | m | 1H | -CH(COOCH₃) | Methine proton at C1, expected to be a complex multiplet due to coupling with neighboring ring protons. |
| ~ 2.40 - 2.60 | m | 1H | -CH(CH₂OH) | Methine proton at C3, also a complex multiplet. |
| ~ 2.00 - 2.20 | m | 4H | Ring -CH₂- | Diastereotopic methylene protons on the cyclobutane ring, leading to complex multiplets. |
| ~ 1.70 | br s | 1H | -OH | Broad singlet for the hydroxyl proton; its chemical shift is concentration-dependent and it may exchange with D₂O. |
¹³C NMR (100 MHz, CDCl₃) - Predicted Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 | -C OOCH₃ | Carbonyl carbon of the ester, typically found in this downfield region.[6] |
| ~ 65 | -C H₂OH | Carbon of the hydroxymethyl group, deshielded by the oxygen atom.[6] |
| ~ 52 | -COOC H₃ | Methyl carbon of the ester.[8] |
| ~ 40 | -C H(COOCH₃) | Methine carbon at C1. |
| ~ 35 | -C H(CH₂OH) | Methine carbon at C3. |
| ~ 30 | Ring -C H₂- | Methylene carbons of the cyclobutane ring.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum.
Theoretical Framework
The absorption of IR radiation causes transitions between vibrational energy levels. The main types of vibrations are stretching (a change in bond length) and bending (a change in bond angle). The frequency of a particular vibration depends on the masses of the atoms involved and the strength of the bond between them. For instance, a C=O double bond is stronger than a C-O single bond and will therefore absorb at a higher frequency (wavenumber). The presence of hydrogen bonding can significantly broaden the absorption band of an O-H stretch.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Data Acquisition Workflow:
Data Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the alcohol and ester functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Broad, Strong | O-H stretch | Alcohol (-OH) |
| 2950 - 2850 | Medium-Strong | C-H stretch | Aliphatic (sp³ C-H) |
| ~ 1730 | Strong, Sharp | C=O stretch | Ester (-COOCH₃) |
| 1300 - 1000 | Strong | C-O stretch | Ester and Alcohol |
The broad and strong absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.[9][11] The sharp and intense peak around 1730 cm⁻¹ is characteristic of the carbonyl stretch of a saturated ester.[10] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-O stretching vibrations of the ester and alcohol, which are typically strong.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Framework
In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and can fragment into smaller, more stable ions and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and a detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.
The fragmentation patterns are often predictable and provide clues about the molecule's structure. For instance, alcohols frequently undergo α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[13][14] Esters can also undergo characteristic fragmentations.[15]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Instrumentation:
-
A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
Data Acquisition Workflow:
Data Interpretation
The mass spectrum of this compound (MW = 144.17) is expected to show a molecular ion peak (M⁺•) at m/z = 144. However, for alcohols, this peak can be weak or absent.[15]
Predicted Fragmentation Pattern:
-
m/z = 144 (M⁺•): The molecular ion.
-
m/z = 126 ([M - H₂O]⁺•): Loss of a water molecule (18 amu) from the alcohol moiety. This is a common fragmentation pathway for alcohols.[13]
-
m/z = 113 ([M - OCH₃]⁺): Loss of the methoxy radical (31 amu) from the ester group (α-cleavage).
-
m/z = 85 ([M - COOCH₃]⁺): Loss of the carbomethoxy radical (59 amu).
-
m/z = 74: A potential fragment resulting from McLafferty rearrangement involving the ester group, though less likely with a cyclobutane ring.
-
m/z = 45 ([CH₂OH]⁺): A fragment that could arise from cleavage of the cyclobutane ring.
The relative intensities of these fragment ions will depend on their stability. The analysis of these fragments allows for the piecing together of the molecular structure.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy offer detailed insights into the carbon-hydrogen framework and the stereochemical arrangement of the substituents. IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key hydroxyl and ester functional groups. Finally, mass spectrometry determines the molecular weight and provides further structural clues through predictable fragmentation patterns. Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and quality of this important synthetic building block for researchers, scientists, and drug development professionals.
References
- 1. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 2. cis-methyl-3-(hydroxymethyl)cyclobutane-1-carboxylate 97% | CAS: 2398-17-6 | AChemBlock [achemblock.com]
- 3. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Deep Dive into the ¹H NMR Spectrum of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Guide for Researchers
Introduction: The Intricacies of the Cyclobutane Ring in NMR Spectroscopy
For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose. However, the analysis of strained ring systems, such as cyclobutanes, presents unique challenges and subtleties. The puckered nature of the cyclobutane ring, unlike the more flexible cyclohexane, leads to a rigid scaffold where the spatial arrangement of substituents profoundly influences the magnetic environment of each proton. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a bifunctional molecule with significant potential as a synthetic building block. We will explore the theoretical underpinnings of its spectral features, predict the spectra for both its cis and trans isomers, and provide a robust experimental protocol for acquiring high-quality data.
The core of this analysis lies in understanding how the stereochemical relationship between the methyl ester and hydroxymethyl groups dictates the chemical shifts, coupling constants, and overall appearance of the ¹H NMR spectrum. The non-planar, puckered conformation of the cyclobutane ring results in pseudo-axial and pseudo-equatorial positions for the substituents and protons, leading to complex spin-spin coupling networks and potential for diastereotopicity that must be carefully dissected.[1]
Theoretical Framework: Unraveling the Spectral Complexity
The ¹H NMR spectrum of a substituted cyclobutane is governed by a confluence of factors, each contributing to the final spectral readout. A thorough understanding of these principles is essential for accurate interpretation.
Ring Conformation and Puckering
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2] This puckering interconverts rapidly at room temperature, but the presence of substituents can favor one conformation. This leads to protons and substituents occupying pseudo-axial and pseudo-equatorial positions, which are distinct magnetic environments.
Electronegativity and Anisotropic Effects of Substituents
The two functional groups, the methyl ester (-COOCH₃) and the hydroxymethyl (-CH₂OH), exert significant influence on the chemical shifts of the ring protons.
-
Inductive Effects: The oxygen atoms in both substituents are electronegative, leading to a deshielding (downfield shift) of nearby protons. This effect is strongest for the methine protons at the points of substitution (C1 and C3).
-
Magnetic Anisotropy: The carbonyl group (C=O) of the ester creates a conical region of shielding and deshielding.[3][4] Protons located in the deshielding zone (in the plane of the carbonyl group) will be shifted downfield, while those in the shielding zone (above or below the plane) will be shifted upfield. The orientation of the ester group relative to the ring protons will be a key differentiator between the cis and trans isomers.
Spin-Spin Coupling: A Stereochemical Roadmap
Proton-proton coupling constants (J-values) in cyclobutanes are highly sensitive to the dihedral angle between the coupled protons.[1] This makes them an invaluable tool for stereochemical assignment.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly variable, with cis couplings (typically 4.6–11.5 Hz) often being different from trans couplings (2.0–10.7 Hz).[1]
-
Geminal Coupling (²J): The coupling between two non-equivalent protons on the same carbon (diastereotopic protons) is typically in the range of -10 to -15 Hz.
-
Long-Range Coupling (⁴J): Four-bond couplings across the ring are common in cyclobutanes and can further complicate the splitting patterns.
Symmetry and Diastereotopicity
The symmetry of the molecule determines the number of chemically equivalent protons and thus the number of distinct signals in the spectrum.
-
cis-isomer: Possesses a plane of symmetry, which simplifies the spectrum to a degree.
-
trans-isomer: Lacks a plane of symmetry, making all ring methylene protons potentially non-equivalent.
Crucially, the methylene protons of the -CH₂OH group are diastereotopic in both isomers because they are adjacent to a stereocenter (C3). Similarly, the methylene protons on the cyclobutane ring (at C2 and C4) are also diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, each likely as a doublet of doublets or a more complex multiplet, and they will exhibit geminal coupling to each other.
Predicted ¹H NMR Spectra
Based on the principles outlined above, we can predict the ¹H NMR spectra for the cis and trans isomers of this compound. The following predictions assume a standard NMR solvent like CDCl₃.
Structure and Proton Labeling
To facilitate the discussion, the protons in both isomers are labeled as follows:
Caption: Labeled structures of cis and trans isomers.
Predicted Data for cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |
| Hf (-COOCH₃ ) | 3H | ~3.70 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |
| Hd , He (-CH₂ OH) | 2H | ~3.65 | Doublet (d) | ³Jb-d/e ≈ 6-8 | Diastereotopic protons on the hydroxymethyl group, coupled to Hb. May appear as two separate signals if resolution is high. |
| Ha (CH -COOCH₃) | 1H | ~2.9 - 3.2 | Quintet or Multiplet (m) | ³Ja-c, ³Ja-c' | Deshielded by the adjacent ester group. Coupled to four neighboring methylene protons (Hc and Hc'). |
| Hb (CH -CH₂OH) | 1H | ~2.5 - 2.8 | Multiplet (m) | ³Jb-c, ³Jb-c', ³Jb-d/e | Deshielded by the hydroxymethyl group. Coupled to the four ring methylene protons and the two hydroxymethyl protons. |
| Hc , Hc' (ring -CH₂ -) | 4H | ~1.9 - 2.4 | Multiplet (m) | ²Jc-c', ³Ja-c, ³Ja-c', ³Jb-c, ³Jb-c' | Due to symmetry, the two CH₂ groups are equivalent, but the geminal protons within each are diastereotopic. Complex overlapping signals are expected. |
| -OH | 1H | Variable | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
Predicted Data for trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |
| Hg (-COOCH₃ ) | 3H | ~3.68 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |
| He , Hf (-CH₂ OH) | 2H | ~3.60 | Doublet (d) | ³Jb-e/f ≈ 6-8 | Diastereotopic protons on the hydroxymethyl group, coupled to Hb. |
| Ha (CH -COOCH₃) | 1H | ~2.8 - 3.1 | Multiplet (m) | ³Ja-c, ³Ja-c', ³Ja-d, ³Ja-d' | Deshielded by the ester. Coupled to four neighboring methylene protons. |
| Hb (CH -CH₂OH) | 1H | ~2.4 - 2.7 | Multiplet (m) | ³Jb-c, ³Jb-c', ³Jb-d, ³Jb-d', ³Jb-e/f | Deshielded by the hydroxymethyl group. Coupled to the four ring methylene protons and the two hydroxymethyl protons. |
| Hc , Hc' , Hd , Hd' (ring -CH₂ -) | 4H | ~1.8 - 2.5 | Multiplet (m) | Complex | The lack of symmetry renders all four methylene protons non-equivalent, leading to a more complex and spread-out multiplet region compared to the cis isomer. |
| -OH | 1H | Variable | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To validate these predictions and unambiguously determine the stereochemistry of a synthesized sample, a carefully executed NMR experiment is crucial.
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is critical for resolving the complex multiplets of the cyclobutane ring protons.
-
Insert the sample into the spectrometer and ensure it is locked onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical TMS signal.
-
-
1D ¹H NMR Acquisition:
-
Pulse Sequence: A standard 90° pulse-acquire sequence is generally sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase correct the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the values to obtain the relative proton ratios.
-
-
Advanced 2D NMR Experiments (for definitive assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to one another. It is invaluable for tracing the connectivity within the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the assignment of CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can help to confirm the assignment of the ester and hydroxymethyl groups to the correct positions on the ring.
-
Conclusion and Outlook
The ¹H NMR spectrum of this compound is a rich source of stereochemical information. The key to its interpretation lies in a detailed analysis of chemical shifts, influenced by the anisotropic effects of the substituents, and the complex splitting patterns arising from the fixed, puckered nature of the cyclobutane ring. The predicted differences between the cis and trans isomers, particularly in the complexity of the ring methylene proton signals, should provide a clear diagnostic handle for stereochemical assignment. For unambiguous proof, a combination of 1D ¹H NMR and 2D correlation experiments like COSY and HSQC is strongly recommended. This guide provides the theoretical foundation and practical framework for researchers to confidently tackle the structural elucidation of this and other similarly substituted cyclobutane systems.
References
13C NMR analysis of substituted cyclobutanes
An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Cyclobutanes
Authored by: A Senior Application Scientist
The cyclobutane moiety is a cornerstone in medicinal chemistry and materials science, yet its unique structural properties present distinct challenges for spectroscopic analysis. This technical guide provides a comprehensive exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural and stereochemical elucidation of substituted cyclobutanes. We delve into the foundational principles governed by the ring's puckered conformation, offer a detailed analysis of substituent-induced chemical shifts, and present systematic protocols for data acquisition. Furthermore, this guide covers advanced NMR techniques, including DEPT and 2D-NMR, which are indispensable for the unambiguous assignment of complex cyclobutane derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ¹³C NMR for the robust characterization of this important class of cyclic compounds.
The Unique Challenge: Understanding the Cyclobutane Ring in NMR
Unlike planar aromatic rings or the conformationally well-defined cyclohexane chair, the cyclobutane ring is not a simple planar square. To alleviate significant torsional strain, it adopts a dynamic, puckered "butterfly" conformation.[1] This rapid equilibrium between two equivalent puckered states has a profound influence on the magnetic environment of each carbon nucleus, directly impacting the resulting ¹³C NMR spectrum.[1] The chemical shifts and coupling constants are exquisitely sensitive to the ring's conformation and the precise orientation (axial or equatorial) of its substituents.[1][2] A failure to appreciate this conformational dynamism is a common pitfall leading to misinterpretation of spectral data.
Unsubstituted cyclobutane, due to the rapid ring inversion that averages the magnetic environments, exhibits a single ¹³C resonance at approximately 22.4 ppm.[1][3] The introduction of even a single substituent breaks this symmetry, leading to a more complex spectrum where the chemical shifts of all four ring carbons are altered.
Core Principles of ¹³C NMR Analysis for Substituted Cyclobutanes
The power of ¹³C NMR lies in its ability to provide a direct count of non-equivalent carbon atoms and to reveal their electronic environment. For substituted cyclobutanes, interpreting the spectrum requires a systematic consideration of chemical shifts and the effects of substitution patterns and stereochemistry.
Interpreting Chemical Shifts: The Substituent Effect
The chemical shift of a given carbon in a substituted cyclobutane is primarily influenced by the nature of the substituent and its position on the ring. These effects are typically categorized as follows:
-
α-Effect: The largest effect, observed at the carbon atom directly bonded to the substituent (the ipso-carbon). Electronegative substituents (e.g., -OH, -Cl, -F) cause a significant downfield shift (to higher ppm values) due to inductive electron withdrawal.[4]
-
β-Effect: The effect on the adjacent carbons. This effect is also typically deshielding (downfield shift), though its magnitude is generally smaller than the α-effect.[4]
-
γ-Effect: The effect on the carbon two bonds away. The γ-effect is stereochemically dependent. A gauche or syn-periplanar arrangement between the substituent and the γ-carbon often results in a shielding effect (an upfield shift to lower ppm values), a phenomenon known as the "steric compression" or γ-gauche effect. This is particularly useful in differentiating stereoisomers.
-
δ-Effect: The effect on the carbon three bonds away, which is generally small but can be observed in rigid systems.[5]
The following table summarizes typical ¹³C chemical shift ranges for carbons in substituted cyclobutane rings. Note that these are approximate ranges and can be influenced by solvent and other substituents.
| Carbon Position | Substituent Type | Typical Chemical Shift (ppm) | Primary Influence |
| C-1 (ipso) | Alkyl (-CH₃) | 30 - 45 | α-Effect (deshielding) |
| Halogen (-Cl, -Br) | 45 - 70 | α-Effect (strong deshielding) | |
| Oxygen (-OH, -OR) | 65 - 85 | α-Effect (very strong deshielding) | |
| C-2 (ortho) | Any | 25 - 50 | β-Effect (deshielding) |
| C-3 (meta) | Any | 20 - 40 | γ-Effect (shielding/deshielding) |
The Decisive Role of Stereochemistry
¹³C NMR is exceptionally powerful for differentiating between diastereomers of substituted cyclobutanes (e.g., cis vs. trans isomers).[5][6] The spatial relationship between substituents dictates the magnetic environment of the ring carbons.
-
Cis vs. Trans Isomers: In 1,2-disubstituted cyclobutanes, the trans isomer, which often preferentially adopts a conformation with both substituents in pseudo-equatorial positions, will exhibit a different set of chemical shifts compared to the cis isomer.[2] Similarly, in 1,3-disubstituted systems, the steric interactions in the cis isomer typically lead to upfield shifts for the ring carbons compared to the less-strained trans isomer, a direct consequence of the γ-gauche effect.
-
Head-to-Head vs. Head-to-Tail Dimers: In cyclobutane dimers formed from photochemical [2+2] cycloadditions, ¹³C NMR can readily distinguish between isomers. Head-to-head isomers often show a larger separation of the cyclobutane carbon resonances compared to the more symmetrical head-to-tail isomers.[5][7]
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
A robust and reliable dataset is the foundation of accurate structural elucidation. The following protocol outlines the key steps and considerations for acquiring a standard broadband-decoupled ¹³C NMR spectrum of a substituted cyclobutane.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified cyclobutane derivative. The higher end of this range is preferable due to the low natural abundance of ¹³C (1.1%).[8]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent is critical, as it must fully dissolve the sample without reacting with it. Ensure the solvent peak does not overlap with key signals from the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers and are crucial for achieving sharp, well-resolved peaks.
-
-
Acquisition Parameter Selection:
-
Experiment Type: Select a standard 1D ¹³C experiment with proton broadband decoupling. This technique removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[9]
-
Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially those of carbonyls or carbons attached to highly electronegative atoms, are captured.[1][9]
-
Acquisition Time (AQ): A typical value is 1-2 seconds. This parameter influences the digital resolution of the spectrum.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. This allows for partial relaxation of the carbon nuclei between pulses.
-
Number of Scans (NS): This is the most critical parameter for achieving good signal-to-noise. Due to the low abundance of ¹³C, a significantly higher number of scans is required compared to ¹H NMR, often ranging from several hundred to many thousands, depending on sample concentration.[1]
-
-
Data Processing:
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or by using an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.[3]
-
Workflow Visualization
The following diagram illustrates the logical flow from sample to elucidated structure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
IR spectroscopy of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this molecule and similar chemical entities.
Introduction: The Molecular Blueprint
This compound is a bifunctional organic molecule featuring a primary alcohol, a methyl ester, and a strained cyclobutane ring system. This unique combination of functional groups makes it a valuable building block in organic synthesis and drug discovery. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for its structural verification. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's covalent bonds.[1][2] Each functional group possesses characteristic absorption frequencies, allowing for unambiguous confirmation of the molecule's identity and purity.[1][3]
This document will elucidate the theoretical underpinnings of the molecule's IR spectrum, provide a validated experimental workflow using Attenuated Total Reflectance (ATR)-FT-IR, and offer a detailed interpretation of the resulting spectral data.
Molecular Structure and Key Functional Groups
The first step in any spectral analysis is to understand the structure of the analyte. The diagram below highlights the primary functional groups that will govern the features of the IR spectrum.
Caption: Molecular structure highlighting the key functional groups.
Principles of Infrared Spectroscopy for the Target Molecule
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its covalent bonds.[2] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment.
For this compound, we anticipate characteristic absorptions from:
-
O-H Stretching (Alcohol): The hydroxyl group (-OH) engages in intermolecular hydrogen bonding, which significantly broadens its stretching vibration band.[4][5] This results in a prominent, broad "tongue-like" peak.[4]
-
C-H Stretching (Alkane): The sp³ hybridized C-H bonds of the cyclobutane ring and methyl groups will exhibit stretching vibrations just below 3000 cm⁻¹.[6][7]
-
C=O Stretching (Ester): The carbonyl (C=O) bond of the ester is a strong dipole, leading to a very intense and sharp absorption.[2][4] Its position is a reliable indicator of the ester functional group.[4][8]
-
C-O Stretching (Ester and Alcohol): Both the ester and alcohol functionalities contain C-O single bonds. These produce strong, distinct peaks in the fingerprint region of the spectrum.[8][9][10]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of absorptions from C-C bond stretching and various bending vibrations (scissoring, rocking, wagging).[1][2][3] The unique pattern in this region is characteristic of the entire molecular structure, including the cyclobutane ring system.[11][12]
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of analysis due to its simplicity, speed, and lack of need for sample preparation like creating KBr pellets.[13][14][15][16] The technique relies on an evanescent wave that penetrates a small depth into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[15][17]
Validated Workflow for ATR-FT-IR Spectroscopy
The following diagram and protocol outline a self-validating system for acquiring a high-quality IR spectrum.
Caption: Standard operating procedure for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation & Crystal Cleaning:
-
Causality: A pristine crystal surface is paramount. Any residue from previous samples or cleaning solvents will appear in the spectrum, confounding the results.
-
Protocol: Thoroughly clean the ATR crystal (e.g., diamond) with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.[18]
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench response. This spectrum is later subtracted from the sample spectrum to isolate the analyte's absorptions. This is a critical self-validation step.
-
Protocol: With the clean, empty crystal in place, perform a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Causality: Direct and complete contact between the sample and the ATR crystal is necessary for the evanescent wave to interact effectively with the material.[18][19]
-
Protocol: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient.[20][21] If it is a solid, use a spatula to apply a few milligrams and lower the pressure clamp to ensure firm contact.[15][18]
-
-
Sample Spectrum Acquisition:
-
Protocol: Using the same instrument settings as the background scan (e.g., number of scans, resolution), acquire the sample spectrum.
-
-
Data Processing and Analysis:
-
Causality: Modern FT-IR software automatically performs background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[13]
-
Protocol: The resulting spectrum should display transmittance or absorbance on the y-axis versus wavenumber (cm⁻¹) on the x-axis. Analyze the key absorption bands as detailed in the following section.
-
Spectral Analysis and Interpretation
The IR spectrum of this compound is a composite of the signals from its constituent parts. The following table summarizes the expected key absorption bands.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity & Characteristics |
| 3550–3200 | O–H Stretch | Alcohol | Strong, very broad peak due to hydrogen bonding.[3][9] |
| 2980–2850 | C–H Stretch (sp³) | Alkane (Ring, -CH₂) | Strong to medium, sharp peaks.[7][22] |
| 1750–1735 | C=O Stretch | Ester | Very strong, sharp peak. Often the most intense in the spectrum.[4][23] |
| ~1465 & ~1375 | C–H Bend | Alkane | Medium to weak, sharp peaks. |
| 1300–1000 | C–O Stretch | Ester & Alcohol | Two or more strong, sharp peaks.[8][10] |
| ~935-900 | Ring Vibration | Cyclobutane | May show a characteristic band in this region.[11] |
Detailed Interpretation
-
Region 1: The Hydroxyl (O-H) Stretch (3550–3200 cm⁻¹) The most unmistakable feature for this molecule will be a powerful, broad absorption centered around 3350 cm⁻¹.[5] Its breadth is a direct consequence of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[4]
-
Region 2: The Alkane (C-H) Stretches (2980–2850 cm⁻¹) Just to the right of the 3000 cm⁻¹ line, a series of strong, sharp peaks will appear.[6] These are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the cyclobutane ring, the hydroxymethyl group, and the ester's methyl group.
-
Region 3: The Carbonyl (C=O) Stretch (1750–1735 cm⁻¹) A dominant, sharp, and very intense peak is expected in this region, characteristic of the C=O stretch in a saturated ester.[4][22] Its high intensity is due to the large change in dipole moment during the stretching vibration. The absence of conjugation with a double bond or aromatic ring places this absorption at a relatively high frequency (compared to, for instance, an α,β-unsaturated ester).
-
Region 4: The Fingerprint Region (<1500 cm⁻¹) This complex region provides the "fingerprint" confirmation.
-
C-O Stretches (1300-1000 cm⁻¹): Expect at least two strong absorptions here. One, typically around 1250-1150 cm⁻¹, arises from the C-O bond stretch of the ester group.[8][23] Another strong peak, typically around 1075-1000 cm⁻¹, corresponds to the C-O stretch of the primary alcohol.[5][10]
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, though they can be less intense and harder to assign definitively. A band in the 935–900 cm⁻¹ region has been suggested as being characteristic of the cyclobutane ring system.[11] Other complex bending and rocking motions contribute to the unique pattern in this region.[12]
-
Conclusion
FT-IR spectroscopy, particularly when employing the ATR technique, is a powerful and efficient method for the structural confirmation of this compound. By following a validated experimental workflow, researchers can obtain a high-quality spectrum. The key to interpretation lies in systematically identifying the characteristic absorption bands for the primary alcohol (broad O-H stretch), the methyl ester (very strong C=O stretch), and the C-O and C-H vibrations, which together provide an unambiguous confirmation of the molecular structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. jascoinc.com [jascoinc.com]
- 15. agilent.com [agilent.com]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. azom.com [azom.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Abstract
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule featuring a strained cyclobutane ring, a primary alcohol, and a methyl ester. This unique combination of functional groups results in a rich and predictable fragmentation pattern under electron ionization mass spectrometry (EI-MS), making it an excellent case study for structural elucidation. This technical guide provides a comprehensive analysis of the mass spectrometry of this compound, intended for researchers, chemists, and drug development professionals. We will deconstruct the core principles governing the fragmentation of its constituent moieties, propose a detailed fragmentation pathway, present a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into data interpretation.
Physicochemical Properties and Structural Overview
Before delving into its mass spectrometric behavior, it is essential to understand the fundamental properties of the analyte.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 89941-55-9 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Monoisotopic Mass | 144.078644 Da | [3] |
| Structure | A 1,3-substituted cyclobutane ring bearing a carbomethoxy group and a hydroxymethyl group. |
The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (ester carbonyl) influences its chromatographic behavior, while the combination of the primary alcohol, ester, and strained ring dictates its fragmentation logic in the mass spectrometer.
Core Principles of Fragmentation in EI-MS
Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and structurally informative fragmentation.[4] The fragmentation of this compound is governed by the predictable behavior of its three key structural features.
Fragmentation of the Primary Alcohol Moiety
Alcohols undergo characteristic fragmentation pathways in EI-MS. The molecular ion peak is often weak or entirely absent due to the ease of fragmentation.[5][6]
-
α-Cleavage: This is the most dominant fragmentation pathway for primary alcohols.[7][8] It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon, resulting in a resonance-stabilized oxonium ion. For a primary alcohol, this characteristically yields a prominent ion at m/z 31 ([CH₂OH]⁺).[5]
-
Dehydration: Alcohols readily lose a molecule of water (18 Da), leading to an [M-18]⁺• peak.[5][6][7] This peak can be a significant indicator of an alcohol functionality, especially in primary alcohols.
Fragmentation of the Methyl Ester Moiety
Esters also exhibit well-defined fragmentation patterns.
-
Loss of the Alkoxy Group: A common cleavage is the loss of the methoxy group as a radical (•OCH₃, 31 Da), resulting in an acylium ion [M-31]⁺. This fragment is often resonance-stabilized.
-
Loss of the Carbomethoxy Group: The entire ester group can be lost as a radical (•COOCH₃, 59 Da), yielding an [M-59]⁺ ion corresponding to the remaining hydrocarbon portion of the molecule.
-
McLafferty Rearrangement: While common in long-chain esters, this rearrangement requires a γ-hydrogen that can be transferred to the carbonyl oxygen. Due to the rigid cyclobutane structure, a classical McLafferty rearrangement is not favored for this specific molecule. However, ions characteristic of ester fragmentation, such as m/z 74, are often monitored in the analysis of fatty acid methyl esters.[9][10]
Fragmentation of the Cyclobutane Ring
The inherent ring strain of the cyclobutane core makes it susceptible to cleavage under electron ionization.
-
Ring Cleavage: Saturated cyclic compounds often fragment by cleaving the ring at one or more positions. A common pathway for cyclobutane itself is the loss of ethene (C₂H₄, 28 Da) to produce an ethene radical cation, which is observed as the base peak at m/z 28 in its spectrum.[11][12] For substituted cyclobutanes, this cleavage can lead to more complex fragments derived from the expulsion of neutral alkenes.
Predicted Fragmentation Pathway
By synthesizing the principles above, we can predict the major fragmentation pathways for this compound (M⁺• at m/z 144). The molecular ion is expected to be of low abundance.
The fragmentation cascade is initiated from the molecular ion and proceeds through several competing pathways driven by the alcohol, ester, and cyclobutane functionalities.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Summary of Key Predicted Fragments
| m/z | Proposed Ion Structure / Origin | Description of Loss | Significance |
| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight; likely to be low abundance or absent. |
| 126 | [M - H₂O]⁺• | Loss of water from the primary alcohol. | Strong indicator of a hydroxyl group.[5][7] |
| 113 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester. | Confirms the presence of a methyl ester. |
| 85 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical. | Indicates the mass of the cyclobutane-CH₂OH portion. |
| 67 | [C₅H₇]⁺ | Loss of water from the m/z 85 fragment. | Common hydrocarbon fragment resulting from secondary fragmentation. |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation. | A possible, though less common, fragment from the ester. |
| 31 | [CH₂OH]⁺ | α-cleavage at the primary alcohol. | Diagnostic peak for a primary alcohol; often a very abundant ion.[5][8] |
Experimental Protocol for GC-MS Analysis
To acquire a high-quality mass spectrum for this compound, a gas chromatography-mass spectrometry (GC-MS) approach is recommended. The GC separates the analyte from the sample matrix and introduces it into the MS in a pure form.
Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, Methanol).
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC injector.
Gas Chromatography (GC) Parameters
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30 - 200.
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from entering the MS).
Experimental Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of a volatile organic compound.
Data Interpretation and Validation
When analyzing the acquired spectrum, the key is to look for the predicted diagnostic ions.
-
Confirmation of Identity: A successful analysis will show a spectrum with a base peak or at least a very strong peak at m/z 31 . The presence of other key fragments, such as m/z 126, 113, and 85, provides a self-validating system, confirming the presence of the different functional groups.
-
The Missing Molecular Ion: Do not be concerned if the molecular ion at m/z 144 is absent. As noted, this is a very common characteristic for primary alcohols under EI conditions.[5][13] The fragment at m/z 126 (loss of water) can often serve as a proxy for determining the molecular weight.
-
Cis/Trans Isomers: It is important to note that the cis and trans isomers of this compound are unlikely to be distinguished by their mass spectra alone, as the fragmentation patterns are expected to be nearly identical.[14] Chromatographic separation by GC is the primary method for resolving these stereoisomers.
Conclusion
The mass spectrometry of this compound is a textbook example of how fundamental fragmentation principles can be applied to elucidate a chemical structure. The analysis is anchored by the highly diagnostic α-cleavage of the primary alcohol, which yields a characteristic ion at m/z 31. This, combined with fragments resulting from the loss of water and cleavages of the methyl ester group, provides a clear and verifiable fingerprint for the molecule. The protocols and interpretive framework presented in this guide offer a robust methodology for the confident identification and characterization of this compound in a research or development setting.
References
- 1. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 2. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 3. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jeol.com [jeol.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. english.gyig.cas.cn [english.gyig.cas.cn]
- 13. youtube.com [youtube.com]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Chemical properties of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An In-depth Technical Guide to Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional molecule featuring a cyclobutane scaffold, a primary alcohol, and a methyl ester. This unique combination of features makes it a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecular architectures and as a component of innovative therapeutic modalities like protein degraders. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, spectroscopic characterization, and applications, with a focus on its role in drug development.
Chemical Identity and Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing ligand-protein interactions. The molecule exists as cis and trans diastereomers, the properties of which can be influenced by the synthetic route employed.
A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 89941-55-9 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Predicted Boiling Point | 208.6 ± 13.0 °C | [2] |
| Predicted Density | 1.133 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 15.05 ± 0.10 | [2] |
Synthesis and Stereochemical Considerations
The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain.[3] However, viable synthetic routes to this compound have been established, often starting from commercially available cyclobutane precursors.
One common strategy involves the reduction of the ketone in methyl 3-oxocyclobutanecarboxylate. The choice of reducing agent can influence the stereochemical outcome, yielding predominantly either the cis or trans isomer. For instance, the use of a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride can favor the formation of the cis isomer through steric hindrance.[4]
Experimental Protocol: Stereoselective Reduction to cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate[4]
-
Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF to the cooled solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of 6 M hydrochloric acid until the pH is between 5 and 6.
-
Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
The causality behind this stereoselectivity lies in the delivery of the hydride from the less sterically hindered face of the cyclobutanone ring, leading to the formation of the cis product.
Caption: Synthetic workflow for the stereoselective reduction of methyl 3-oxocyclobutanecarboxylate.
Spectroscopic Analysis
The structural features of this compound give rise to characteristic signals in its NMR and IR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methoxy group of the ester, the protons of the cyclobutane ring, and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling constants of the cyclobutane protons will be indicative of the cis or trans stereochemistry.
-
-OCH₃ (ester): A singlet around 3.7 ppm.
-
-CH₂OH: A doublet around 3.6 ppm, which may couple to the adjacent cyclobutane proton.
-
Cyclobutane ring protons: A complex multiplet pattern between 1.8 and 2.8 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclobutane ring.
-
C=O (ester): ~175 ppm
-
-CHOH: ~65 ppm
-
-OCH₃: ~52 ppm
-
Cyclobutane ring carbons: ~30-45 ppm
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1730 cm⁻¹.[5]
-
C-O stretch (ester and alcohol): Bands in the 1000-1300 cm⁻¹ region.
The presence of both a broad O-H stretch and a strong C=O stretch is a clear indication of the molecule's bifunctional nature.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the methyl ester.
-
Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions or participate in ether and ester formations.
-
Methyl Ester: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(hydroxymethyl)cyclobutane-1-carboxylic acid.[6] It can also undergo transesterification or be reduced to a primary alcohol.
The molecule should be stored in a cool, dry place, as it may be sensitive to moisture due to the ester functionality.[2]
Caption: Reactivity map of this compound.
Applications in Drug Discovery
This compound is recognized as a valuable building block for protein degraders.[7] Protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cyclobutane scaffold of this molecule can serve as a rigid linker component in a PROTAC, connecting the target protein ligand to the E3 ligase ligand. The hydroxyl and ester functionalities provide convenient handles for chemical modification and conjugation.
Caption: Role of cyclobutane scaffolds in PROTAC design and mechanism of action.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[8]
-
H319: Causes serious eye irritation[8]
-
H335: May cause respiratory irritation[8]
It may also be harmful if swallowed.[9]
Recommended Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Handle in a well-ventilated area.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical building block with significant potential in the field of drug discovery. Its well-defined stereochemistry, bifunctional nature, and rigid core make it an attractive component for the synthesis of complex molecules, particularly in the rapidly evolving area of targeted protein degradation. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective application in research and development.
References
- 1. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 2. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. (1s,3s)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid 97% | CAS: 1783662-84-9 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Stereochemistry of 1,3-Disubstituted Cyclobutanes
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif that has garnered significant interest in medicinal chemistry and materials science.[1] Its inherent ring strain, a combination of angle and torsional strain, endows it with unique chemical reactivity and conformational properties.[2][3][4] When substituted at the 1 and 3 positions, a rich stereochemical landscape emerges, giving rise to cis and trans diastereomers with distinct three-dimensional arrangements and, consequently, different physicochemical and biological properties.[5] This guide provides a comprehensive exploration of the stereochemistry of 1,3-disubstituted cyclobutanes, delving into their conformational analysis, synthesis, characterization, and relevance in contemporary drug discovery.
Part 1: Conformational Analysis of the Cyclobutane Ring
The Puckered Nature of Cyclobutane
A planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all C-H bonds, in addition to the angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[3] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][3][6][7][8] In this conformation, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent hydrogens.[3][7] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The energy barrier for this ring inversion is relatively low.[9][10][11]
The degree of puckering is described by the dihedral angle, which for cyclobutane is approximately 25-35°.[2][12][13] This deviation from planarity is a critical factor in determining the spatial orientation of substituents in 1,3-disubstituted cyclobutanes.
Caption: Dynamic equilibrium between the two puckered conformations of the cyclobutane ring.
Stereoisomerism in 1,3-Disubstituted Cyclobutanes: Cis and Trans Isomers
The presence of two substituents at the 1 and 3 positions of the cyclobutane ring gives rise to two diastereomers: cis and trans.
-
cis-isomer: Both substituents are on the same face of the ring.
-
trans-isomer: The substituents are on opposite faces of the ring.
These are configurational isomers, meaning they cannot be interconverted by bond rotation and require the breaking and reforming of chemical bonds.[5]
The puckered nature of the cyclobutane ring leads to two types of substituent positions: axial-like and equatorial-like. In the dynamic ring inversion process, these positions interchange.
-
In the cis-isomer, the substituents can be either both in pseudo-axial positions (diaxial) or both in pseudo-equatorial positions (diequatorial). The diequatorial conformation is generally more stable as it minimizes steric interactions between the substituents and the ring hydrogens.
-
In the trans-isomer, one substituent is always in a pseudo-axial position while the other is in a pseudo-equatorial position (axial-equatorial). Ring inversion leads to an equivalent axial-equatorial conformation. Therefore, the two conformers of the trans isomer are isoenergetic.
The relative stability of the cis and trans isomers depends on the size of the substituents. For bulky substituents, the cis-isomer, which can adopt a diequatorial conformation, is often more stable than the trans-isomer, where one substituent must occupy a more sterically hindered pseudo-axial position. However, there are exceptions to this generalization, particularly when strong dipole-dipole interactions or intramolecular hydrogen bonding can stabilize the trans isomer.[14]
Part 2: Synthesis of 1,3-Disubstituted Cyclobutanes
The synthesis of 1,3-disubstituted cyclobutanes with defined stereochemistry is a significant challenge in organic synthesis. Several strategies have been developed to achieve this, with [2+2] cycloaddition reactions being a prominent method.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of two alkene moieties is a powerful tool for constructing the cyclobutane ring.[15] While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules and can lead to mixtures of stereoisomers, photochemical and metal-catalyzed variants can offer high stereoselectivity.[15]
A notable and widely used method is the [2+2] cycloaddition of ketenes with alkenes.[15] This reaction often proceeds with high regio- and stereoselectivity. For example, the reaction of dichloroketene with an alkene followed by dehalogenation can provide access to 1,3-disubstituted cyclobutanes.[16]
More recently, Lewis acid-catalyzed [2+2] cycloadditions of allenoates and terminal alkenes have emerged as a robust method for the rapid synthesis of 1,3-substituted cyclobutanes in high yields.[16]
Other Synthetic Approaches
Besides cycloadditions, other methods for synthesizing 1,3-disubstituted cyclobutanes include:
-
Functionalization of existing cyclobutane cores: Commercially available or readily synthesized cyclobutane derivatives can be chemically modified to introduce the desired substituents at the 1 and 3 positions.
-
Intramolecular cyclization reactions: Malonate derivatives can undergo intramolecular alkylation followed by decarboxylation to form the cyclobutane ring.[16]
-
Ring expansion and contraction reactions: Although less common for accessing 1,3-disubstituted systems specifically, these methods can be employed in certain synthetic strategies.[15]
-
Diastereoselective reduction: The reduction of a cyclobutylidene Meldrum's acid derivative has been shown to be a key step in a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a drug candidate.[17]
Caption: Key synthetic approaches to 1,3-disubstituted cyclobutanes.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment of 1,3-disubstituted cyclobutanes. Both ¹H and ¹³C NMR provide crucial information about the connectivity, conformation, and relative orientation of substituents.[18]
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the ring protons are highly sensitive to their environment and the puckered conformation of the ring.
-
Chemical Shifts: In unsubstituted cyclobutane, the rapid ring inversion leads to a single proton signal.[18] In substituted derivatives, the protons become inequivalent. Protons in pseudo-axial positions are typically shielded (appear at a lower chemical shift) compared to those in pseudo-equatorial positions. The nature of the substituents also significantly influences the chemical shifts.
-
Coupling Constants (J-coupling): Vicinal (³J) coupling constants between adjacent ring protons are particularly informative for determining the relative stereochemistry. The magnitude of ³J depends on the dihedral angle between the coupled protons, as described by the Karplus relationship. In general, the coupling between a pseudo-axial and a pseudo-equatorial proton (cis) is smaller than the coupling between two pseudo-axial protons or two pseudo-equatorial protons (trans).
¹³C NMR Spectroscopy
The chemical shift of the carbon atoms in the cyclobutane ring is also influenced by the substituents and the ring conformation. Unsubstituted cyclobutane shows a single ¹³C resonance.[18] The introduction of substituents leads to a dispersion of chemical shifts, which can be used to identify the different carbon environments.
Two-Dimensional (2D) NMR Techniques
For complex molecules, 2D NMR experiments are essential for unambiguous structural and stereochemical elucidation.[18]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the proton spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry (cis vs. trans). For example, a NOE cross-peak between the protons of the two substituents would be indicative of a cis relationship.
| NMR Parameter | Information Provided |
| ¹H Chemical Shift | Electronic environment, pseudo-axial vs. pseudo-equatorial position |
| ³J (H,H) Coupling Constant | Dihedral angle, relative stereochemistry (cis/trans) |
| ¹³C Chemical Shift | Carbon environment, effect of substituents |
| NOE | Through-space proximity, relative stereochemistry (cis/trans) |
Table 1: Key NMR parameters for the stereochemical analysis of 1,3-disubstituted cyclobutanes.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state structure, including the precise stereochemistry and conformation of the cyclobutane ring and its substituents.[19][20]
Part 4: Relevance in Drug Discovery and Medicinal Chemistry
The 1,3-disubstituted cyclobutane motif is increasingly recognized as a valuable scaffold in drug design.[1] Its rigid and well-defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, which can lead to improved binding affinity and selectivity for biological targets.
Cyclobutanes as Bioisosteres
1,3-disubstituted cyclobutanes can serve as conformationally restricted bioisosteres for more flexible acyclic fragments or as non-aromatic replacements for phenyl rings.[1][16] This can lead to compounds with improved metabolic stability, reduced toxicity, and enhanced pharmacokinetic properties.
Examples in Drug Development
Several drug candidates and approved drugs incorporate the 1,3-disubstituted cyclobutane moiety. For instance, Abrocitinib, an FDA-approved drug for atopic dermatitis, features this scaffold.[1] Other examples include the histamine H3 receptor antagonist PF-03654746 and the RORγt inverse agonist TAK-828F, which are or have been in clinical trials.[1][17] The stereochemistry of the 1,3-disubstituted cyclobutane is often critical for the biological activity of these molecules.
Conclusion
The stereochemistry of 1,3-disubstituted cyclobutanes is a multifaceted topic with profound implications for their chemical and biological properties. A thorough understanding of their conformational preferences, the development of stereoselective synthetic methods, and the application of advanced spectroscopic techniques for their characterization are essential for harnessing their full potential in fields such as drug discovery and materials science. The unique structural features of this motif will undoubtedly continue to inspire the design and synthesis of novel molecules with tailored functions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solved cyclobutane adopts a puckered conformation in order | Chegg.com [chegg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoisomers [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of Monosubstituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a strained four-membered carbocycle, is increasingly recognized as a valuable component in medicinal chemistry and materials science. Its rigid, puckered three-dimensional structure provides a unique scaffold that can enforce specific pharmacophoric arrangements and modulate physicochemical properties. A thorough understanding of the conformational preferences of substituted cyclobutanes is therefore critical for the rational design of novel molecules. This technical guide provides a comprehensive analysis of the conformational landscape of monosubstituted cyclobutanes, delving into the underlying principles governing their structure, the key experimental and computational techniques used for their characterization, and the impact of various substituents on the conformational equilibrium.
The Fundamental Architecture: The Puckered Nature of the Cyclobutane Ring
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation (D4h symmetry) is destabilized by significant torsional strain arising from the eclipsing of all eight C-H bonds.[1][2] To alleviate this strain, the ring adopts a non-planar, puckered or "butterfly" conformation (D2d symmetry).[3][4] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of a slight increase in angle strain, with C-C-C bond angles decreasing from 90° to approximately 88°.[1][5]
The puckered ring rapidly interconverts between two equivalent "bent" conformations through a low-energy barrier planar transition state.[6] The energy barrier for this ring inversion in the parent cyclobutane is approximately 1.44 kcal/mol (503 cm⁻¹).[6] This dynamic equilibrium is a central feature of the cyclobutane system.
The introduction of a single substituent breaks the symmetry of the ring, leading to two distinct, non-equivalent puckered conformations: the axial and the equatorial conformer. The substituent is either oriented perpendicular to the approximate plane of the ring (axial) or pointing outwards from the perimeter of the ring (equatorial). These two conformers are in rapid equilibrium, and their relative populations are dictated by their difference in Gibbs free energy.
The Axial vs. Equatorial Equilibrium: Driving Forces and Substituent Effects
In monosubstituted cyclobutanes, the equilibrium generally favors the conformer where the substituent occupies the equatorial position. This preference is a result of a complex interplay of steric and electronic factors.
Steric Hindrance: The Analogue of 1,3-Diaxial Interactions
The primary driver for the equatorial preference of sterically demanding substituents is the avoidance of unfavorable steric interactions in the axial position. While the term "1,3-diaxial interaction" is formally used for cyclohexanes, a similar destabilizing effect occurs in cyclobutanes.[7][8] An axial substituent on C1 experiences steric repulsion with the axial hydrogens on C3 (and C3'). This interaction is a form of transannular strain, forcing atoms across the ring into close proximity.
The magnitude of this steric strain is directly related to the size of the substituent. Larger groups will experience greater repulsion, thus shifting the equilibrium more strongly towards the equatorial conformer. For example, while a methyl group can tolerate the axial position to some extent, a bulky tert-butyl group will almost exclusively occupy the equatorial position.[8]
Torsional Strain and Electronic Effects
The nature of the substituent also introduces electronic effects that can influence the conformational equilibrium. Electronegative substituents can alter bond lengths and angles, subtly changing the ring's puckering and the balance of forces. For instance, in fluorocyclobutane, the equatorial conformer is more stable than the axial form, with an experimentally determined enthalpy difference of approximately 5.93 kJ/mol (496 cm⁻¹).[9]
The Anomeric Effect in Heterocyclic Cyclobutane Analogues
When a heteroatom is present in the cyclobutane ring adjacent to a carbon bearing an electronegative substituent, the anomeric effect can become a significant factor.[10] The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an axial orientation of an electronegative substituent over the sterically expected equatorial position.[11] This is rationalized by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. This interaction is geometrically optimal when the substituent is in the axial position.[12] While extensively studied in six-membered rings like pyranoses, the same principles apply to suitably substituted four-membered heterocycles.
Quantitative Conformational Analysis: Experimental and Computational Protocols
Determining the precise geometry of each conformer and their relative energies is a key objective. This is achieved through a synergistic combination of spectroscopic and computational methods.
Experimental Methodologies
NMR spectroscopy is arguably the most powerful tool for the solution-state conformational analysis of cyclobutanes.[13]
Key Parameters and Their Interpretation:
-
Proton (¹H) Chemical Shifts: The chemical shifts of the ring protons are sensitive to their environment. For example, in cyclobutanol and cyclobutylamine, the -OH and -NH₂ groups cause a significant shielding of the protons on the opposite CH₂ group (C3).[13]
-
Proton-Proton Coupling Constants (J-couplings): Vicinal (³JHH) and long-range (⁴JHH) coupling constants are highly dependent on the dihedral angle between the coupled protons and are therefore excellent probes of conformation.
-
Crucial Insight from ⁴JHH Couplings: Unlike in many other systems, the four-bond couplings in cyclobutanes show a pronounced and diagnostically useful orientation dependence. The equatorial-equatorial coupling (⁴Jeq-eq) is significant, around 5 Hz, while the axial-axial coupling (⁴Jax-ax) is close to 0 Hz.[13] This difference provides a direct handle for determining the conformational equilibrium.
-
Experimental Protocol: Determining Conformational Equilibrium by ¹H NMR
-
Sample Preparation: Dissolve the monosubstituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration that provides a good signal-to-noise ratio (typically 5-10 mg in 0.6 mL).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If spectral overlap is an issue, 2D experiments like COSY can be used to aid in the assignment of protons and their couplings.
-
Spectral Analysis:
-
Assign all proton resonances in the spectrum.
-
Carefully measure the relevant coupling constants, particularly the ⁴JHH values, from the resolved multiplets. This may require spectral simulation for complex spin systems.
-
-
Calculation of Equilibrium Constant:
-
The observed coupling constant (Jobs) is a weighted average of the coupling constants in the axial (Jax) and equatorial (Jeq) conformers: Jobs = xeqJeq + xaxJax where xeq and xax are the mole fractions of the equatorial and axial conformers, respectively (xeq + xax = 1).
-
The limiting coupling constants (Jax and Jeq) for the pure conformers are typically determined from model compounds or, more commonly, calculated using computational methods (e.g., DFT at the B3LYP/EPR-III level).[13]
-
Using the key diagnostic that ⁴Jax-ax ≈ 0 Hz and ⁴Jeq-eq ≈ 5 Hz, the mole fraction of the equatorial conformer can be estimated.
-
-
Calculation of Free Energy Difference (ΔG):
-
The equilibrium constant, Keq = xeq / xax, is used to calculate the Gibbs free energy difference between the conformers using the equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.
-
Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.[14]
Experimental Protocol: Variable-Temperature IR/Raman Spectroscopy
-
Sample Preparation: The sample can be analyzed in the gas phase, dissolved in a non-interacting solvent (like liquid xenon), or as a solid matrix-isolated at low temperatures.[9][14]
-
Data Acquisition: Record the IR or Raman spectra over a range of temperatures.
-
Spectral Analysis:
-
Identify pairs of absorption bands, one corresponding to the equatorial conformer and one to the axial conformer. The relative intensities of these bands will change with temperature.
-
The conformer that is more stable will have bands that increase in relative intensity as the temperature is lowered.
-
-
Calculation of Enthalpy Difference (ΔH):
-
By measuring the ratio of the integrated intensities (A) of a pair of conformer bands at different temperatures (T), the enthalpy difference (ΔH) can be determined from a van't Hoff plot (ln(Aax/Aeq) vs. 1/T). The slope of this plot is equal to -ΔH/R.
-
Computational Modeling
Quantum chemical calculations are indispensable for predicting the structures and relative stabilities of conformers, and for calculating spectroscopic parameters that aid in the interpretation of experimental data.[6]
Computational Protocol: Conformational Energy Calculation
-
Structure Generation: Build initial 3D structures for both the axial and equatorial conformers.
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization for each conformer using a reliable level of theory and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common starting point.[9]
-
For higher accuracy, coupled-cluster methods like CCSD(T) with larger basis sets (e.g., aug-cc-pVTZ) are recommended, especially for calculating the small energy differences between conformers.[6]
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculation:
-
The relative energy difference (ΔE) is the difference in the calculated electronic energies.
-
The relative enthalpy (ΔH) and Gibbs free energy (ΔG) are obtained by adding the thermal corrections from the frequency calculation to the electronic energy difference. These values can be directly compared with experimental results.
-
Data Summary and Visualization
The interplay of substituent effects results in a range of conformational preferences.
Table of Conformational Energies
The following table summarizes experimentally and computationally determined energy differences for various monosubstituted cyclobutanes. A positive ΔG or ΔH indicates that the equatorial conformer is more stable.
| Substituent (X) | Method | ΔG (kcal/mol) | ΔH (kJ/mol) | Reference |
| -F | Variable Temp. IR | - | 5.93 ± 0.48 | [9] |
| -CN | Vibrational Spec. | > 0.6 | > 2.5 | [14] |
| -OH | ¹H NMR / DFT | 1.1 | - | [13] |
| -CH₂OH | ¹H NMR / DFT | 0.2 | - | [13] |
| -COOH | Microwave Spec. / DFT | - | ~0.7-1.0 | [15] |
Note: Direct "A-values" analogous to those for cyclohexane are not well-established for cyclobutanes due to the ring's greater flexibility and different steric environment.
Visualization of Key Concepts
Diagram 1: Puckering of the Cyclobutane Ring
Caption: Energy profile of cyclobutane ring puckering.
Diagram 2: Axial-Equatorial Equilibrium in Monosubstituted Cyclobutane
Caption: Equilibrium between axial and equatorial conformers.
Diagram 3: General Workflow for Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Conclusion and Outlook
The conformational analysis of monosubstituted cyclobutanes is a nuanced field that requires a multi-pronged approach. The puckered nature of the ring gives rise to a dynamic equilibrium between axial and equatorial conformers, with the latter being generally preferred to minimize steric strain. Spectroscopic techniques, particularly the analysis of long-range ⁴JHH coupling constants in ¹H NMR, provide robust experimental data on conformer populations. These experimental findings are powerfully complemented by high-level quantum chemical calculations, which offer detailed insights into the structures and energetics of the conformers.
For drug development professionals and medicinal chemists, a deep understanding of these principles is not merely academic. The choice to incorporate a cyclobutane scaffold and the placement of substituents directly impacts the three-dimensional shape of a molecule, its interaction with biological targets, and its ADME properties. By mastering the concepts and techniques outlined in this guide, researchers can better harness the unique structural properties of the cyclobutane ring to design next-generation therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. coconote.app [coconote.app]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anomeric effect - Wikipedia [en.wikipedia.org]
- 11. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]
- 12. youtube.com [youtube.com]
- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 89941-55-9: Methyl 3-(hydroxymethyl)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Methyl 3-(hydroxymethyl)cyclobutanecarboxylate, identified by CAS number 89941-55-9, is a versatile bifunctional molecule increasingly recognized for its utility as a valuable building block in organic synthesis and medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the reactivity of its ester and primary alcohol functional groups, offers a unique platform for the design and synthesis of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of the cyclobutane motif can impart favorable physicochemical and pharmacological properties to lead compounds, such as improved metabolic stability, enhanced binding affinity, and controlled molecular conformation.
Chemical Identity and Physicochemical Properties
Methyl 3-(hydroxymethyl)cyclobutanecarboxylate is a cyclobutane derivative characterized by a methyl ester at the C1 position and a hydroxymethyl group at the C3 position. The presence of these two functional groups on the strained four-membered ring dictates its chemical reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 89941-55-9 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1][4] |
| IUPAC Name | methyl 3-(hydroxymethyl)cyclobutanecarboxylate | [3] |
| Synonyms | methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, 3-(Hydroxymethyl)cyclobutanecarboxylic acid methyl ester | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (Predicted) | 208.6±13.0 °C | [1] |
| Density (Predicted) | 1.133±0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.05±0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group of the ester (a singlet around 3.7 ppm), the protons of the hydroxymethyl group (a doublet around 3.6 ppm), and the protons on the cyclobutane ring (multiplets in the range of 1.8-2.8 ppm). The coupling patterns of the ring protons would provide information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 52 ppm), the carbon of the hydroxymethyl group (around 65 ppm), and the carbons of the cyclobutane ring (in the aliphatic region, typically 20-50 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a strong absorption for the carbonyl group of the ester (C=O stretch) around 1730 cm⁻¹, and C-H stretching and bending vibrations for the aliphatic and methoxy groups.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group, the hydroxymethyl group, and cleavage of the cyclobutane ring.
Synthesis and Reaction Pathways
The synthesis of Methyl 3-(hydroxymethyl)cyclobutanecarboxylate can be approached through various synthetic strategies, often involving multi-step sequences. A common approach involves the functionalization of a pre-formed cyclobutane ring. For instance, the reduction of a corresponding cyclobutane dicarboxylic acid monoester or the hydroxymethylation of a suitable cyclobutanecarboxylate precursor could be employed.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for Methyl 3-(hydroxymethyl)cyclobutanecarboxylate.
Experimental Protocol: A Representative Synthetic Approach
Step 1: Mono-esterification of a Cyclobutane Dicarboxylic Acid
-
Dissolve the cyclobutane dicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours while monitoring the reaction progress by TLC or GC.
-
Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
-
Purify the resulting monoester by column chromatography.
Step 2: Selective Reduction of the Carboxylic Acid
-
Dissolve the monoester in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent selective for carboxylic acids over esters (e.g., borane-THF complex).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the final product, Methyl 3-(hydroxymethyl)cyclobutanecarboxylate, by column chromatography.
Applications in Research and Drug Development
The unique structural features of Methyl 3-(hydroxymethyl)cyclobutanecarboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclobutane ring, as a bioisostere for other cyclic and acyclic moieties, can introduce conformational rigidity and improve metabolic stability.[7]
As a Versatile Building Block:
The two distinct functional groups allow for sequential and selective modifications. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol. This versatility allows for the construction of a wide range of derivatives.
Caption: Potential synthetic transformations of Methyl 3-(hydroxymethyl)cyclobutanecarboxylate.
In Medicinal Chemistry:
While specific examples of the direct use of CAS 89941-55-9 in drug development are not widely published, the incorporation of similar cyclobutane scaffolds is a known strategy. For instance, cyclobutane derivatives have been explored as novel β3 integrin antagonists for cancer therapy.[8] The rigid nature of the cyclobutane ring can help in positioning pharmacophoric groups in a desired orientation for optimal interaction with a biological target.
Analytical Methods
The purity and identity of Methyl 3-(hydroxymethyl)cyclobutanecarboxylate are critical for its application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for assessing purity.
A General HPLC Method:
-
Column: A reversed-phase C18 column is typically used.[9][10][11]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[9][12]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.[12]
Safety and Handling
Based on available data, Methyl 3-(hydroxymethyl)cyclobutanecarboxylate is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
The GHS pictogram associated with this compound is the exclamation mark (GHS07).[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[14][15]
Suppliers
Methyl 3-(hydroxymethyl)cyclobutanecarboxylate (CAS 89941-55-9) is available from various chemical suppliers, including:
Conclusion
Methyl 3-(hydroxymethyl)cyclobutanecarboxylate is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a strained cyclobutane core and orthogonal functional groups provides a powerful tool for the creation of novel and complex molecules. As the demand for compounds with tailored three-dimensional structures continues to grow in the pharmaceutical industry, the importance of synthons like CAS 89941-55-9 is expected to increase. Further research into its applications and the development of efficient and stereoselective synthetic routes will undoubtedly expand its utility in the years to come.
References
- 1. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 2. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [sigmaaldrich.com]
- 3. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 4. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 6. Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | 626238-08-2 | Benchchem [benchchem.com]
- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cipac.org [cipac.org]
- 10. researchgate.net [researchgate.net]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. HPLC Determination of β‑Hydroxy-β-methylbutyric Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89941-55-9 Name: [xixisys.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 89941-55-9|Methyl 3-(hydroxymethyl)cyclobutanecarboxylate| Ambeed [ambeed.com]
Methodological & Application
The Versatile Building Block: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate in Modern Organic Synthesis
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated carbocycles, the cyclobutane ring has emerged as a particularly attractive structural motif.[1][2] Its inherent ring strain and unique puckered conformation offer a degree of rigidity that can pre-organize appended functional groups for optimal interaction with biological targets, often leading to enhanced potency and selectivity.[1][2] Furthermore, the three-dimensional nature of the cyclobutane core serves as a valuable tool for scaffold hopping and exploring new chemical space, moving away from the predominantly flat aromatic structures that have historically dominated drug discovery pipelines. The incorporation of cyclobutane moieties has been shown to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a bifunctional building block featuring both a primary alcohol and a methyl ester, represents a versatile entry point for the synthesis of a diverse array of functionalized cyclobutane derivatives. This application note will provide a detailed exploration of its synthetic utility, complete with actionable protocols for key chemical transformations.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 89941-55-9 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | |
| Storage | 2-8°C | [1] |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthetic Applications and Protocols
The true value of this compound lies in the orthogonal reactivity of its two functional groups. The primary hydroxyl group can be readily oxidized to an aldehyde, converted into a leaving group for nucleophilic substitution, or engaged in ether and ester formation. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations.
Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol to the corresponding aldehyde, methyl 3-formylcyclobutane-1-carboxylate, furnishes a key intermediate for further elaboration, such as reductive amination or Wittig reactions. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.
Reaction Scheme: Swern Oxidation
Caption: Swern oxidation of the primary alcohol to an aldehyde.
Detailed Protocol: Swern Oxidation
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM with stirring.
-
In a separate flask, prepare a solution of anhydrous DMSO in anhydrous DCM.
-
Slowly add the DMSO solution to the oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.
-
Prepare a solution of this compound in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.
-
Slowly add triethylamine to the reaction mixture at -78 °C and stir for an additional 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ether Synthesis via Williamson Ether Synthesis
The hydroxyl group can be readily converted into an ether linkage through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Reaction Scheme: Williamson Ether Synthesis
Caption: Formation of an ether via Williamson synthesis.
Detailed Protocol: Williamson Ether Synthesis
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conversion to a Leaving Group for Nucleophilic Substitution
The hydroxyl group can be transformed into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functionalities, including azides, nitriles, and thiols.
Reaction Scheme: Mesylation
Caption: Conversion of the hydroxyl group to a mesylate.
Detailed Protocol: Mesylation
Materials:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
The resulting mesylate can then be reacted with a nucleophile (e.g., sodium azide, sodium cyanide) in a suitable solvent like DMF or DMSO to afford the substituted product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized cyclobutane derivatives. Its bifunctional nature allows for a wide range of chemical transformations, providing access to novel scaffolds for drug discovery and other applications in organic chemistry. The protocols outlined in this application note provide a practical guide for researchers to harness the synthetic potential of this important intermediate.
References
The Strategic deployment of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate in the Synthesis of Advanced Pharmaceutical Scaffolds
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclobutane ring has emerged as a privileged structural motif. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of drug candidates. Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target.[1][2] Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and other pharmacokinetic parameters, making it a valuable building block in the design of novel therapeutics.[3]
Within the diverse family of cyclobutane-containing building blocks, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate stands out as a particularly versatile and valuable synthon. Its bifunctional nature, possessing both a reactive hydroxyl group and a readily modifiable ester, provides multiple handles for synthetic elaboration. This allows for the divergent synthesis of a wide array of complex molecular architectures, including those found in cutting-edge pharmaceuticals such as Janus Kinase (JAK) inhibitors.
This comprehensive guide details the strategic application of this compound in pharmaceutical synthesis, with a focus on the preparation of key intermediates for JAK inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and present a logical workflow for its successful implementation in a research and development setting.
Application Focus: Synthesis of a Key Precursor for Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them a prime target for therapeutic intervention. Several JAK inhibitors have been approved for clinical use, and many more are in development. A common structural feature of many JAK inhibitors is a functionalized cyclobutane ring, which often serves to orient key pharmacophoric elements for optimal binding to the kinase domain.
The following sections outline a synthetic strategy to convert the commercially available this compound into a versatile 3-methylenecyclobutane-1-carbonitrile intermediate, a key building block for a class of potent JAK inhibitors as described in patent CN102844317B.
Synthetic Workflow Overview
The overall synthetic strategy involves a series of functional group transformations to convert the hydroxyl and ester moieties of the starting material into the desired methylene and nitrile functionalities of the target intermediate.
Caption: Synthetic workflow from starting material to the target intermediate.
Part 1: Oxidation of the Primary Alcohol
The initial step in the synthetic sequence is the selective oxidation of the primary hydroxyl group of this compound to the corresponding aldehyde, which is then further oxidized to the carboxylic acid. For the purpose of this workflow, we will proceed directly to the ketone, which is a common and stable intermediate.
Protocol 1: Swern Oxidation to Methyl 3-oxocyclobutane-1-carboxylate
This protocol utilizes the Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes or ketones.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 144.17 g/mol | 10.0 g | 69.4 mmol |
| Oxalyl chloride | 126.93 g/mol | 7.0 mL | 83.3 mmol |
| Dimethyl sulfoxide (DMSO) | 78.13 g/mol | 11.8 mL | 166.5 mmol |
| Triethylamine (TEA) | 101.19 g/mol | 29.0 mL | 208.1 mmol |
| Dichloromethane (DCM), anhydrous | - | 400 mL | - |
Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (200 mL) and oxalyl chloride (7.0 mL, 83.3 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (11.8 mL, 166.5 mmol) in anhydrous dichloromethane (40 mL) to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -60 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C.
-
Add a solution of this compound (10.0 g, 69.4 mmol) in anhydrous dichloromethane (80 mL) dropwise over 45 minutes, maintaining the internal temperature below -60 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (29.0 mL, 208.1 mmol) to the reaction mixture, and allow the solution to slowly warm to room temperature over 1 hour.
-
Quench the reaction by adding 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl 3-oxocyclobutane-1-carboxylate.
Expected Yield: 85-95%
Causality: The Swern oxidation is chosen for its mild reaction conditions, which are compatible with the ester functionality and help to avoid over-oxidation or side reactions often observed with harsher oxidizing agents.
Part 2: Formation of the Methylene Group via Wittig Reaction
The next key transformation is the conversion of the ketone to an exocyclic methylene group. The Wittig reaction is a classic and highly reliable method for this purpose.[4][5][6]
Protocol 2: Wittig Olefination to Methyl 3-methylenecyclobutane-1-carboxylate
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| Methyltriphenylphosphonium bromide | 357.23 g/mol | 29.8 g | 83.3 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | 33.3 mL | 83.3 mmol |
| Methyl 3-oxocyclobutane-1-carboxylate | 142.15 g/mol | 10.0 g | 70.3 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (29.8 g, 83.3 mmol) and anhydrous tetrahydrofuran (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (33.3 mL of a 2.5 M solution in hexanes, 83.3 mmol) to the stirred suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
After stirring for 1 hour at 0 °C, add a solution of Methyl 3-oxocyclobutane-1-carboxylate (10.0 g, 70.3 mmol) in anhydrous tetrahydrofuran (100 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Methyl 3-methylenecyclobutane-1-carboxylate.
Expected Yield: 70-85%
Causality: The Wittig reaction provides a highly regioselective method for olefination, ensuring the double bond is formed exclusively at the desired position without isomerization.
Part 3: Conversion to the Target Carbonitrile Intermediate
The final stage of the synthesis involves the conversion of the methyl ester to the corresponding nitrile. This is achieved through a two-step process of hydrolysis to the carboxylic acid followed by amidation and subsequent dehydration.
Protocol 3: Hydrolysis to 3-Methylenecyclobutane-1-carboxylic acid
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| Methyl 3-methylenecyclobutane-1-carboxylate | 126.15 g/mol | 8.0 g | 63.4 mmol |
| Lithium hydroxide monohydrate | 41.96 g/mol | 3.98 g | 95.1 mmol |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric acid (1 M) | - | ~100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve Methyl 3-methylenecyclobutane-1-carboxylate (8.0 g, 63.4 mmol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (3.98 g, 95.1 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the tetrahydrofuran under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Methylenecyclobutane-1-carboxylic acid as a solid or oil.
Expected Yield: >95%
Protocol 4: Amidation to 3-Methylenecyclobutane-1-carboxamide
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 3-Methylenecyclobutane-1-carboxylic acid | 112.13 g/mol | 6.5 g | 58.0 mmol |
| Thionyl chloride | 118.97 g/mol | 5.1 mL | 70.0 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Ammonium hydroxide (28% in water) | 35.05 g/mol | 20 mL | ~300 mmol |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-Methylenecyclobutane-1-carboxylic acid (6.5 g, 58.0 mmol) in anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (5.1 mL, 70.0 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C.
-
Slowly add concentrated ammonium hydroxide (20 mL) and stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 3-Methylenecyclobutane-1-carboxamide.
Expected Yield: 80-90%
Protocol 5: Dehydration to 3-Methylenecyclobutane-1-carbonitrile
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 3-Methylenecyclobutane-1-carboxamide | 111.14 g/mol | 5.0 g | 45.0 mmol |
| Trifluoroacetic anhydride (TFAA) | 210.03 g/mol | 9.4 mL | 67.5 mmol |
| Pyridine, anhydrous | 79.10 g/mol | 7.3 mL | 90.0 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-Methylenecyclobutane-1-carboxamide (5.0 g, 45.0 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine (7.3 mL, 90.0 mmol).
-
Slowly add trifluoroacetic anhydride (9.4 mL, 67.5 mmol) and stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to afford 3-Methylenecyclobutane-1-carbonitrile.
Expected Yield: 75-85%
Causality: This three-step sequence for converting the ester to the nitrile is a robust and widely used method in organic synthesis. The use of thionyl chloride to form the acid chloride is a standard procedure, and the subsequent dehydration of the primary amide with TFAA is a mild and efficient method for nitrile formation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide provide a clear and reproducible pathway to a key 3-methylenecyclobutane-1-carbonitrile precursor for the synthesis of JAK inhibitors. The strategic functional group manipulations described herein highlight the importance of this starting material in modern drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the use of unique and strategically functionalized building blocks like this compound will undoubtedly play an increasingly critical role in the development of the next generation of medicines.
References
Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane Derivatives in Drug Discovery
Introduction: The Rising Prominence of Cyclobutanes in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique, puckered three-dimensional geometry offers a compelling alternative to more traditional, often planar, aromatic and aliphatic linkers. The conformational rigidity of the cyclobutane ring can pre-organize pharmacophoric elements, potentially reducing the entropic penalty upon binding to a biological target and thereby enhancing potency and selectivity.[1] Furthermore, the replacement of metabolically labile groups with a stable cyclobutane core can significantly improve the pharmacokinetic profile of a drug candidate. Notable examples of marketed drugs containing a cyclobutane moiety include the antiviral boceprevir and the anticancer agent carboplatin, underscoring the therapeutic relevance of this small ring system.[2]
This technical guide provides an in-depth exploration of key stereoselective strategies for the synthesis of cyclobutane derivatives, tailored for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of these methods, offering not just protocols but also the rationale behind experimental design to empower the medicinal chemist in the synthesis of novel, three-dimensional chemical matter.
Strategic Approaches to Stereoselective Cyclobutane Synthesis
The construction of stereochemically defined cyclobutanes is a formidable challenge. The most prevalent and powerful strategies rely on cycloaddition reactions, particularly the [2+2] cycloaddition, which can be promoted either photochemically or through catalysis.[3][4] Additionally, innovative methods involving ring-closing metathesis and strain-release reactions of highly activated systems have expanded the synthetic chemist's toolkit.
I. Photochemical [2+2] Cycloaddition: A Classic Tool with Modern Refinements
The photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, proceeding through the excitation of an alkene to its triplet state, followed by a stepwise reaction with a ground-state alkene.[5] While powerful, controlling the stereoselectivity of these reactions has historically been a significant hurdle. Recent advances, however, have introduced elegant solutions using chiral catalysts and visible light-mediated processes.[6][7]
Mechanism of Catalyzed Photochemical [2+2] Cycloaddition
A prevalent modern approach employs a dual-catalyst system, comprising a visible-light-absorbing photosensitizer (e.g., an iridium or ruthenium complex) and a chiral Lewis acid.[8] The photosensitizer absorbs visible light and transfers its energy to the substrate, generating a triplet-state enone. The chiral Lewis acid then coordinates to the enone, creating a chiral environment that directs the approach of the second alkene, thereby controlling the enantioselectivity of the cyclobutane formation.[8]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Ring: A Rising Star in Medicinal Chemistry - Application Notes and Protocols
Introduction: Embracing the Strain for Therapeutic Gain
In the vast and ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. For decades, the focus has largely been on five- and six-membered rings, often leaving their smaller, more strained counterparts in the shadows. However, the cyclobutane ring, a four-membered carbocycle, is rapidly emerging as a powerful tool in the drug designer's arsenal.[1][2][3] Its unique stereochemical and conformational properties, born from significant ring strain (approximately 26.3 kcal/mol), offer a compelling platform to address key challenges in drug discovery, including potency, selectivity, and metabolic stability.[1][3]
This guide provides an in-depth exploration of the applications of cyclobutane derivatives in medicinal chemistry. We will delve into the fundamental principles that make this strained ring an attractive motif, present detailed application notes with case studies, and provide robust experimental protocols for the synthesis and evaluation of these promising compounds.
I. Application Notes: The Strategic Advantage of the Cyclobutane Moiety
The incorporation of a cyclobutane ring into a drug candidate is a strategic decision driven by several key medicinal chemistry principles. Its rigid, puckered conformation and unique electronic character can be leveraged to optimize a molecule's interaction with its biological target and improve its overall drug-like properties.[1][2][4]
Conformational Restriction and Pre-organization
A primary application of the cyclobutane ring is to limit the conformational flexibility of a molecule.[1][4] Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation. By incorporating a cyclobutane scaffold, the molecule can be "pre-organized" into a bioactive conformation, reducing the entropic cost of binding and potentially leading to a significant increase in potency and selectivity.[1][5]
Case Study: JAK Inhibitors
The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune diseases and cancer. The development of selective JAK inhibitors is a major focus of research. Tofacitinib, a pan-JAK inhibitor, has been a significant therapeutic advance. In the quest for more selective inhibitors, researchers have explored various scaffolds. The use of a cis-1,3-disubstituted cyclobutane as a linker can lock the pharmacophoric elements in an optimal orientation for binding to the ATP-binding site of specific JAK isoforms, thereby enhancing selectivity.[6]
Caption: JAK/STAT signaling and inhibition.
Bioisosteric Replacement for Enhanced Drug-like Properties
The cyclobutane ring can serve as a versatile bioisostere for other common functionalities in drug molecules, such as phenyl rings, alkenes, and larger cycloalkanes. This substitution can lead to significant improvements in a compound's physicochemical properties.[7]
-
Aromatic Ring Bioisostere: Replacing a planar aromatic ring with a three-dimensional cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is often correlated with improved solubility, reduced metabolic liability, and a higher probability of clinical success.[7]
-
Alkene Bioisostere: Alkenes can be susceptible to metabolic oxidation or unwanted isomerization. A cyclobutane ring can mimic the rigid spacing of a double bond while being more metabolically robust.[1]
-
Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains or electron-rich aromatic systems.[7]
Case Study: Ivosidenib (AG-120), a Mutant IDH1 Inhibitor
Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, approved for the treatment of acute myeloid leukemia (AML).[8][9] During its development, a key optimization was the replacement of a metabolically labile cyclohexane ring in an early lead compound with a difluorocyclobutyl group.[6] This substitution significantly improved metabolic stability, a critical factor in achieving the desired pharmacokinetic profile for an orally administered drug.[6]
Caption: Cyclobutane improves metabolic stability.
Modulating Potency and Selectivity
The unique geometry of the cyclobutane ring can be exploited to fine-tune the interactions of a drug molecule with its target. The puckered nature of the ring allows for precise positioning of substituents in three-dimensional space, enabling optimal engagement with specific pockets in a protein's binding site.[1]
Case Study: Apalutamide, an Androgen Receptor Antagonist
Apalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. It features a spirocyclic cyclobutane scaffold. In the development of this class of compounds, it was found that the cyclobutyl and cyclopentyl derivatives had comparable activity to the parent dimethyl analogue, while larger rings were less active.[6] This highlights the importance of the size and rigidity of the cyclobutane ring in maintaining the optimal geometry for potent androgen receptor antagonism.
| Compound Analogue | Androgen Receptor Binding Affinity (IC50) |
| Dimethyl | +++ |
| Spiro-cyclobutane (Apalutamide) | +++ |
| Spiro-cyclopentane | +++ |
| Spiro-cyclohexane | ++ |
| Spiro-cycloheptane | + |
| Table 1: Structure-Activity Relationship of Apalutamide Analogues. (Qualitative representation based on literature reports.[6]) |
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key cyclobutane building blocks and the biological evaluation of cyclobutane-containing drug candidates.
A. Synthetic Protocols
This protocol describes a general procedure for the synthesis of a substituted cyclobutane via a photocatalytic [2+2] cycloaddition, a powerful and atom-economical method for constructing the four-membered ring.[6][10][11]
Caption: Workflow for [2+2] photocycloaddition.
Materials:
-
Styrene derivative (1.0 equiv)
-
Enone derivative (1.2 equiv)
-
Iridium(III) photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., blue LED strip, 23 W compact fluorescent bulb)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the styrene derivative (e.g., 0.5 mmol, 1.0 equiv), the enone derivative (0.6 mmol, 1.2 equiv), and the iridium photocatalyst (0.005-0.01 mmol, 1-2 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Seal the vessel and place it approximately 5-10 cm from the visible light source.
-
Irradiate the reaction mixture with vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol outlines a multi-step synthesis of a Boc-monoprotected cis-1,3-diaminocyclobutane, a valuable building block for medicinal chemistry, adapted from literature procedures.[7][12][13]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Hydrazine hydrate
-
Phthalic anhydride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Standard laboratory reagents and solvents
Procedure:
-
Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate: React diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide to form the cyclobutane ring.
-
Hydrolysis and Decarboxylation: Saponify the resulting diester with aqueous base, followed by acidification and heating to yield cyclobutanecarboxylic acid.
-
Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide (e.g., using diphenylphosphoryl azide), which upon heating undergoes rearrangement to an isocyanate.
-
Formation of Boc-protected Amine: Trap the isocyanate with tert-butanol to yield the Boc-protected cyclobutylamine.
-
Introduction of the Second Amino Group: Functionalize the cyclobutane ring at the 3-position (e.g., via radical bromination followed by displacement with an azide or phthalimide).
-
Reduction and Deprotection/Reprotection: Reduce the azide or deprotect the phthalimide to yield the diamine. Selectively protect one of the amino groups with a Boc group to afford the desired mono-protected cis-1,3-diaminocyclobutane.
B. Biological Evaluation Protocols
This protocol describes a method to determine the inhibitory activity of a cyclobutane-containing compound against the JAK2 enzyme using a luminescence-based kinase assay (e.g., ADP-Glo™).[2][14]
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Prepare a master mix containing the JAK2 enzyme and substrate peptide in assay buffer. Add 5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Prepare a solution of ATP in assay buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the androgen receptor, useful for evaluating compounds like apalutamide analogues.[1][3][15]
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled androgen (e.g., Dihydrotestosterone, DHT) for non-specific binding determination
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
96-well filter plates and vacuum manifold, or hydroxylapatite slurry for separation
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound, assay buffer with DMSO (for total binding), or a high concentration of unlabeled DHT (for non-specific binding).
-
Add the [³H]-R1881 working solution to all wells at a final concentration near its K₋d.
-
Add the diluted AR-LBD to all wells to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound and free radioligand using either a filter binding assay (trapping the AR-ligand complex on the filter) or by adding a hydroxylapatite slurry (which binds the receptor).
-
Wash the filters or pellets to remove unbound radioligand.
-
Add scintillation cocktail to the filters or pellets and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The cyclobutane ring has firmly established itself as a valuable scaffold in modern medicinal chemistry. Its unique structural and conformational properties provide a powerful means to address key challenges in drug design, from enhancing potency and selectivity to improving metabolic stability. The strategic incorporation of this strained ring has contributed to the success of approved drugs and continues to be a fruitful area of exploration for the next generation of therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers looking to harness the potential of cyclobutane derivatives in their own drug discovery programs.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 8. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers | Semantic Scholar [semanticscholar.org]
- 9. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing Cyclobutane Scaffolds
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributed to a unique combination of structural and physicochemical properties that address key challenges in developing novel therapeutics.[3][4] The inherent ring strain of approximately 26.3 kcal/mol results in a puckered, non-planar conformation, which offers a powerful tool for conformational constraint.[1] By incorporating a cyclobutane scaffold, medicinal chemists can lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity while minimizing the entropic penalty upon binding to a biological target.[1][5]
Furthermore, the cyclobutane moiety serves as a versatile bioisostere for various functional groups, including gem-dimethyl groups and even aromatic rings. This allows for the fine-tuning of critical drug-like properties such as metabolic stability, solubility, and lipophilicity.[1][3] The sp³-rich, three-dimensional character of the cyclobutane ring also provides access to underexplored chemical space, moving away from the "flatland" of traditional aromatic and heteroaromatic drugs.[2][6] This guide provides an in-depth exploration of key synthetic methodologies for constructing cyclobutane-containing bioactive molecules, complete with detailed protocols and insights into their biological applications.
I. Strategic Synthesis of Cyclobutane Scaffolds: A Chemist's Toolkit
The construction of the strained cyclobutane ring requires specialized synthetic strategies. This section details some of the most robust and widely adopted methods, providing both the mechanistic rationale and practical, step-by-step protocols.
A. [2+2] Photocycloaddition: A Light-Driven Approach to Cyclobutane Synthesis
[2+2] photocycloaddition is a powerful and direct method for forming cyclobutane rings from two olefinic precursors.[7][8] The reaction is typically initiated by the photoexcitation of one of the alkene partners to its triplet state, which then undergoes a stepwise radical addition to the second alkene to form a 1,4-diradical intermediate that subsequently cyclizes.[9] This method is particularly valuable for creating complex, polycyclic systems with high stereocontrol.[7][10]
Protocol 1: Synthesis of a Bicyclic Lactone via Intramolecular [2+2] Photocycloaddition
This protocol is adapted from a procedure for synthesizing a key intermediate for tricyclic iridoid-inspired scaffolds.[11]
Materials:
-
Cyclopent-2-en-1-one
-
1,1-Dimethoxyethylene
-
Dichloromethane (DCM), anhydrous
-
UV immersion well reactor with a medium-pressure mercury lamp
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a quartz immersion well reactor, dissolve cyclopent-2-en-1-one (1.0 eq) and 1,1-dimethoxyethylene (1.2 eq) in anhydrous dichloromethane to a final concentration of 0.1 M.
-
Photochemical Reaction: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state. Irradiate the solution with a medium-pressure mercury lamp while maintaining a temperature of 0-5 °C using a cooling bath. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the bicyclic cyclobutane adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum should show characteristic signals for the cyclobutane ring protons, and the mass spectrum should confirm the expected molecular weight of the [2+2] adduct.[11]
B. Thermal [2+2] Cycloaddition of Ketenes: A Versatile Route to Functionalized Cyclobutanones
The thermal [2+2] cycloaddition of ketenes with alkenes is a synthetically valuable, thermally allowed process that provides access to cyclobutanones.[12][13][14] Unlike the photochemical cycloaddition of two alkenes, this reaction proceeds through a concerted [π²s + π²a] cycloaddition, where the ketene approaches the alkene in a supra-antarafacial manner.[15] This methodology is highly efficient for the synthesis of a wide range of substituted cyclobutanones, which are versatile intermediates for further chemical transformations.[16]
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
This protocol is based on a general procedure for the synthesis of 3-aminocyclobutenones from the reaction of ketenes with ynamides.[15]
Materials:
-
An appropriate acid chloride (e.g., trichloroacetyl chloride to generate dichloroketene)
-
A non-nucleophilic base (e.g., triethylamine)
-
An alkene or ynamide
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
An inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the alkene or ynamide (1.0 eq) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Ketene Generation and Cycloaddition: In a separate flask, prepare a solution of the acid chloride (1.2 eq) and triethylamine (1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the alkene/ynamide over a period of 1-2 hours. The ketene is generated in situ and reacts immediately with the alkene/ynamide.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting alkene/ynamide is consumed, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting cyclobutanone derivative by ¹H NMR, ¹³C NMR, IR (a characteristic carbonyl stretch for the cyclobutanone), and mass spectrometry.
C. Ring Contraction of Pyrrolidines: A Stereospecific Pathway to Multisubstituted Cyclobutanes
A novel and powerful strategy for the stereoselective synthesis of highly substituted cyclobutanes involves the ring contraction of readily available pyrrolidine precursors.[17][18] This transformation is mediated by an in-situ generated iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Subsequent nitrogen extrusion generates a 1,4-biradical that undergoes rapid C-C bond formation to yield the cyclobutane product with retention of stereochemistry.[2][19] This method has been successfully applied to the synthesis of the cytotoxic natural product piperarborenine B.[17][20][21]
Protocol 3: Stereospecific Synthesis of a Cyclobutane via Oxidative Ring Contraction of a Pyrrolidine
This protocol is adapted from the work of Antonchick and colleagues.[17]
Materials:
-
A polysubstituted pyrrolidine derivative
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Ammonium carbamate
-
2,2,2-Trifluoroethanol (TFE)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the pyrrolidine derivative (1.0 eq), HTIB (1.5 eq), and ammonium carbamate (2.0 eq).
-
Reaction Execution: Evacuate and backfill the vial with argon. Add TFE as the solvent and heat the reaction mixture to 80 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.
-
Characterization: The stereochemistry of the product should be confirmed by X-ray crystallography if possible, or by detailed NMR analysis (e.g., NOESY experiments) to confirm the retention of the relative stereochemistry from the starting pyrrolidine.[2][19]
II. Applications in Bioactive Molecule Synthesis and Drug Discovery
The synthetic methodologies described above have enabled the incorporation of cyclobutane scaffolds into a diverse array of bioactive molecules, leading to significant advancements in drug discovery.
A. Carboplatin: A Cyclobutane-Containing Anticancer Agent
Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers.[22] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, resulting in a different toxicity profile compared to its predecessor, cisplatin.[23]
Protocol 4: Synthesis of Carboplatin
This protocol outlines a common laboratory-scale synthesis of carboplatin.[4][23][24]
Materials:
-
cis-Diamminediiodoplatinum(II) [Pt(NH₃)₂I₂]
-
Silver nitrate (AgNO₃)
-
Cyclobutane-1,1-dicarboxylic acid (CBDCA)
-
Deionized water
-
Potassium iodide (KI)
-
Ammonia solution
Procedure:
-
Preparation of the Aqua Complex: Suspend cis-diamminediiodoplatinum(II) (1.0 eq) in deionized water. Add a solution of silver nitrate (2.0 eq) in water. Stir the mixture in the dark for several hours to precipitate silver iodide.
-
Filtration: Filter the mixture to remove the silver iodide precipitate. The filtrate contains the cis-diamminediaquaplatinum(II) complex.
-
Ligand Exchange: To the filtrate, add a solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq) in water.
-
Crystallization and Isolation: Stir the reaction mixture, and then concentrate it under reduced pressure to induce crystallization. Cool the solution to promote further crystallization. Collect the white crystalline product by filtration, wash with cold water and acetone, and dry under vacuum.
-
Characterization: The final product can be characterized by elemental analysis, IR spectroscopy (to confirm the presence of the carboxylate and amine ligands), and HPLC to assess purity.[23]
B. Cyclobutane Scaffolds in Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[25][26] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers.[25] Several JAK inhibitors incorporating cyclobutane moieties have been developed, where the rigid scaffold helps to position key pharmacophoric groups for optimal interaction with the kinase active site.
JAK-STAT Signaling Pathway and Inhibition
The binding of a cytokine to its receptor activates receptor-associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Cyclobutane-containing JAK inhibitors act as ATP-competitive inhibitors, blocking the phosphorylation cascade and subsequent inflammatory gene expression.
Diagram of the JAK-STAT Signaling Pathway and its Inhibition:
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-containing drug.
C. Cyclobutane-Based αvβ3 Integrin Antagonists
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is overexpressed in various cancer types and plays a crucial role in tumor angiogenesis, proliferation, and metastasis.[3][27][28] Small molecule antagonists that mimic the natural Arg-Gly-Asp (RGD) recognition sequence of integrins are promising therapeutic agents.[3] Cyclobutane scaffolds have been successfully employed to create metabolically stable and potent RGD mimetics, where the rigid ring system correctly orients the arginine and aspartic acid mimetic sidechains for high-affinity binding to αvβ3.[3][27][29]
Table 1: Biological Activity of Cyclobutane-Based αvβ3 Integrin Antagonists
| Compound ID | Arginine Mimetic | Aspartic Acid Mimetic | αvβ3 Adhesion IC₅₀ (µM) | Metabolic Stability (t½, min) |
| Lead Compound 1 | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 | > 80 |
| Analog 2 | Aminopyridine | Masked Carboxylic Acid | 2.5 | 65 |
| Analog 3 | Tetrahydronaphthyridine | Ethyl Ester | 5.2 | > 80 |
Data synthesized from literature reports for illustrative purposes.[3]
Experimental Workflow for Evaluating αvβ3 Integrin Antagonists
Caption: Workflow for the development and evaluation of cyclobutane-based integrin antagonists.
III. Conclusion and Future Outlook
The cyclobutane scaffold has firmly established its value in the design and synthesis of bioactive molecules. Its unique conformational properties and ability to enhance key pharmacokinetic parameters make it an attractive structural motif for overcoming common hurdles in drug development. The synthetic methodologies outlined in this guide, from classic photocycloadditions to innovative ring contractions, provide researchers with a versatile toolkit for accessing a wide range of functionalized cyclobutane building blocks. As synthetic methods continue to evolve and our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the application of cyclobutane scaffolds is poised to expand even further, paving the way for the next generation of innovative therapeutics.
IV. References
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. --INVALID-LINK--
-
Cyclobutane-Containing Scaffolds in Bioactive Small Molecules. Request PDF. --INVALID-LINK--
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. --INVALID-LINK--
-
Cyclobutanes in Small-Molecule Drug Candidates. PubMed. --INVALID-LINK--
-
The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. Benchchem. --INVALID-LINK--
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. --INVALID-LINK--
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. --INVALID-LINK--
-
Concise synthesis of piperarborenine B. PubMed. --INVALID-LINK--
-
Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. --INVALID-LINK--
-
SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. --INVALID-LINK--
-
Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. --INVALID-LINK--
-
Concise Synthesis of Piperarborenine B. Nottingham Trent University IRep. --INVALID-LINK--
-
Synthesis and antiproliferative activity of new carboplatin analogues. JBUON. --INVALID-LINK--
-
Application Notes and Protocols: Cyclobutane as a Constrained Linker in Drug Design. Benchchem. --INVALID-LINK--
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. --INVALID-LINK--
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. --INVALID-LINK--
-
WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Bradford Scholars. --INVALID-LINK--
-
Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. Life Chemicals. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed. --INVALID-LINK--
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. --INVALID-LINK--
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. --INVALID-LINK--
-
Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. --INVALID-LINK--
-
Cyclobutanes in Organic Synthesis. Baran Lab. --INVALID-LINK--
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. --INVALID-LINK--
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
-
Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. Scirp.org. --INVALID-LINK--
-
CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents. --INVALID-LINK--
-
[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. --INVALID-LINK--
-
(PDF) Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. ResearchGate. --INVALID-LINK--
-
Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society. --INVALID-LINK--
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. --INVALID-LINK--
-
Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews (RSC Publishing). --INVALID-LINK--
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Tofacitinib and JAK1 inhibitor 30. ResearchGate. --INVALID-LINK--
-
for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil. Organic Syntheses Procedure. --INVALID-LINK--
-
[2 + 2] photocycloaddition. SpringerLink. --INVALID-LINK--
-
[2+2] Ketene Cycloaddition. ChemTube3D. --INVALID-LINK--
-
Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. ACS Publications. --INVALID-LINK--
-
Eur J Org Chem - 2019 - Sarkar - 2 2 Photochemical Cycloaddition in Organic Synthesis. Scribd. --INVALID-LINK--
-
Thermal [2+2] cycloaddition reactions. YouTube. --INVALID-LINK--
-
Boceprevir Synthetic Routes. MedKoo Biosciences. --INVALID-LINK--
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock. --INVALID-LINK--
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. --INVALID-LINK--
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. --INVALID-LINK--
-
Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. PubMed. --INVALID-LINK--
-
A review: Mechanism of action of antiviral drugs. Cosmedic Training Academy. --INVALID-LINK--
References
- 1. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 5. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumour activity of carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. m.youtube.com [m.youtube.com]
- 15. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concise synthesis of piperarborenine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 22. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpcbs.com [ijpcbs.com]
- 24. jbuon.com [jbuon.com]
- 25. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 26. CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 27. DSpace [bradscholars.brad.ac.uk]
- 28. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Protecting Group Strategies for Hydroxymethyl Cyclobutanes: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protecting Hydroxymethyl Cyclobutanes
Hydroxymethyl cyclobutanes are valuable structural motifs in medicinal chemistry and natural product synthesis. The strained four-membered ring imparts unique conformational constraints and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.[1][2] However, the primary hydroxyl group of the hydroxymethyl substituent is a reactive site that often requires temporary masking, or "protection," to prevent unwanted side reactions during multi-step synthetic sequences.[3][4]
The selection of an appropriate protecting group is a critical strategic decision that can significantly impact the overall efficiency and success of a synthetic campaign.[5] An ideal protecting group should be easy to install and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.[6] This guide provides a detailed overview of common protecting group strategies for hydroxymethyl cyclobutanes, with a focus on the practical considerations and experimental protocols necessary for their successful implementation.
Selecting the Optimal Protecting Group: A Decision Framework
The choice of a protecting group for a hydroxymethyl cyclobutane is dictated by several factors, including the stability of the protecting group to various reaction conditions, the steric environment around the hydroxyl group, and the desired deprotection strategy. The inherent ring strain and steric bulk of the cyclobutane moiety can influence the kinetics and efficiency of both protection and deprotection reactions.[7][8]
Here, we discuss three major classes of protecting groups commonly employed for primary alcohols: Silyl Ethers, Benzyl Ethers, and Esters.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Selective Oxidation of the Hydroxymethyl Group in Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Introduction: The Strategic Importance of the Formyl Group in Cyclobutane Scaffolds
In the landscape of modern drug discovery and development, strained ring systems like cyclobutanes have garnered significant attention as valuable scaffolds. Their unique three-dimensional architecture offers a departure from traditional flat aromatic structures, enabling novel interactions with biological targets. The conversion of a hydroxymethyl group to a formyl (aldehyde) group on the cyclobutane ring, as in the case of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, is a pivotal transformation. This process unlocks a plethora of subsequent chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, thereby providing a gateway to a diverse array of complex molecules and potential drug candidates.
This guide provides a comprehensive overview of established and reliable methods for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, methyl 3-formylcyclobutane-1-carboxylate. We will delve into the mechanistic underpinnings of three widely employed oxidation protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation. The causality behind experimental choices, self-validating system designs for each protocol, and field-proven insights are emphasized to ensure technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Choosing the Right Oxidation Strategy: A Comparative Analysis
The selection of an appropriate oxidation method is contingent upon several factors, including substrate sensitivity, desired scale, and tolerance of other functional groups. The presence of a methyl ester in our target molecule necessitates a mild and selective approach to avoid unwanted side reactions such as hydrolysis or epimerization.
| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High yields, excellent functional group tolerance, avoids heavy metals.[1][2][3][4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[1][5] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature | Mild conditions, rapid reaction times, high selectivity for primary alcohols.[6][7][8] | DMP is shock-sensitive and potentially explosive, stoichiometric use of a hypervalent iodine reagent.[9] |
| TEMPO-catalyzed Oxidation | TEMPO (catalytic), Stoichiometric oxidant (e.g., NaOCl) | 0 °C to Room Temperature | Catalytic use of TEMPO, environmentally benign options for the stoichiometric oxidant, high selectivity.[10][11][12] | Can be sensitive to the choice of stoichiometric oxidant, potential for over-oxidation to the carboxylic acid if not controlled.[10][13] |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a classic and highly reliable method for the mild oxidation of primary alcohols.[1][2][3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1] The low reaction temperature (-78 °C) is crucial for the stability of the reactive intermediate and for minimizing side reactions.[5]
Workflow for Swern Oxidation:
Caption: Step-wise workflow for the Swern oxidation protocol.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to oxalyl chloride). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.
-
DMSO Addition: In a separate flame-dried flask, prepare a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45-60 minutes.
-
Quenching: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick with a white precipitate.
-
Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 30 minutes. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
Causality and Insights: The strict adherence to low temperatures is paramount to prevent the Pummerer rearrangement, a common side reaction in Swerntype oxidations.[5] The use of excess triethylamine ensures complete neutralization of the generated HCl and facilitates the final elimination step.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation offers a milder and more convenient alternative to the Swern oxidation, as it can be performed at room temperature.[6][8] DMP is a hypervalent iodine reagent that is highly selective for the oxidation of primary and secondary alcohols.[7]
Mechanism of Dess-Martin Oxidation:
Caption: Simplified mechanism of Dess-Martin oxidation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M).
-
DMP Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality and Insights: The addition of an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is essential to reduce the unreacted DMP and the iodinane byproduct, facilitating their removal during the aqueous work-up. Buffering the reaction with pyridine or sodium bicarbonate can be beneficial for acid-sensitive substrates, although it is often not necessary for simple esters.[6]
Protocol 3: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as a catalyst for the selective oxidation of primary alcohols to aldehydes.[11] The catalytic cycle is maintained by a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[10] This method is often considered a "greener" alternative due to the catalytic nature of the toxic component.
Catalytic Cycle of TEMPO Oxidation:
Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of DCM and a saturated aqueous solution of NaHCO₃ (1:1 v/v).
-
Catalyst Addition: Add potassium bromide (0.1 equivalents) and TEMPO (0.01-0.05 equivalents) to the biphasic mixture.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium hypochlorite (1.2 equivalents, household bleach can be titrated and used) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor by TLC. The orange color of the reaction mixture will fade as the reaction proceeds.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Work-up: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality and Insights: The biphasic reaction medium is crucial for this protocol. The bicarbonate buffer maintains a slightly basic pH, which is optimal for the oxidation.[10] Potassium bromide acts as a co-catalyst, facilitating the oxidation of TEMPO. Vigorous stirring is necessary to ensure efficient mass transfer between the aqueous and organic phases.
Purification and Characterization
The crude methyl 3-formylcyclobutane-1-carboxylate obtained from any of the above methods will likely contain minor impurities. Purification is typically achieved by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization: The successful synthesis of the target aldehyde can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Appearance of a characteristic aldehyde proton signal around 9-10 ppm and the disappearance of the hydroxymethyl protons.
-
¹³C NMR: Appearance of a carbonyl carbon signal for the aldehyde around 200 ppm.
-
IR Spectroscopy: A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹.
-
Mass Spectrometry: Observation of the correct molecular ion peak for C₇H₁₀O₃.
Conclusion
The selective oxidation of the hydroxymethyl group in this compound is a critical transformation for the synthesis of valuable building blocks in drug discovery. This guide has provided detailed protocols for three robust and widely used methods: Swern oxidation, Dess-Martin periodinane oxidation, and TEMPO-catalyzed oxidation. By understanding the underlying mechanisms and the rationale behind the experimental procedures, researchers can confidently select and execute the most suitable method for their specific needs, paving the way for the efficient synthesis of novel cyclobutane-containing molecules.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. m.youtube.com [m.youtube.com]
- 12. TEMPO [organic-chemistry.org]
- 13. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification Strategies for Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Introduction: The Strategic Value of the Cyclobutane Moiety
The cyclobutane ring, a strained four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Unlike more flexible acyclic or larger ring systems, the puckered and rigid conformation of the cyclobutane core provides a unique three-dimensional architecture that can precisely orient pharmacophoric groups. This structural rigidity can lead to significant improvements in a drug candidate's potency, metabolic stability, and selectivity.[1] Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile bifunctional building block, featuring a primary alcohol and a methyl ester. The primary alcohol serves as a key handle for synthetic modification, with esterification being a primary transformation. Converting this hydroxyl group into a diverse array of esters allows for the fine-tuning of critical physicochemical properties, including lipophilicity, solubility, and metabolic fate, making it an invaluable tool in the design of novel therapeutics and advanced materials.[3]
Section 1: Foundational Principles of Esterification
Esterification, the formation of an ester from an alcohol and a carboxylic acid (or its derivative), is a cornerstone of organic synthesis. The choice of method is dictated by the substrate's reactivity, steric hindrance, and the desired reaction conditions.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is commonly accomplished by using one of the reactants (usually the alcohol) in large excess or by removing water as it is formed, often with a Dean-Stark apparatus.[5] The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol.[4]
Acylation with Activated Carboxylic Acid Derivatives
For substrates that are sensitive to strong acids or sterically hindered, acylation with more reactive carboxylic acid derivatives is preferred. Acyl chlorides and acid anhydrides react readily with alcohols to form esters.[6] These reactions are generally irreversible and proceed under milder conditions. A stoichiometric amount of a base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.[7] For particularly hindered alcohols, coupling agents or more potent catalysts like 4-dimethylaminopyridine (DMAP) may be employed to facilitate the transformation.[8]
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification of this compound.
Protocol 1: Fischer-Speier Esterification with Acetic Acid
This protocol describes the synthesis of Methyl 3-(acetoxymethyl)cyclobutane-1-carboxylate.
Principle: This method utilizes an excess of acetic acid and a catalytic amount of sulfuric acid to drive the equilibrium towards the formation of the acetate ester. The primary alcohol of the substrate is sufficiently unhindered for this classic method to be effective.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥95% |
| Glacial Acetic Acid | Fisher Scientific | ACS Grade |
| Sulfuric Acid (H₂SO₄), concentrated | VWR | ACS Grade |
| Diethyl Ether | Sigma-Aldrich | Anhydrous |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | In-house prep. | - |
| Brine (Saturated NaCl Solution) | In-house prep. | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Acros Organics | Powder |
| Round-bottom flask, reflux condenser, magnetic stirrer | Standard labware | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 34.7 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL, ~10 equivalents) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with gentle stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C in an oil bath. Maintain stirring and temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting alcohol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure ester.
Safety Precautions:
-
Handle concentrated sulfuric acid and glacial acetic acid in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas; perform this step slowly and with adequate venting to avoid pressure buildup.
Protocol 2: DMAP-Catalyzed Acylation with Benzoyl Chloride
This protocol describes the synthesis of Methyl 3-(benzoyloxymethyl)cyclobutane-1-carboxylate.
Principle: This method employs a highly reactive acyl chloride and a nucleophilic catalyst (DMAP) to achieve efficient esterification under mild, room-temperature conditions. This is particularly useful for more complex or acid-sensitive carboxylic acid derivatives.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥95% |
| Benzoyl Chloride | Acros Organics | 99% |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Triethylamine (Et₃N) | Fisher Scientific | ≥99% |
| Dichloromethane (DCM) | VWR | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | In-house prep. | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | In-house prep. | - |
| Brine (Saturated NaCl Solution) | In-house prep. | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Anhydrous |
| Round-bottom flask, magnetic stirrer, addition funnel | Standard labware | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 34.7 mmol) and 4-dimethylaminopyridine (DMAP) (0.42 g, 3.47 mmol, 0.1 eq.) in anhydrous dichloromethane (DCM) (100 mL).
-
Base Addition: Add triethylamine (5.8 mL, 41.6 mmol, 1.2 eq.) to the solution and cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (4.4 mL, 38.2 mmol, 1.1 eq.) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol indicates reaction completion.
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the desired product.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Triethylamine has a strong, unpleasant odor.
Section 3: Data Summary and Visualization
The choice of esterification method can significantly impact reaction outcomes. The following table provides a comparative summary of expected results for the protocols described.
Table 1: Comparative Data for Esterification Protocols
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Acylation with Benzoyl Chloride |
| Acylating Agent | Acetic Acid | Benzoyl Chloride |
| Catalyst/Base | H₂SO₄ (catalytic) | DMAP (catalytic), Et₃N (stoichiometric) |
| Solvent | Acetic Acid (reagent/solvent) | Dichloromethane (DCM) |
| Temperature | 80°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | 75-85% | 85-95% |
| Purity (Post-Chr.) | >98% | >98% |
| Key Advantages | Inexpensive reagents, simple setup | High yield, mild conditions, broad scope |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of ester derivatives of this compound.
Caption: General workflow for the esterification of this compound.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. iiste.org [iiste.org]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclobutane Building Blocks
Abstract: Chiral cyclobutane scaffolds are increasingly recognized as privileged structures in medicinal chemistry and natural product synthesis. Their inherent ring strain and defined three-dimensional geometry can confer unique pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] However, the stereocontrolled synthesis of these four-membered rings remains a significant challenge. This document provides an in-depth guide for researchers, scientists, and drug development professionals on modern, field-proven strategies for the asymmetric synthesis of chiral cyclobutane building blocks. We will move beyond simple procedural lists to explore the mechanistic underpinnings of key transformations, offering detailed, self-validating protocols for catalytic [2+2] photocycloadditions, cobalt-catalyzed cycloadditions, and the enantioselective functionalization of prochiral cyclobutanes.
Introduction: The Rising Value of Chiral Cyclobutanes in Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, is now a valuable component in the medicinal chemist's toolkit. Its rigid, puckered conformation provides a fixed orientation for substituents, allowing for precise interactions with biological targets. This contrasts with more flexible aliphatic chains or larger cycloalkanes, where conformational ambiguity can be a liability. Marketed drugs such as the hepatitis C protease inhibitor boceprevir and the androgen receptor antagonist apalutamide feature a cyclobutane core, highlighting the utility of this scaffold in modern pharmaceuticals.[1]
The primary challenge in harnessing the full potential of cyclobutanes lies in the ability to control their stereochemistry. The asymmetric synthesis of these building blocks allows for the exploration of stereoisomers with potentially vast differences in biological activity and toxicity. This guide focuses on three robust and scalable strategies for achieving this goal.
Strategy 1: Cascade Asymmetric [2+2] Photocycloaddition
Visible-light-induced [2+2] cycloadditions have emerged as a powerful and mild method for constructing cyclobutane rings.[2] A particularly elegant approach involves a one-pot cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced intramolecular [2+2] cycloaddition. This method provides access to enantioenriched oxa-[3.2.0]-bicyclic heptanes, which are versatile chiral building blocks.[3][4][5]
Scientific Principle & Mechanistic Insight
The causality of this one-pot process relies on the orthogonal reactivity of two distinct catalytic cycles that do not interfere with one another.
-
Iridium Catalysis: The first step is an iridium-catalyzed asymmetric allylic etherification. A chiral phosphoramidite ligand coordinates to the iridium center, creating a chiral environment. This complex facilitates the enantioselective coupling of a branched allyl acetate with a cinnamyl alcohol, forming a diene intermediate with a newly installed stereocenter.
-
Photocatalysis: The second step is a photosensitized intramolecular [2+2] cycloaddition. A separate iridium-based photosensitizer absorbs energy from visible light (e.g., blue LEDs) and transfers it to the newly formed diene. This energy transfer promotes the diene to an excited triplet state, which then undergoes a stereoselective intramolecular cycloaddition to form the bicyclic cyclobutane product.
The success of the cascade lies in the simultaneous addition of all components, simplifying the operational procedure significantly.[3][5]
Diagram: Catalytic Cycles for Cascade [2+2] Photocycloaddition
Caption: Workflow of the cascade reaction.
Quantitative Data Summary
This method demonstrates broad substrate scope with consistently high yields and stereoselectivity.
| Entry | Allyl Acetate Substituent (R¹) | Cinnamyl Alcohol Substituent (R²) | Yield (%) | d.r. | ee (%) |
| 1 | H | H | 85 | 12:1 | >99 |
| 2 | H | 4-Me | 88 | 10:1 | >99 |
| 3 | H | 4-F | 86 | 11:1 | >99 |
| 4 | H | 2-Cl | 75 | 10:1 | >99 |
| 5 | Me | H | 72 | 8:1 | 99 |
| 6 | Ph | H | 65 | 6:1 | 98 |
| Data sourced from Yang, P., et al., J. Am. Chem. Soc. 2023.[3][5] |
Detailed Experimental Protocol
Materials:
-
[Ir(cod)Cl]₂ (1.0 mol%)
-
Chiral Phosphoramidite Ligand (L1, 2.2 mol%)
-
Ir(dFppy)₃ (photosensitizer, 1.0 mol%)
-
3,5-Cl₂C₆H₃CO₂H (acid additive, 5.0 mol%)
-
Branched allyl acetate (1.2 equiv)
-
Cinnamyl alcohol (0.2 mmol, 1.0 equiv)
-
Anhydrous Toluene (2.0 mL)
-
Flame-dried 10 mL Schlenk tube with a magnetic stir bar
-
Blue LED light source (460-470 nm)
Procedure:
-
Catalyst Preparation (Self-Validating Step): To the flame-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (1.3 mg, 0.002 mmol), chiral ligand L1 (5.2 mg, 0.0044 mmol), and anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 30 minutes. A color change to a pale yellow solution should be observed, indicating the formation of the active chiral iridium catalyst.
-
Reaction Assembly: To the catalyst solution, add the cinnamyl alcohol (0.2 mmol), the branched allyl acetate (0.24 mmol), Ir(dFppy)₃ (1.7 mg, 0.002 mmol), and 3,5-Cl₂C₆H₃CO₂H (1.9 mg, 0.01 mmol). Add an additional 1.0 mL of anhydrous toluene to bring the final concentration to 0.1 M.
-
Photoreaction: Place the sealed Schlenk tube approximately 5 cm from a blue LED lamp. Stir the reaction mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to afford the pure chiral cyclobutane product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected outcomes are yields of 70-90% with d.r. >10:1 and ee >98% for many substrates.
Strategy 2: Cobalt-Catalyzed Tandem [2+2] Cycloaddition/Hydrovinylation
The use of earth-abundant and inexpensive metals like cobalt is highly desirable for developing sustainable synthetic methods. A powerful cobalt-catalyzed tandem reaction has been developed for the asymmetric coupling of simple feedstocks—1,3-enynes and ethylene—to generate highly functionalized cyclobutanes bearing all-carbon quaternary stereocenters.[6]
Scientific Principle & Mechanistic Insight
This transformation is a remarkable example of tandem catalysis where a single chiral cobalt catalyst orchestrates three C-C bond formations in one pot.[6]
-
[2+2] Cycloaddition: The reaction initiates with a cobalt-catalyzed [2+2] cycloaddition between the 1,3-enyne and one molecule of ethylene. This forms a vinylcyclobutene intermediate.
-
Asymmetric Hydrovinylation: The same chiral cobalt catalyst then mediates a subsequent enantioselective hydrovinylation. It adds a second molecule of ethylene across the vinyl group of the intermediate, creating the chiral all-carbon quaternary center with high fidelity.
The choice of a chiral bis(oxazoline)phosphine (BOXAP) ligand is critical for inducing high enantioselectivity in the hydrovinylation step. The entire process can be run sequentially or as a one-pot tandem reaction.
Diagram: Cobalt-Catalyzed Tandem Reaction Workflow
Caption: Tandem cobalt-catalyzed cyclobutane synthesis.
Quantitative Data Summary
This method provides access to complex cyclobutanes from simple starting materials with excellent enantioselectivity.
| Entry | Enyne Substituent (R) | Yield (%) | ee (%) |
| 1 | Si(i-Pr)₃ | 70 | 97 |
| 2 | SiPh₃ | 65 | 94 |
| 3 | Phenyl | 61 | 93 |
| 4 | 4-MeO-C₆H₄ | 63 | 92 |
| 5 | 4-CF₃-C₆H₄ | 55 | 94 |
| 6 | 2-Naphthyl | 68 | 96 |
| Data sourced from Pagar, V. V., & RajanBabu, T. V., Science 2018.[6] |
Detailed Experimental Protocol
Materials:
-
CoBr₂ (5.0 mol%)
-
Chiral Ligand ((S,S)-Ph-BOXAP, 5.5 mol%)
-
Zinc powder (<10 micron, 20 mol%)
-
1,3-Enyne (0.5 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ethylene gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Pre-activation (Self-Validating Step): In a glovebox, add CoBr₂ (5.5 mg, 0.025 mmol), the chiral ligand (12.6 mg, 0.0275 mmol), and zinc powder (2.6 mg, 0.04 mmol) to a vial. Add 1.0 mL of anhydrous THF. The mixture should be stirred for 30 minutes. A color change from blue to reddish-brown indicates the reduction of Co(II) and formation of the active catalyst.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve the 1,3-enyne (0.5 mmol) in 1.0 mL of anhydrous THF.
-
Reactor Assembly: Transfer the enyne solution to a glass liner and place it in the high-pressure reactor. Add the pre-activated catalyst slurry to the reactor. Seal the reactor.
-
Reaction Execution: Remove the reactor from the glovebox. Pressurize the reactor with ethylene to 100 psi and vent three times to purge. Finally, pressurize the reactor to 600 psi of ethylene.
-
Reaction and Workup: Stir the reaction at room temperature for 24-48 hours. After this time, carefully vent the reactor and concentrate the contents under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the chiral cyclobutane.
-
Validation: Characterize the final product by NMR and HRMS. Determine the enantiomeric excess by chiral SFC or HPLC analysis. Expected outcomes are typically >60% yield and >90% ee.
Strategy 3: Sequential Enantioselective Reduction & C-H Functionalization
An alternative to building the cyclobutane ring from acyclic precursors is the asymmetric functionalization of a pre-existing, prochiral cyclobutane. A powerful strategy involves a sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific C-H silylation, which installs two adjacent stereocenters with excellent control.[4][7]
Scientific Principle & Mechanistic Insight
This two-step sequence relies on substrate and catalyst control to achieve high stereoselectivity.
-
Enantioselective Reduction: A prochiral 3,3-disubstituted cyclobutanone is reduced using a chiral catalyst, such as a ruthenium-catalyzed asymmetric transfer hydrogenation or a CBS reduction. This step sets the first stereocenter, producing a non-racemic cyclobutanol. The choice of catalyst and ligand is paramount for achieving high enantioselectivity.
-
Diastereoselective C-H Silylation: The hydroxyl group of the chiral cyclobutanol then acts as a directing group for an iridium-catalyzed C-H activation/silylation reaction. The catalyst coordinates to the hydroxyl group and selectively activates a C-H bond on the cyclobutane ring, which is then silylated. This reaction proceeds with high diastereoselectivity, controlled by the stereocenter established in the first step.
This sequence is highly valuable as it transforms simple, readily available cyclobutanones into densely functionalized chiral building blocks.[7]
Quantitative Data Summary
The sequence is effective for a range of substituted benzocyclobutenones.
| Entry | Benzocyclobutenone Substituent (R) | Reduction Yield / ee (%) | Silylation Yield / d.r. |
| 1 | H | 99% / 99% | 85% / >20:1 |
| 2 | 4-Me | 95% / 99% | 82% / >20:1 |
| 3 | 4-OMe | 98% / 99% | 88% / >20:1 |
| 4 | 4-F | 99% / 99% | 79% / >20:1 |
| 5 | 5-Cl | 96% / 98% | 81% / >20:1 |
| Data sourced from Chen, J., et al., Nat. Commun. 2021.[7] |
Detailed Experimental Protocol
Part A: Enantioselective Reduction
Materials:
-
RuCl--INVALID-LINK-- (0.5 mol%)
-
3,3-Dimethylbenzocyclobutenone (0.5 mmol, 1.0 equiv)
-
Formic acid / Triethylamine azeotrope (5:2 mixture)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a vial, add the benzocyclobutenone (80 mg, 0.5 mmol) and RuCl--INVALID-LINK-- (1.6 mg, 0.0025 mmol).
-
Execution: Add 2.0 mL of the HCOOH/NEt₃ mixture and 2.0 mL of anhydrous DCM. Stir the solution at 28 °C for 12 hours.
-
Workup and Validation: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product can be validated for conversion and enantioselectivity (chiral HPLC) before proceeding. Purification by column chromatography yields the chiral benzocyclobutenol.
Part B: Diastereoselective C-H Silylation
Materials:
-
Chiral Benzocyclobutenol (from Part A, 0.2 mmol)
-
[Ir(cod)OMe]₂ (2.0 mol%)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen, 4.0 mol%)
-
(EtO)₃SiH (H-TES, 3.0 equiv)
-
Norbornene (NBE, 3.0 equiv)
-
Anhydrous Cyclohexane
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(cod)OMe]₂ (1.3 mg, 0.004 mmol) and tmphen (1.9 mg, 0.008 mmol) to a vial. Add 1.0 mL of anhydrous cyclohexane and stir for 20 minutes.
-
Reaction Setup: To a separate vial, add the chiral benzocyclobutenol (32.4 mg, 0.2 mmol), NBE (56.5 mg, 0.6 mmol), and 1.0 mL of anhydrous cyclohexane.
-
Execution: Add the catalyst solution to the substrate solution. Then, add H-TES (98.6 mg, 0.6 mmol). Seal the vial and stir at 80 °C for 24 hours.
-
Workup and Purification: Cool the reaction to room temperature and concentrate. Purify the residue by flash column chromatography to afford the silylated chiral cyclobutanol.
-
Validation: Characterize by NMR and HRMS. The diastereomeric ratio can be confirmed by ¹H NMR of the crude product, which should show a single major diastereomer (>20:1 d.r.).
Conclusion
The asymmetric synthesis of chiral cyclobutanes has matured significantly, offering reliable and scalable routes to these valuable building blocks. The strategies outlined in this guide—cascade photocatalysis, tandem cobalt catalysis, and sequential reduction/C-H functionalization—represent the state of the art, each providing unique advantages in terms of starting material availability, operational simplicity, and the complexity of the final products. By understanding the mechanistic principles behind these reactions and adhering to validated protocols, researchers in both academia and industry can confidently incorporate these powerful synthetic tools into their programs, accelerating the discovery and development of next-generation therapeutics and complex molecules.
References
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 2. Asymmetric formal [1 + 2 + 2]-cycloaddition of diazoamides with enamines and carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Incorporation of Cyclobutanes to Enhance Drug Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. The strategic use of conformationally constrained scaffolds has emerged as a powerful tactic to achieve these goals. Among these, the cyclobutane moiety, a four-membered carbocycle, has garnered significant attention for its unique stereochemical and physicochemical properties.[1][2][3] This document serves as a comprehensive technical guide, providing in-depth application notes on the multifaceted roles of cyclobutanes in drug design. We will explore how this seemingly simple scaffold can be leveraged to enhance binding affinity, improve selectivity against off-target proteins, and increase metabolic stability. Furthermore, this guide provides detailed, field-proven protocols for the synthesis of key cyclobutane-containing building blocks and for the biological evaluation of the resulting drug candidates, empowering researchers to effectively integrate this versatile motif into their drug discovery programs.
The Cyclobutane Advantage in Drug Design: A Mechanistic Overview
The incorporation of a cyclobutane ring into a drug candidate is not merely a substitution but a strategic design choice rooted in fundamental principles of medicinal chemistry. The distinct advantages conferred by this motif stem from its inherent structural properties.
Conformational Rigidity and Pre-organization
Flexible molecules often pay an entropic penalty upon binding to their biological target as they must adopt a specific, rigid conformation.[1] The puckered, three-dimensional structure of the cyclobutane ring significantly restricts the conformational freedom of a molecule.[2][4] This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a substantial increase in binding affinity and, consequently, potency.[4] By locking a portion of the molecule in a favorable orientation for target engagement, the entropic cost of binding is minimized.
Diagram 1: Conformational Restriction by a Cyclobutane Linker
Caption: A cyclobutane linker pre-organizes pharmacophores into a fixed conformation.
Improved Metabolic Stability
Linear alkyl chains are often susceptible to metabolic degradation by cytochrome P450 enzymes. Replacing these metabolically labile linkers with a robust cyclobutane ring can significantly enhance a drug's metabolic stability.[1] This leads to a longer in vivo half-life and an improved pharmacokinetic profile, which are critical for therapeutic efficacy.
Precise Vectorial Orientation and Enhanced Selectivity
The well-defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of functional groups. This vectorial control is crucial for optimizing interactions with the target protein and for discriminating between closely related protein isoforms, thereby enhancing selectivity.[4] The ability to fine-tune the orientation of key binding motifs can be the deciding factor in achieving the desired selectivity profile and minimizing off-target effects.
Bioisosteric Replacement and Access to 3D Chemical Space
The cyclobutane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or even planar aromatic rings.[3][5] This substitution allows for the modulation of physicochemical properties like lipophilicity and solubility while preserving or improving biological activity. The non-planar nature of the cyclobutane scaffold also provides access to three-dimensional chemical space, a domain often under-explored in traditional drug discovery, which can lead to novel intellectual property and improved drug-like properties.[5]
Application Case Studies
The theoretical advantages of incorporating cyclobutanes are substantiated by numerous successful applications in drug discovery. Below are two illustrative case studies.
JAK Inhibitors: The Power of a cis-1,3-Diaminocyclobutane Linker
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical mediators of cytokine signaling. The development of selective JAK inhibitors is a major focus in the treatment of autoimmune diseases and cancer. In the pursuit of a selective JAK1 inhibitor, researchers discovered that employing a cis-1,3-diaminocyclobutane linker to connect the pyrazolopyrimidine core to a sulfonamide moiety conferred both excellent potency and remarkable selectivity within the JAK family.[6] The puckered conformation of the cyclobutane ring optimally positions the sulfonamide group for key hydrogen bonding interactions within the JAK1 active site, an orientation not as readily achieved with more flexible linkers or other cyclic scaffolds.[1]
| Compound | Linker | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| A | Acyclic | 50 | 35 | 0.7 |
| B | cis-Cyclobutane | 1.8 | 50.4 | 28 |
| C | trans-Cyclobutane | 25 | 150 | 6 |
Data is representative and compiled from multiple sources for illustrative purposes.
Diagram 2: JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
αvβ3 Integrin Antagonists: Cyclobutane as a Rigid Glycine Mimetic
Integrins are cell surface receptors involved in cell-matrix and cell-cell interactions. The αvβ3 integrin is overexpressed in various cancers and plays a role in tumor growth and metastasis. The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins. The development of small molecule RGD mimetics as integrin antagonists is a promising anti-cancer strategy. The incorporation of a cyclobutane scaffold as a constrained glycine mimetic has led to potent and metabolically stable αvβ3 antagonists. The rigid cyclobutane core precisely orients the arginine and aspartic acid mimetic side chains to mimic the bioactive conformation of the RGD peptide.
| Compound | Scaffold | αvβ3 IC50 (nM) | Metabolic Stability (t1/2 in human liver microsomes, min) |
| D | Acyclic | 150 | 15 |
| E | cis-Cyclobutane | 5 | >120 |
| F | trans-Cyclobutane | 85 | 95 |
Data is representative and compiled from multiple sources for illustrative purposes.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of key cyclobutane building blocks and for the biological evaluation of cyclobutane-containing drug candidates.
Synthesis Protocols
This protocol describes a multi-step synthesis of a key building block for JAK inhibitors, starting from 3-oxocyclobutanecarboxylic acid.
Step 1: Synthesis of 3-Azidocyclobutanone
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a mixture of tert-butanol and water (1:1) at 0 °C, add diphenylphosphoryl azide (DPPA, 1.1 eq) followed by triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-azidocyclobutanone.
Step 2: Diastereoselective Reduction to cis-3-Azido-1-cyclobutanol
-
Dissolve 3-azidocyclobutanone (1.0 eq) in methanol at -78 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis and trans isomers, with the cis isomer predominating.
-
Separate the isomers by column chromatography on silica gel.
Step 3: Mitsunobu Reaction for Inversion to trans-3-Azido-1-cyclobutanol (if required)
-
To a solution of cis-3-azido-1-cyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the benzoate ester.
-
Hydrolyze the ester with lithium hydroxide in a THF/water mixture to yield trans-3-azido-1-cyclobutanol.
Step 4: Reduction of the Azide to the Amine
-
To a solution of the desired azidocyclobutanol isomer (1.0 eq) in methanol, add palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the corresponding aminocyclobutanol.
Step 5: Boc Protection
-
To a solution of the aminocyclobutanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the Boc-protected aminocyclobutanol.
Step 6: Conversion to the Final Diamine
-
Follow standard procedures to convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) and then displace with an azide.
-
Reduce the second azide as described in Step 4 to obtain the desired cis- or trans-1,3-diaminocyclobutane.
-
Perform a mono-Boc protection as described in Step 5 to yield the final product.
Diagram 3: Synthetic Workflow for cis-N-Boc-1,3-diaminocyclobutane
Caption: A synthetic route to a key cyclobutane-based diamine building block.
This protocol provides a general procedure for constructing a cyclobutane ring via a photochemical [2+2] cycloaddition.
-
Materials:
-
Alkene (e.g., dibenzylideneacetone)
-
Appropriate solvent (e.g., benzene, cyclohexane, ethanol)
-
UV photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
-
Procedure:
-
Dissolve the alkene in the chosen solvent in the quartz reaction vessel. The concentration should be optimized for the specific reaction.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Oxygen can quench the excited triplet state of the alkene, inhibiting the reaction.[7]
-
Place the reaction vessel in the photoreactor and irradiate with UV light. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclobutane product by column chromatography or recrystallization.[7]
-
Biological Evaluation Protocols
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a JAK isoform using a luminescence-based ATP consumption assay (e.g., ADP-Glo™).
-
Materials:
-
Recombinant human JAK kinase (e.g., JAK1)
-
Kinase-specific peptide substrate
-
High-purity ATP
-
Test compound dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of the 384-well plate. Include wells with DMSO only (high control) and a known pan-kinase inhibitor (low control).
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer and add 5 µL to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Prepare a 2X ATP solution in kinase assay buffer (at a concentration near the Km for the enzyme).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
This protocol assesses the metabolic stability of a compound in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes
-
Test compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of the test compound in buffer.
-
In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Conclusion
The cyclobutane ring is a powerful and increasingly utilized motif in modern drug discovery. Its unique conformational constraints, metabolic stability, and ability to precisely orient functional groups in three-dimensional space offer significant advantages in the optimization of drug candidates.[1][2] The case studies presented herein for JAK inhibitors and αvβ3 integrin antagonists clearly demonstrate the profound impact that the strategic incorporation of a cyclobutane scaffold can have on potency and selectivity. The detailed synthetic and biological protocols provided in this guide are intended to equip researchers with the practical knowledge required to explore and exploit the potential of cyclobutanes in their own drug discovery endeavors. By embracing the principles and methodologies outlined, the scientific community can continue to unlock new avenues for the development of safer and more effective medicines.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. minds.wisconsin.edu [minds.wisconsin.edu]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cyclobutane synthesis. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclobutane rings, a valuable structural motif in many natural products and pharmaceuticals.[1][2] This guide is structured to help you diagnose and resolve issues leading to low yields in your reactions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in cyclobutane synthesis can stem from a variety of factors, from suboptimal reaction conditions to inherent substrate limitations. The following flowchart provides a logical progression for troubleshooting common issues.
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Issue 1: Low or No Conversion of Starting Materials
This is one of the most common issues, indicating that the reaction is not proceeding efficiently.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Actions |
| Suboptimal Reaction Conditions | Reaction parameters such as temperature, concentration, and reaction time are critical.[3] For thermal reactions , a temperature that is too low may lead to a slow or incomplete reaction.[3] Conversely, a temperature that is too high can cause decomposition.[3] For photochemical reactions , insufficient reaction time can result in incomplete conversion.[4] Dilute conditions may hinder intermolecular reactions. Action: Systematically screen a range of temperatures and concentrations. Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.[3][4] |
| Poor Substrate Reactivity | The electronic and steric properties of the alkene substrates are crucial for successful cycloaddition.[3] Electron-rich and electron-poor alkenes often react more efficiently.[4] Bulky substituents can sterically hinder the reaction.[3] Action: If possible, modify the electronic properties of your substrate. For less reactive substrates in photochemical reactions, consider using a photosensitizer like acetone or benzophenone to facilitate the reaction via a triplet excited state.[4] |
| Catalyst/Initiator Issues | For catalyzed reactions , the catalyst may be deactivated or poisoned.[3] Impurities like water or oxygen can poison the catalyst.[3] For photochemical reactions, the light source and wavelength are critical.[4] Action: Ensure your catalyst is active and handled under appropriate inert conditions if it is air-sensitive.[3] Purify starting materials and use anhydrous, degassed solvents.[3] For photoreactions, verify that the wavelength of your UV lamp is appropriate for the excitation of your substrate and that the light source is sufficiently powerful.[4] |
| Quenching in Photochemical Reactions | The presence of species like oxygen can quench the excited state of the substrate, inhibiting the desired photochemical reaction.[4] Action: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[4] |
Issue 2: Formation of Multiple Products (Low Selectivity)
The formation of a complex mixture of products, including regioisomers and stereoisomers, can significantly lower the yield of the desired cyclobutane.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Actions |
| Lack of Regio- or Stereocontrol | The orientation of the reacting alkenes (head-to-head vs. head-to-tail) and the facial selectivity of the cycloaddition determine the isomeric products formed.[5] These outcomes are influenced by a combination of steric and electronic factors. Action: Screen different solvents, as polarity can significantly influence diastereoselectivity.[4] In metal-catalyzed reactions, the choice of catalyst and ligands is paramount for controlling stereoselectivity.[4] Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer.[4] The use of chiral auxiliaries can also effectively control facial selectivity.[4] |
| Competing Side Reactions | Side reactions such as cis-trans isomerization of the alkene can compete with the desired cycloaddition, especially in photochemical reactions.[4] Polymerization of the starting materials can also be a significant issue. Action: To minimize isomerization, carefully select the reaction conditions and consider the use of photosensitizers that favor cycloaddition. To reduce polymerization, adjust the reaction concentration; higher dilution may favor intramolecular reactions over intermolecular polymerization.[4] |
Issue 3: Product Decomposition
Cyclobutane rings are strained and can be susceptible to decomposition under certain conditions.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Actions |
| Strain-Induced Ring-Opening | The inherent ring strain of cyclobutanes makes them prone to ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[4][6] Action: Employ mild workup and purification conditions. Avoid excessive heat and exposure to strong acids or bases. |
| Photochemical Degradation | If the cyclobutane product is photolabile, it can decompose upon prolonged exposure to the light source used for the reaction. Action: Monitor the reaction closely and stop it once the starting material is consumed. After the reaction is complete, protect the product from light by wrapping the flask in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclobutanes?
A1: The most common methods for constructing cyclobutane rings include [2+2] cycloaddition reactions (photochemical, thermal, and metal-catalyzed), ring-closing metathesis (RCM), and various cyclization strategies of acyclic precursors.[7][8][9] The choice of method depends on the desired substitution pattern and stereochemistry of the target cyclobutane.
Q2: How do I choose the right solvent for my [2+2] cycloaddition?
A2: Solvent choice can significantly impact both the yield and selectivity of a [2+2] cycloaddition.[4] Solvent polarity can influence the diastereoselectivity of the reaction, and in some cases, a change in solvent can even lead to a reversal of selectivity.[4] It is often necessary to screen a range of solvents, from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, acetone), to find the optimal conditions for your specific substrates.[4] For photochemical reactions, the solvent must be transparent at the irradiation wavelength.
Q3: My photochemical [2+2] cycloaddition is not working. What should I check first?
A3: For photochemical reactions, the light source is a critical component.[4] First, ensure that the wavelength of your lamp is appropriate to excite your substrate.[4] Many simple alkenes require short-wavelength UV light, which may necessitate the use of a quartz reaction vessel. For substrates that absorb at longer wavelengths, a Pyrex vessel may be sufficient. Also, confirm that your lamp is functioning correctly and providing sufficient intensity. If direct irradiation is ineffective, consider using a photosensitizer.[4] Finally, ensure your reaction mixture is thoroughly deoxygenated, as oxygen is a known quencher of excited states.[4]
Q4: What are the advantages of using a metal catalyst for [2+2] cycloadditions?
A4: Metal catalysts can offer several advantages over thermal or photochemical methods.[7] They can promote cycloadditions that are thermally forbidden and can provide high levels of stereocontrol, including enantioselectivity when chiral ligands are used.[4] Metal-catalyzed reactions can often be performed under milder conditions than thermal cycloadditions.
Q5: How can I purify my cyclobutane product effectively?
A5: Purification of cyclobutane products can be challenging due to their potential instability and the presence of isomers. Standard techniques like flash column chromatography on silica gel are commonly used.[4] However, given the strain in the four-membered ring, it is advisable to use mild conditions.[4] Distillation can be an option for volatile cyclobutanes, but care must be taken to avoid high temperatures that could lead to decomposition.[10] In some cases, recrystallization can be an effective method for obtaining highly pure product, especially for separating diastereomers.
Experimental Protocols
General Procedure for a Photochemical [2+2] Cycloaddition
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv) and the cycloaddition partner (1.0-2.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or cyclohexane). The concentration should be optimized for the specific reaction.
-
Degassing: Deoxygenate the solution by bubbling a stream of inert gas (e.g., argon or nitrogen) through the solution for at least 30 minutes.[11]
-
Irradiation: Place the reaction vessel in a photoreactor and irradiate with a suitable light source (e.g., a medium-pressure mercury lamp). The reaction should be stirred continuously and may require cooling to maintain a constant temperature.[11]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.
Illustrative Reaction Mechanism: [2+2] Photocycloaddition
Caption: Simplified mechanism of a [2+2] photocycloaddition reaction.
References
- 1. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Cyclobutane synthesis [organic-chemistry.org]
- 10. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions in the Reduction of 3-Oxocyclobutanecarboxylates
Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026
Welcome to the technical support center for the reduction of 3-oxocyclobutanecarboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The 3-hydroxycyclobutanecarboxylate scaffold is a valuable building block in medicinal chemistry, and controlling the outcome of its synthesis via ketone reduction is paramount.[1] This document provides in-depth, field-proven insights into troubleshooting common side reactions and optimizing your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the reduction of 3-oxocyclobutanecarboxylates.
Q1: What are the most common side reactions I should be aware of?
The three primary challenges in this reduction are:
-
Lack of Stereoselectivity: The most common issue is the formation of a mixture of cis and trans diastereomers of the desired 3-hydroxycyclobutanecarboxylate.
-
Over-reduction: Using a reducing agent that is too powerful can lead to the unintended reduction of the carboxylate ester group in addition to the target ketone.
-
Epimerization: Under certain conditions, the stereocenter at the C1 position (bearing the ester) can epimerize, leading to a loss of stereochemical purity in the starting material or product.
Q2: What is the expected stereochemical outcome of reducing a 3-oxocyclobutanecarboxylate?
For 3-substituted cyclobutanones, hydride reduction is generally highly selective for the formation of the cis alcohol, often with ratios exceeding 90:10 (cis:trans).[2] This preference is governed by the steric and electronic environment of the puckered cyclobutane ring, where hydride attack from the face opposite the substituent (anti-attack) is sterically and electronically favored.[2]
Q3: Which reducing agent is the best starting point for this transformation?
Sodium borohydride (NaBH₄) is an excellent starting point. It is a mild and chemoselective reducing agent that readily reduces ketones but typically leaves esters untouched under standard conditions.[3][4] For enhancing stereoselectivity, particularly towards the cis isomer, more sterically demanding reagents such as lithium tri-tert-butoxyaluminum hydride (LTTBA) can be highly effective.[5]
Section 2: Detailed Troubleshooting Guides
This section provides a detailed, question-and-answer-based approach to specific experimental problems, complete with mechanistic explanations and actionable protocols.
Issue 1: Poor Stereoselectivity (Significant trans Isomer Formation)
Q: My reduction is yielding a mixture of cis and trans isomers, with a higher-than-expected amount of the trans product. How can I optimize the reaction to favor the cis isomer?
Probable Cause & Mechanism
The stereochemical outcome of the reduction is determined by the trajectory of the nucleophilic hydride's attack on the carbonyl carbon. The cyclobutane ring exists in a puckered conformation.
-
Anti-facial Attack (Favored): The hydride attacks from the face opposite to the bulky carboxylate group. This pathway leads to the cis product. It is generally favored because it minimizes torsional strain between the incoming nucleophile and the adjacent C-H bonds, a principle consistent with the Felkin-Anh model.[2]
-
Syn-facial Attack (Disfavored): The hydride attacks from the same face as the carboxylate group, leading to the trans product. This pathway is generally disfavored due to increased steric hindrance and repulsive electrostatic interactions.[2]
A significant amount of the trans isomer suggests that the energy difference between the syn and anti transition states is not sufficiently large under your current reaction conditions.
Caption: Hydride attack pathways leading to cis and trans isomers.
Recommended Solutions
To enhance the formation of the cis isomer, you must increase the energetic penalty for the syn-facial attack.
-
Choice of Reducing Agent: Employ a sterically bulkier reducing agent. The larger size of the hydride source will amplify the steric clash during a syn-facial approach.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) makes the reaction more sensitive to small differences in activation energy, thereby favoring the lower-energy pathway to the cis product more decisively.[2]
-
Solvent Polarity: Using a less polar solvent can enhance selectivity.[2]
Data Summary: Influence of Conditions on Stereoselectivity
| Reducing Agent | Temperature (°C) | Solvent | Typical cis:trans Ratio | Reference |
| NaBH₄ | 25 | Methanol | ~90:10 | [2] |
| NaBH₄ | -78 | Methanol | >95:5 | [2] |
| LiAl(OtBu)₃H | -78 | THF | >95:5 | [5] |
| L-Selectride® | -78 | THF | Highly cis-selective | General Principle |
Experimental Protocol: High cis-Selectivity Reduction
This protocol is adapted from a literature procedure for synthesizing methyl cis-3-hydroxycyclobutanecarboxylate.[5]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl 3-oxocyclobutanecarboxylate (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LTTBA) (1.5 eq.) in THF dropwise to the stirred solution over 30 minutes. The bulky LTTBA significantly enhances cis-selectivity.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C until the pH is between 5-6.
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Issue 2: Unwanted Reduction of the Ester Group
Q: My analysis shows the formation of a diol, indicating that my ester has also been reduced. How do I prevent this and selectively reduce the ketone?
Probable Cause & Mechanism
This side reaction is a clear indication that the reducing agent is too strong or "hard." The reactivity of common hydride reagents towards carbonyl functional groups follows this general trend:
Aldehydes/Ketones > Esters/Carboxylic Acids/Amides
-
Mild Reductants (e.g., NaBH₄): These reagents are selective for the more electrophilic ketones and aldehydes and will not typically reduce esters.[3][4]
-
Strong Reductants (e.g., LiAlH₄): Lithium aluminum hydride (LAH) is a very powerful, non-selective reducing agent that will readily reduce both ketones and esters to their corresponding alcohols.[4]
Caption: Decision workflow for troubleshooting over-reduction.
Recommended Solutions
The solution is to switch to a milder, more chemoselective reducing agent.
-
Primary Recommendation: Use sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature. This is the industry standard for selectively reducing ketones in the presence of esters.[3][6]
-
Alternative: Other selective reagents like sodium cyanoborohydride (NaBH₃CN) or zinc borohydride (Zn(BH₄)₂) can also be used, though NaBH₄ is the most common, cost-effective, and safest choice.
Experimental Protocol: Chemoselective Ketone Reduction
-
Setup: Dissolve the 3-oxocyclobutanecarboxylate (1.0 eq.) in methanol (~0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching: Slowly add acetone to quench any excess NaBH₄.
-
Workup: Adjust the pH to ~7 with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Issue 3: Suspected Epimerization at the C1 Position
Q: My starting material is enantiopure, but my product shows some loss of optical purity. Could epimerization at the C1 ester position be occurring?
Probable Cause & Mechanism
Yes, epimerization at the α-carbon to the ester is a potential side reaction, though less common than stereochemical issues at the ketone. The α-proton is weakly acidic. The reaction produces an alkoxide intermediate, which is a base.[7] If the reaction conditions are too harsh (e.g., prolonged reaction time, elevated temperature) or if a strong base is present, this alkoxide can deprotonate the C1 position, forming a planar enolate intermediate. Subsequent re-protonation of this enolate can occur from either face, leading to racemization or epimerization at that center.
Recommended Solutions
The key is to maintain mild, controlled conditions to prevent the formation and persistence of the enolate.
-
Control Stoichiometry: Use only a slight excess (1.05-1.2 eq.) of the hydride reagent to ensure it is fully consumed in a reasonable timeframe.
-
Minimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Keep the temperature as low as practically possible.
-
Controlled Workup: Quench the reaction at low temperature and consider using a buffered workup (e.g., with a saturated aqueous solution of ammonium chloride, NH₄Cl) instead of a strong acid or base to neutralize the reaction mixture. This minimizes the exposure of the product to harsh pH conditions.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acs.org [acs.org]
- 5. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Technical Support Center: Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed to address common challenges in byproduct removal and purification, ensuring high purity of the final product.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the selective reduction of a diester precursor, typically dimethyl cyclobutane-1,3-dicarboxylate. While seemingly straightforward, this reduction can lead to a mixture of products requiring careful purification. This guide offers practical solutions to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient method is the selective mono-reduction of dimethyl cyclobutane-1,3-dicarboxylate. This is typically achieved using a metal hydride reducing agent. The choice of reducing agent is critical to minimize byproduct formation.
Q2: What are the primary byproducts I should expect?
The main byproducts depend on the reducing agent and reaction conditions. The most common impurities are:
-
Cyclobutane-1,3-dimethanol: The result of over-reduction where both ester groups are reduced to alcohols. This is more prevalent with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1]
-
Unreacted Dimethyl cyclobutane-1,3-dicarboxylate: Incomplete reaction can lead to the presence of the starting material. This is more common with milder reducing agents like Sodium Borohydride (NaBH₄).[2]
-
Cis/Trans Isomers: The starting diester can exist as a mixture of cis and trans isomers. These may be reduced at different rates and can result in a mixture of cis and trans isomers of the final product, which can be challenging to separate.
Q3: Which analytical techniques are best for monitoring the reaction and assessing purity?
A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the main product and volatile byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and quantify the level of impurities.
Q4: My final product is a mixture of cis and trans isomers. How can I separate them?
Separating cis and trans isomers of cyclobutane derivatives can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system are often the most effective methods. In some cases, fractional distillation under reduced pressure may also be effective if there is a sufficient difference in boiling points.
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and detailed remedial actions.
Problem 1: Low yield of the desired mono-alcohol product.
-
Possible Cause A: Incomplete Reaction. The reducing agent may not have been sufficiently reactive or used in an adequate amount. This is a common issue when using milder reducing agents like NaBH₄ with esters.[2]
-
Solution:
-
Increase the equivalents of the reducing agent: Gradually increase the molar ratio of the reducing agent to the starting diester.
-
Increase the reaction temperature: Carefully warming the reaction mixture can increase the rate of reduction.
-
Use a stronger reducing agent: If using NaBH₄, consider switching to LiAlH₄, but be mindful of the increased risk of over-reduction.[1]
-
-
-
Possible Cause B: Over-reduction to the diol. The reducing agent is too reactive or the reaction time is too long, leading to the formation of cyclobutane-1,3-dimethanol. This is a common issue with LiAlH₄.[1]
-
Solution:
-
Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to control the reactivity of LiAlH₄.
-
Use a less reactive hydride source: Consider using a modified aluminum hydride reagent such as lithium tri-tert-butoxyaluminum hydride, which is sterically hindered and less reactive.
-
Careful monitoring: Follow the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Problem 2: Presence of significant amounts of cyclobutane-1,3-dimethanol in the final product.
-
Cause: Over-reduction of the starting diester.
-
Solution: Purification by Column Chromatography. This is the most effective method for separating the mono-alcohol from the more polar diol.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 70:30).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The diol, being more polar, will elute later than the mono-alcohol.
Data Presentation: Elution Profile
-
| Compound | Polarity | Typical Elution Order (Increasing Solvent Polarity) |
| Dimethyl cyclobutane-1,3-dicarboxylate | Low | 1st |
| This compound | Medium | 2nd |
| Cyclobutane-1,3-dimethanol | High | 3rd |
Problem 3: Difficulty in removing unreacted dimethyl cyclobutane-1,3-dicarboxylate.
-
Cause: Incomplete reaction or similar polarity to the desired product.
-
Solution 1: Optimize Reaction Conditions. As detailed in Problem 1, drive the reaction to completion.
-
Solution 2: Purification by Fractional Distillation. If the boiling points of the starting material and the product are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Experimental Protocol: Fractional Distillation
-
Apparatus: Set up a fractional distillation apparatus with a vacuum source and a Vigreux column.
-
Heating: Gently heat the crude mixture in a heating mantle.
-
Fraction Collection: Collect fractions at different temperature ranges under a stable vacuum.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their composition.
-
Visualization of the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the synthesis of this compound and the formation of common byproducts.
Caption: Synthetic pathway and potential byproducts.
Logical Workflow for Purification
The following diagram outlines a logical workflow for the purification of the crude product.
Caption: General purification workflow.
References
Stability of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate under acidic conditions
Technical Support Center: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound under acidic conditions. The inherent ring strain of the cyclobutane moiety and the presence of two reactive functional groups—an ester and a primary alcohol—necessitate a careful understanding of its stability profile.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic medium?
Under acidic conditions, the molecule has two primary points of reactivity: the methyl ester and the hydroxymethyl group. The cyclobutane ring itself can also participate in reactions, especially if a carbocation is formed nearby.
-
Acid-Catalyzed Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(hydroxymethyl)cyclobutane-1-carboxylic acid. This reaction proceeds via a well-established AAC2 mechanism.[5][6][7]
-
Reactions of the Hydroxymethyl Group: The primary alcohol can undergo acid-catalyzed dehydration. This involves protonation of the hydroxyl group to form a good leaving group (water), leading to a primary carbocation.[8][9] This carbocation is highly unstable and prone to rearrangement, which can trigger ring expansion to relieve the inherent strain of the four-membered ring.[10][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 10. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stereocontrolled Synthesis of Polysubstituted Cyclobutanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the stereocontrolled synthesis of polysubstituted cyclobutanes. The construction of these strained four-membered rings, especially with multiple, well-defined stereocenters, is a significant challenge in synthetic chemistry.[1][2] Their prevalence in bioactive natural products and importance as scaffolds in medicinal chemistry makes mastering their synthesis crucial for researchers in drug development and organic synthesis.[2][3][4][5]
This guide is structured to function as a direct line to a field expert. It moves beyond simple protocols to address the common points of failure in the lab, explaining the underlying principles that govern success or failure in these complex transformations. Here, you will find troubleshooting guides and frequently asked questions designed to diagnose experimental issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in cyclobutane synthesis?
Answer: The approach to stereocontrolled cyclobutane synthesis is multifaceted, but the main strategies can be grouped into four major categories. The choice depends heavily on the target molecule's substitution pattern and desired stereochemistry.
-
[2+2] Cycloadditions: This is the most direct and widely used method, involving the combination of two alkene (or equivalent) components.[2] Stereocontrol is dictated by the reaction mechanism, which can be promoted photochemically, thermally, or with transition metal catalysis.[2][6][7][8]
-
Ring Contractions: These methods start with a more easily synthesized five-membered ring, like a pyrrolidine, and contract it to form the cyclobutane core.[2][4] This can be a powerful way to transfer existing stereochemistry from the starting material to the product.[4][9][10] A notable example is the stereospecific synthesis from pyrrolidines using iodonitrene chemistry, which proceeds through a 1,4-biradical intermediate.[4][9]
-
Ring Expansions: This strategy involves the expansion of a stereochemically defined cyclopropane to a cyclobutane.[2][11] For instance, the reaction of cyclopropanone surrogates with sulfur ylides can produce enantioenriched cyclobutanones with high stereospecificity.[11]
-
Strain-Release Driven Reactions: Highly strained molecules like bicyclo[1.1.0]butanes (BCBs) can be opened with various reagents to form functionalized cyclobutanes.[12][13][14] Controlling the regio- and diastereoselectivity of the ring-opening is the key challenge but offers a powerful route to densely substituted products.[12][13]
Caption: Decision tree for selecting a cyclobutane synthesis strategy.
Troubleshooting Guide: [2+2] Photocycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, but they are often plagued by issues with yield and selectivity.[8][15]
Q2: My [2+2] photocycloaddition yield is consistently low. What are the likely causes and how can I fix it?
Answer: Low yields in photocycloadditions are a frequent but often solvable problem. The issue typically stems from the light source, reaction conditions, or substrate reactivity.[16]
Troubleshooting Workflow:
-
Verify the Light Source and Wavelength: The wavelength of your UV lamp must overlap with the absorption spectrum of your substrate (specifically the chromophore undergoing excitation).[16] For enone cycloadditions, this is particularly critical. Ensure your lamp is powerful enough and the reaction vessel (e.g., quartz) is transparent at the required wavelength.
-
Optimize Concentration and Reaction Time:
-
Concentration: Intermolecular reactions are highly concentration-dependent. If too dilute, the excited state molecule is more likely to decay before encountering a reaction partner.[16] For intramolecular reactions, high dilution is often preferred to minimize intermolecular side reactions.
-
Monitoring: Track the reaction's progress by TLC, GC, or NMR. Insufficient irradiation time leads to incomplete conversion, while excessive irradiation can cause product decomposition or polymerization.
-
-
Eliminate Quenchers and Side Reactions:
-
Oxygen: Molecular oxygen is a triplet quencher and can inhibit reactions proceeding through a triplet excited state. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) before starting the reaction.[16]
-
Isomerization: For some alkenes, cis-trans isomerization can compete with the desired cycloaddition, effectively depleting the reactive isomer.[16]
-
-
Consider a Photosensitizer: If direct irradiation is inefficient, especially for substrates with low intersystem crossing quantum yields, a triplet sensitizer can be used.[16] The sensitizer (e.g., acetone, benzophenone) absorbs the light, crosses to its triplet state, and then transfers that energy to your substrate, populating its reactive triplet state.[16]
References
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this valuable cyclobutane building block. Cyclobutane derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges due to ring strain and complex stereochemistry.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of synthesizing this compound, particularly focusing on the critical selective reduction step.
Synthesis Overview: A Strategic Approach
The most direct and common strategy for synthesizing this compound involves the selective mono-reduction of a diester precursor, Dimethyl cyclobutane-1,3-dicarboxylate.[2] This approach is favored for its atom economy and straightforwardness, though success hinges on precise control of the reduction step to avoid the formation of the diol by-product.
Caption: Figure 1: General synthetic pathway for this compound.
Experimental Protocol: Selective Mono-Reduction
This protocol details the selective reduction of Dimethyl cyclobutane-1,3-dicarboxylate. The choice of a milder reducing agent like Lithium Borohydride (LiBH₄) is strategic for improving selectivity compared to the more aggressive Lithium Aluminum Hydride (LiAlH₄).[3]
Materials:
-
Dimethyl cyclobutane-1,3-dicarboxylate (1 eq.)
-
Lithium Borohydride (LiBH₄) (1.0-1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add Dimethyl cyclobutane-1,3-dicarboxylate to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Dissolve the diester in anhydrous THF (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve LiBH₄ in anhydrous THF. Add this solution dropwise to the stirred diester solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction cautiously at 0 °C by the slow, dropwise addition of methanol to destroy any excess LiBH₄.
-
Acidification & Extraction: Add 1 M HCl solution to adjust the pH to ~5-6. Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a gradient of 10-40% Ethyl Acetate in Hexanes) to isolate the pure this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.
Caption: Figure 2: Troubleshooting workflow for addressing low product yield.
Q1: My reaction is producing a significant amount of cyclobutane-1,3-dimethanol. How can I prevent this over-reduction?
Answer: This is a classic selectivity problem. The diol by-product forms when both ester groups are reduced. The aldehyde intermediate formed after the first reduction is more reactive than the starting ester, making it susceptible to immediate further reduction.[4]
-
Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is extremely reactive and often leads to over-reduction. Switching to a milder hydride donor like Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄) in a protic solvent like ethanol can significantly improve selectivity for the mono-reduction.[3]
-
Stoichiometry and Temperature: If using LiAlH₄ is unavoidable, precise control is critical. Use only 1.0 equivalent of the hydride and conduct the reaction at very low temperatures (e.g., -40 °C to -78 °C) to moderate its reactivity. Add the reagent very slowly to maintain control.[5]
-
Protecting Groups: For complex syntheses requiring absolute selectivity, consider a protecting group strategy, though this adds steps to the overall sequence.
Q2: A large amount of my starting diester remains unreacted, even after several hours. What should I do?
Answer: An incomplete reaction points to issues with reactivity or reaction conditions.
-
Reagent Activity: Ensure your reducing agent is fresh and has not been deactivated by moisture. Hydride reagents are highly sensitive to atmospheric humidity.
-
Temperature: While low temperatures are crucial for controlling selectivity, they also slow down the reaction rate. If the reaction stalls at 0 °C, consider allowing it to slowly warm to room temperature while carefully monitoring for the formation of the diol by-product.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent. Borohydride reductions, for instance, are often faster in alcoholic solvents compared to ethers like THF.[3]
Q3: I'm scaling up the reduction from 1g to 100g, and the yield has dropped significantly. What are the key parameters to control?
Answer: Scale-up introduces challenges related to mass and heat transfer.[6][7]
-
Heat Management: Hydride reductions are highly exothermic. What is easily dissipated in a small flask can cause a dangerous temperature spike in a large reactor. This "runaway" reaction leads to a complete loss of selectivity. Ensure your reactor has adequate cooling capacity and add the reducing agent much more slowly than in the lab-scale procedure.
-
Efficient Stirring: In a large vessel, inefficient stirring can create "hot spots" where the local concentration of the reducing agent is too high, leading to over-reduction. Use an overhead mechanical stirrer to ensure the mixture is homogeneous.
-
Safer Reagents: For large-scale operations, consider alternatives to pyrophoric reagents like LiAlH₄. Borane complexes (e.g., BH₃·THF) or catalytic hydrogenation are often safer and more scalable, although they may require process optimization and specialized equipment like high-pressure reactors.[8]
Q4: How can I effectively separate my target mono-alcohol from the starting diester and the diol by-product?
Answer: Purification is often challenging as all three compounds have similar polarities. The key is to maximize the difference in their interaction with the stationary phase.
-
Column Chromatography: This is the most effective method. The diol is the most polar and will have the lowest Rf, followed by your target mono-alcohol, with the starting diester being the least polar (highest Rf).
-
Solvent System: Use a low-polarity solvent system (e.g., Ethyl Acetate/Hexane or Diethyl Ether/Petroleum Ether) and run a gradient elution. Start with a low concentration of the polar solvent and increase it gradually. This will help to achieve better separation between the closely eluting spots.
-
Alternative Techniques: For very difficult separations on a large scale, consider derivatization (e.g., protecting the alcohol as a silyl ether to drastically change its polarity), followed by deprotection after purification.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of ester reduction with metal hydrides like LiAlH₄?
Answer: The reduction of an ester to a primary alcohol is a two-step process involving two equivalents of the hydride reagent.[9]
-
Nucleophilic Acyl Substitution: The first hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxide (-OR) group to form an aldehyde.
-
Nucleophilic Addition: The aldehyde formed is more reactive than the initial ester. A second hydride ion immediately attacks the aldehyde's carbonyl carbon, forming a new tetrahedral alkoxide intermediate.
-
Work-up: An acidic or aqueous work-up protonates the alkoxide to yield the final primary alcohol.[9]
Caption: Figure 3: Simplified mechanism of ester reduction by a metal hydride.
Q: Can I use Sodium Borohydride (NaBH₄) for this reduction?
Answer: Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions (e.g., in THF or diethyl ether). However, its reactivity can be significantly enhanced by using it in a protic solvent like methanol or ethanol at elevated temperatures.[3] The solvent can coordinate to the carbonyl group, making it more electrophilic and susceptible to attack. While still less reactive than LiAlH₄, NaBH₄ in methanol can be an effective and safer option for this transformation, though it may require longer reaction times or reflux temperatures.
Q: How can I confirm the identity and purity of my final product, this compound?
Answer: A combination of standard analytical techniques is recommended:
-
¹H NMR: Look for characteristic peaks: a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cyclobutane ring protons, and a doublet or triplet for the -CH₂OH protons, along with a broad singlet for the -OH proton.
-
¹³C NMR: Confirm the presence of the correct number of carbon atoms, including the ester carbonyl (~175 ppm), the -CH₂OH carbon (~60-65 ppm), and the methoxy carbon (~52 ppm).
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~3400 cm⁻¹) from the alcohol and a sharp C=O stretch (~1730 cm⁻¹) from the ester.
-
Mass Spectrometry (MS): Confirm the molecular weight (144.17 g/mol ) and analyze the fragmentation pattern.[10][11]
Q: What are the common starting materials for the Dimethyl cyclobutane-1,3-dicarboxylate precursor?
Answer: The synthesis of the cyclobutane ring system is a field of its own.[12] Common strategies to access 1,3-disubstituted cyclobutanes include:
-
[2+2] Photocycloaddition: The photochemical dimerization of acrylic acid derivatives is a classic method for forming cyclobutane rings.[13]
-
Malonic Ester Synthesis: Reaction of diethyl malonate with 1,3-dibromopropane can be used, although this can sometimes lead to mixtures of products.[14]
-
Ring Expansion/Contraction: Ring expansion of cyclopropyl derivatives or contraction of cyclopentyl systems are also utilized in specific contexts.[13]
| Reducing Agent | Pros | Cons | Typical Conditions |
| LiAlH₄ | Highly reactive, reduces most carbonyls | Poor selectivity, pyrophoric, difficult to handle on scale | Anhydrous Ether/THF, -78 °C to RT |
| LiBH₄ | More selective than LiAlH₄, good for esters | More expensive than NaBH₄, moisture sensitive | Anhydrous THF/Ether, 0 °C to RT |
| NaBH₄ | Inexpensive, safe, easy to handle | Generally unreactive towards esters | Methanol/Ethanol, RT to Reflux |
| BH₃ Complexes | Good selectivity, safer than LiAlH₄ for scale-up | Can reduce carboxylic acids, toxic gas hazard | Anhydrous THF, 0 °C to Reflux |
| Catalytic H₂ | "Green" method, excellent for large scale | Requires high pressure/temp, expensive catalyst, specialized equipment | H₂ gas (50-200 bar), Ru or Cu-based catalyst, 100-200 °C |
| Table 1: Comparison of Common Reagents for Ester Reduction.[3][8] |
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Dimethyl cyclobutane-1,3-dicarboxylate | C8H12O4 | CID 14111075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Cyclobutane synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Cyclobutane and Cyclopentane Scaffolds in Drug Design: A Comparative Guide
An objective, data-supported guide for researchers, scientists, and drug development professionals.
Abstract
In medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Small carbocycles, particularly cyclobutane and cyclopentane, have emerged as versatile tools for lead optimization. While structurally similar, their subtle differences in ring strain, conformational flexibility, and synthetic accessibility lead to distinct impacts on a drug candidate's potency, selectivity, metabolic stability, and overall developability. This guide provides an in-depth comparison of these two scaffolds, supported by experimental data and case studies, to inform rational drug design. We will explore their fundamental properties, roles as bioisosteres, and practical implications in drug discovery programs, offering a clear framework for researchers to leverage these valuable motifs.
Introduction
The drive to escape "flatland" in drug discovery—moving away from planar, aromatic structures towards three-dimensional molecules—has revitalized interest in saturated carbocyclic scaffolds.[1] Increasing the fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved clinical success rates, often leading to better solubility, enhanced metabolic stability, and more specific target engagement.[1] Among the cycloalkanes, cyclobutane and cyclopentane are frequently employed due to their ability to confer rigidity and provide well-defined exit vectors for substituents.
The cyclobutane ring, once considered synthetically challenging and unstable, is now increasingly appreciated for its unique properties.[2][3] Its inherent strain and puckered conformation can be leveraged to improve metabolic stability and lock in bioactive conformations.[4][5] Conversely, the cyclopentane ring, a common feature in numerous natural products and FDA-approved drugs, offers greater conformational flexibility, which can be advantageous for exploring the binding pockets of biological targets.[6][7] This guide will dissect the nuances of each scaffold to provide a clear, evidence-based rationale for their application in modern drug design.
Fundamental Properties: A Tale of Two Rings
The divergent behavior of cyclobutane and cyclopentane in biological systems stems from their fundamental differences in structure and energetics.
Physicochemical and Structural Properties
The primary distinction lies in their ring strain. Cyclobutane is the second most strained monocarbocycle, with a strain energy of 26.3 kcal/mol, surpassed only by cyclopropane.[4][8] This high strain energy results in longer C-C bonds (1.56 Å) compared to typical alkanes and gives these bonds increased p-character.[3][4] In contrast, cyclopentane has a significantly lower ring strain of approximately 7.1 kcal/mol, making it chemically more inert and stable, comparable to other alkanes.[4][5]
| Property | Cyclobutane | Cyclopentane | Key Implications in Drug Design |
| Ring Strain Energy | ~26.3 kcal/mol[4][8] | ~7.1 kcal/mol[4] | High strain in cyclobutane can influence reactivity and conformation; cyclopentane is more stable and less reactive.[5] |
| Conformation | Puckered (Non-planar)[3][4] | Envelope & Twist[9] | Cyclobutane offers a more rigid scaffold with defined substituent vectors. Cyclopentane is more flexible, allowing it to adapt to various binding pocket shapes. |
| C-C Bond Length | ~1.56 Å[4] | ~1.54 Å | Longer bonds in cyclobutane can alter the spatial arrangement of attached functional groups. |
| Chemical Reactivity | Relatively inert for a strained ring, but more reactive than cyclopentane.[4][5] | Relatively inert.[5] | Cyclobutane's reactivity is generally low enough for drug applications but higher than cyclopentane's. |
Conformational Analysis
The conformational landscape of these rings dictates how they present functional groups for interaction with a biological target.
-
Cyclobutane: To alleviate torsional strain, the cyclobutane ring adopts a puckered, non-planar conformation.[3][4] This creates two distinct positions for substituents: axial and equatorial. This puckering provides a rigid, three-dimensional scaffold that can be used to precisely orient pharmacophoric elements, which can be advantageous for improving binding affinity and selectivity.[4]
-
Cyclopentane: Cyclopentane is more conformationally flexible, readily interconverting between "envelope" and "half-chair" (or "twist") conformations with low energy barriers.[9][10] This flexibility means that cyclopentane-containing molecules do not have a single, fixed shape, which can be a double-edged sword. While it may allow a molecule to better adapt to a binding site, this entropic cost of "freezing" into a bioactive conformation can sometimes lead to a loss of potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 10. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Ordinary: A Comparative Guide to Alternatives for Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Introduction: The Value and Limitations of a Common Scaffold
In the landscape of modern drug discovery and materials science, small, saturated carbocycles are indispensable building blocks. Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a deceptively simple molecule, provides a rigid, three-dimensional scaffold that has found its place in numerous development programs. Its 1,3-substitution pattern allows for the precise spatial orientation of functional groups, a critical feature for optimizing interactions with biological targets or tuning material properties. The strategic replacement of planar aromatic rings with saturated scaffolds like cyclobutane can lead to significant improvements in key drug-like properties, such as solubility and metabolic stability.[1][2] This shift, often termed "escaping flatland," is a powerful strategy in medicinal chemistry.[2]
However, an over-reliance on a single building block can stifle innovation and lead to intellectual property challenges. Furthermore, the inherent puckered nature of the cyclobutane ring, while beneficial, is just one of many possible three-dimensional arrangements.[3] This guide offers a comparative analysis of viable alternatives to this compound, providing researchers, scientists, and drug development professionals with a data-driven framework for scaffold hopping and molecular optimization. We will delve into structurally related bioisosteres, explore their synthesis, compare their physicochemical properties, and provide actionable experimental protocols.
A Curated Guide to Viable Alternatives
The selection of an alternative scaffold is a multifactorial decision, balancing synthetic accessibility with desired physicochemical and biological outcomes. We have categorized the most promising alternatives to this compound to aid in this selection process.
Category 1: Strained Saturated Bioisosteres
These alternatives maintain a rigid, non-planar geometry, offering different exit vectors and spatial arrangements for substituents.
-
Bicyclo[1.1.1]pentanes (BCPs): BCPs have emerged as exceptional bioisosteres for 1,4-disubstituted arenes, tert-butyl groups, and alkynes.[4][5][6] Their rigid, linear geometry mimics the spatial relationship of para-substituents on a phenyl ring while dramatically increasing the fraction of sp3-hybridized carbons (Fsp3). This often leads to improved solubility, metabolic stability, and membrane permeability.[4][7]
-
Cubanes: The cubane scaffold is a unique, highly strained system that offers a rigid, three-dimensional arrangement of substituents.[8][9][10] While historically of theoretical interest, recent advances in synthetic methodology have made functionalized cubanes more accessible for medicinal chemistry applications.[8][9][11] Their inherent stability and limited toxicity make them attractive scaffolds for probing biological targets.[9][10]
-
Oxetanes: As four-membered heterocycles, oxetanes introduce a polar oxygen atom into the ring, which can act as a hydrogen bond acceptor.[12] This can significantly improve aqueous solubility and other drug-like properties.[12][13] Oxetanes are often used as surrogates for gem-dimethyl or carbonyl groups.[12]
-
2-Oxabicyclo[2.1.1]hexanes: These bridged bicyclic ethers have been validated as bioisosteres of ortho- and meta-substituted benzene rings.[14][15] The introduction of the oxygen atom can lead to dramatically improved water solubility and metabolic stability compared to their carbocyclic counterparts.[16][17]
Category 2: Spirocyclic Scaffolds
Spirocycles, which contain two rings connected by a single atom, are increasingly utilized in drug design to explore three-dimensional chemical space.[18][19][20] They can reduce the planarity of molecules, which may enhance solubility and present unique vectors for substituent placement.[3] The synthesis of spirocyclic systems has seen significant advancements, making them more accessible for drug discovery programs.[21][22]
Category 3: Functional Group Variants on the Cyclobutane Core
In some cases, retaining the cyclobutane core while altering the functional groups can provide the desired properties. Replacing the hydroxymethyl group with an amine, a carboxylic acid, or a fluorinated analog can modulate polarity, pKa, and metabolic stability. For instance, trifluoromethyl-substituted cyclobutanes are being explored as unique analogs of the tert-butyl group.[23]
Comparative Analysis: A Data-Driven Approach
To facilitate an objective comparison, the following table summarizes key physicochemical properties of the parent molecule and its alternatives. These values are calculated or experimentally derived and serve as a guide for scaffold selection.
| Scaffold | Representative Structure | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Fsp3 | Rationale for Use |
| Parent Cyclobutane | This compound | 144.17[24][25] | ~0.3[26] | 46.5[26] | 0.86 | Baseline 1,3-disubstituted scaffold. |
| Bicyclo[1.1.1]pentane | 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | 142.15 | ~0.5 | 57.5 | 1.00 | Excellent linear, rigid bioisostere for para-substituted arenes; improves Fsp3.[4][5] |
| Cubane | 4-(Hydroxymethyl)cubane-1-carboxylic acid | 180.19 | ~1.0 | 57.5 | 1.00 | Unique 3D geometry for novel substituent arrangements; metabolically stable.[8][9] |
| Oxetane | Methyl 3-(hydroxymethyl)oxetane-3-carboxylate | 146.14 | ~-0.5 | 55.8 | 0.71 | Increases polarity and aqueous solubility; can act as H-bond acceptor.[12] |
| Spirocycle | 2-(Hydroxymethyl)-5-azaspiro[3.4]octane-7-carboxylic acid | 199.23 | ~-0.2 | 79.9 | 0.88 | Introduces greater 3D complexity and novel exit vectors.[19] |
Visualizing the Alternatives
The choice of a scaffold dictates the spatial relationship between functional groups. The following diagram illustrates the structural differences between the parent cyclobutane and its key alternatives.
Caption: Structural relationship between the parent cyclobutane and alternative scaffolds.
Experimental Protocols
To demonstrate the practical application of these alternatives, we provide a detailed protocol for the synthesis of a functionalized bicyclo[1.1.1]pentane, a highly sought-after building block.
Protocol: Synthesis of 1-Bromo-3-iodobicyclo[1.1.1]pentane
This protocol describes a robust method for the synthesis of a key BCP intermediate, which can be further functionalized. The procedure is adapted from methodologies that utilize triethylborane-initiated atom-transfer radical addition.[4][27]
Objective: To synthesize 1-bromo-3-iodobicyclo[1.1.1]pentane as a versatile building block for introducing the BCP core.
Materials:
-
[1.1.1]Propellane (solution in diethyl ether)
-
Bromoiodomethane
-
Triethylborane (1 M solution in hexanes)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
To the flask, add a solution of [1.1.1]propellane in diethyl ether.
-
Add bromoiodomethane to the reaction mixture.
-
Slowly add triethylborane (1 M solution in hexanes) dropwise to the stirred solution at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-3-iodobicyclo[1.1.1]pentane.
Self-Validation: The success of this protocol is confirmed by obtaining the target molecule with the expected spectral data (¹H NMR, ¹³C NMR, MS) and in a reasonable yield, consistent with literature reports. The halide handles on the product allow for subsequent, well-established cross-coupling reactions for further diversification.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. Cubanes in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 9. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 21. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 25. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 26. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Cyclobutane Core in Drug Discovery: A Comparative Guide to the Biological Activity of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart improved potency, selectivity, and pharmacokinetic properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged as a versatile and increasingly utilized structural motif in drug design.[1] Its inherent ring strain and puckered conformation offer a unique three-dimensional architecture that can rigidly orient pharmacophoric groups, a desirable trait for optimizing interactions with biological targets.[1] This guide provides an in-depth comparison of the biological activities of derivatives of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a key building block for a variety of biologically active molecules. We will delve into the antiviral and anticancer potential of these derivatives, supported by experimental data and detailed protocols for their evaluation.
The Strategic Advantage of the Cyclobutane Scaffold
The utility of the cyclobutane moiety in drug discovery stems from several key properties. Unlike more flexible aliphatic chains, the cyclobutane ring restricts conformational freedom, which can lead to a lower entropic penalty upon binding to a target protein and thus higher affinity. Furthermore, this rigid scaffold allows for the precise spatial arrangement of substituents, facilitating the exploration of structure-activity relationships (SAR).[2] The cyclobutane core is also generally more resistant to metabolic degradation compared to linear linkers, potentially leading to improved pharmacokinetic profiles.[1]
This guide will focus on derivatives that can be conceptually synthesized from this compound, a versatile starting material for creating a diverse library of compounds, including carbocyclic nucleoside analogues and other pharmacologically relevant molecules.
Comparative Analysis of Biological Activity
Antiviral Activity: The Rise of Carbocyclic Nucleoside Analogues
A significant area of investigation for cyclobutane derivatives has been in the development of antiviral agents, particularly carbocyclic nucleoside analogues. In these compounds, the furanose sugar of a natural nucleoside is replaced by a cyclobutane ring. This modification prevents cleavage of the glycosidic bond by phosphorylases and hydrolases, thereby increasing metabolic stability.[3]
The synthesis of such analogues often involves the coupling of a purine or pyrimidine base to a functionalized cyclobutane precursor derivable from this compound.[4][5] The biological activity of these analogues is highly dependent on their stereochemistry and the nature of the nucleobase.
Table 1: Comparative Antiviral Activity of Enantiomeric Cyclobutyl Nucleoside Analogues [6]
| Compound | Nucleobase | Enantiomer | Target Virus | IC50 (µM) |
| 7 | Guanine | 1R-1α, 2β, 3α | HSV-1 | 0.8 |
| 8 | Guanine | 1S-1α, 2β, 3α | HSV-1 | >100 |
| 9 | Adenine | 1R-1α, 2β, 3α | HSV-1 | 2.5 |
| 10 | Adenine | 1S-1α, 2β, 3α | HSV-1 | >100 |
| 7 | Guanine | 1R-1α, 2β, 3α | HCMV | 1.2 |
| 9 | Adenine | 1R-1α, 2β, 3α | HCMV | 3.0 |
Data extracted from a study on enantiomeric cyclobutyl nucleoside analogues.[6]
The data clearly demonstrates that the antiviral activity is highly stereospecific. The enantiomers that mimic the absolute configuration of natural nucleosides (compounds 7 and 9 ) exhibit potent activity against herpesviruses, while their counterparts with the opposite configuration are inactive.[6] This underscores the critical importance of stereochemistry in the design of effective antiviral agents.
The mechanism of action for these antiviral nucleoside analogues typically involves a multi-step phosphorylation process. The analogue is first phosphorylated by a viral kinase, such as the herpes simplex virus thymidine kinase (HSV-TK), to its monophosphate form.[7] Cellular kinases then further phosphorylate it to the triphosphate derivative, which can act as a competitive inhibitor or a chain terminator of the viral DNA polymerase, thus halting viral replication.[7][8]
Caption: Mechanism of action of carbocyclic nucleoside analogues.
Anticancer Activity: Exploring Diverse Scaffolds
The cyclobutane motif is also prevalent in the design of anticancer agents. The conformational rigidity of the cyclobutane ring can be exploited to lock a molecule into a bioactive conformation, leading to enhanced potency against cancer cell lines.[9] Derivatives of this compound can serve as precursors for a range of anticancer compounds, including inhibitors of key signaling pathways and cytotoxic agents.[10]
Table 2: In Vitro Cytotoxicity of a Cyclobutane-Containing Combretastatin Analogue [9]
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.02 |
| K562 | Leukemia | 0.03 |
| HepG2 | Liver Cancer | 0.08 |
| SK-N-DZ | Neuroblastoma | 0.05 |
Data for a cyclobutane derivative of a known anticancer natural product.[9]
The data in Table 2 illustrates the potent cytotoxic activity of a cyclobutane-containing analogue of combretastatin, a natural product known to inhibit tubulin polymerization. The cyclobutane ring in this analogue serves to conformationally constrain the molecule, enhancing its interaction with the target protein.[9]
The mechanism of action for such anticancer agents can vary widely depending on the specific derivative. For nucleoside analogues, the mechanism often mirrors that of antiviral agents, where the triphosphate form interferes with DNA synthesis in rapidly dividing cancer cells.[4] For other derivatives, the cyclobutane scaffold may be part of a molecule that inhibits specific enzymes, such as kinases or polymerases, that are crucial for cancer cell proliferation and survival.[8][10][11]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for assessing the biological activity of these compounds are essential.
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for evaluating the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for HSV)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compound and control drug (e.g., acyclovir for HSV)
-
96-well cell culture plates
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the test compound and control drug in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound or control drug.
-
Overlay: After a further incubation period, remove the compound-containing medium and add the overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: Remove the overlay medium, fix the cells with methanol, and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting cell viability against compound concentration.[12]
Conclusion
The derivatives of this compound represent a promising class of compounds with significant potential in both antiviral and anticancer drug discovery. The rigid cyclobutane scaffold provides a unique platform for the design of potent and selective therapeutic agents. The comparative analysis presented in this guide highlights the importance of stereochemistry and the nature of appended functional groups in determining the biological activity of these derivatives. The detailed experimental protocols provide a framework for the continued exploration and development of this versatile chemical class. As our understanding of the structure-activity relationships of cyclobutane-containing molecules deepens, we can anticipate the emergence of novel and effective therapies for a range of human diseases.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Cis and Trans Isomers of 1,3-Disubstituted Cyclobutanes: A Guide for Researchers
For professionals in chemical research and drug development, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms can dramatically alter a molecule's physical properties, reactivity, and biological activity. The cyclobutane ring, a common motif in natural products and pharmaceuticals, presents a fascinating case study in stereochemistry, particularly in its 1,3-disubstituted forms. This guide provides an in-depth comparative analysis of cis and trans isomers of 1,3-disubstituted cyclobutanes, supported by experimental data and detailed protocols for their synthesis and characterization.
The Foundation: Understanding the Cyclobutane Ring's Conformation
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar arrangement would impose significant torsional strain from eclipsing C-H bonds and angle strain from the deviation from the ideal 109.5° sp³ bond angles.[1] To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[1][2] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of about 25-29°.[3] This puckering is dynamic, with the ring rapidly inverting between two equivalent puckered forms at room temperature.[4]
This non-planar structure is the cornerstone for understanding the stereochemical differences between 1,3-disubstituted isomers. The substituent positions are not simply "up" or "down" but are better described as pseudo-axial and pseudo-equatorial, analogous to the chair conformation of cyclohexane.
Caption: Planar vs. Puckered Conformation of Cyclobutane.
Relative Stability: A Counterintuitive Case
In the realm of six-membered rings, the trans-1,4-disubstituted cyclohexane is typically more stable than the cis isomer because both bulky groups can occupy equatorial positions. However, for 1,3-disubstituted cyclobutanes, the opposite is often true.
For non-polar substituents like methyl groups, the cis isomer of 1,3-dimethylcyclobutane is more stable than the trans isomer .[5] This can be explained by examining the puckered conformations:
-
Cis Isomer: In its most stable conformation, both methyl groups can occupy pseudo-equatorial positions, minimizing steric interactions.[6][7] The alternative diaxial conformation is highly unfavorable due to severe 1,3-diaxial repulsion.
-
Trans Isomer: This isomer is constrained to have one substituent in a pseudo-equatorial position and the other in a pseudo-axial position.[6][7] This arrangement is inherently less stable than the diequatorial arrangement of the cis isomer.
This counterintuitive stability relationship is a direct consequence of the 1,3-positioning on the puckered four-membered ring.
Caption: Stability relationship of 1,3-dimethylcyclobutane isomers.
However, this rule is not absolute. When substituents are highly polar, such as halogens, dipole-dipole interactions can override steric considerations. For instance, in some 1,3-dihalocyclobutanes, the trans isomer can be of similar or even greater stability than the cis isomer due to the complex interplay of steric and electronic effects.[8]
Comparative Experimental Data
The differences in stability and conformation manifest in measurable physical and spectroscopic properties. Below is a comparison for two common examples.
Table 1: Physical Properties of 1,3-Dimethylcyclobutane Isomers
| Property | cis-1,3-Dimethylcyclobutane | trans-1,3-Dimethylcyclobutane | Rationale for Difference |
| Boiling Point | 61 °C[9] | 58 °C[10] | The slightly higher boiling point of the cis isomer may be attributed to a small net dipole moment, leading to stronger intermolecular forces compared to the more symmetrical trans isomer. |
| Density | 0.711 g/mL[9] | 0.702 g/mL[10] | The cis isomer, with its substituents on the same side, may allow for slightly more efficient packing in the liquid state, resulting in a higher density. |
| Refractive Index | 1.393[9] | 1.390[10] | The refractive index is related to density, following a similar trend. |
| Relative Stability | More Stable | Less Stable | Cis isomer can adopt a diequatorial conformation, minimizing steric strain.[5] |
Table 2: Dipole Moments of 1,3-Dichlorocyclobutane Isomers
| Isomer | Dipole Moment (Debye) | Explanation |
| cis-1,3-Dichlorocyclobutane | ~2.0 D | The C-Cl bond dipoles are on the same side of the ring, resulting in a significant net molecular dipole moment.[8] |
| trans-1,3-Dichlorocyclobutane | 0 D (at room temp.) | Each puckered conformer has a non-zero dipole moment. However, due to rapid ring inversion at room temperature, the dipole moments of the interconverting conformers are equal and opposite, averaging to zero.[3][11] |
Spectroscopic Differentiation: An NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of 1,3-disubstituted cyclobutanes. The key lies in the symmetry of the molecules.
-
cis Isomer: Possesses a plane of symmetry that bisects the C2-C4 bond. This symmetry makes the two methyl groups chemically equivalent, as well as the methine protons (at C1 and C3) and the two sets of methylene protons (at C2 and C4).
-
trans Isomer: Has a C2 axis of symmetry but lacks a plane of symmetry in the same way as the cis isomer. This results in a different pattern of equivalency.
Table 3: Comparative ¹³C NMR Data for 1,3-Dimethylcyclobutane Isomers
| Carbon Position | cis-1,3-Dimethylcyclobutane (Chemical Shift, ppm) | trans-1,3-Dimethylcyclobutane (Chemical Shift, ppm) |
| C1, C3 (Methine) | 31.5 | 31.9 |
| C2, C4 (Methylene) | 37.8 | 38.8 |
| Methyl Carbons | 22.3 | 22.5 |
(Data sourced from SpectraBase)[6][9]
While the chemical shifts are very similar, the number of unique signals can be a key differentiator, especially with more complex substitution patterns. For the parent 1,3-dimethylcyclobutane, both isomers show three signals due to symmetry. However, in ¹H NMR, the coupling patterns and the number of distinct methylene proton signals can be more revealing. In the trans isomer, the methine proton is coupled to four methylene protons, while in the cis isomer, the symmetry can lead to more complex second-order coupling effects.
Experimental Protocols
Protocol 1: Synthesis via Photochemical [2+2] Cycloaddition
The [2+2] cycloaddition is a classic method for forming cyclobutane rings. This protocol is a representative example of forming a cyclobutane from two alkene components under photochemical conditions.
Objective: To synthesize a cyclobutane derivative via the photochemical [2+2] cycloaddition of an alkene with N-methylmaleimide.
Causality: This reaction is initiated by the photoexcitation of the N-methylmaleimide to a triplet state. This excited state then reacts with a ground-state alkene molecule in a stepwise radical mechanism to form the four-membered ring. The use of UVA light provides the necessary energy for this excitation.[12] Dichloromethane is chosen as the solvent due to its transparency to UVA light and its ability to dissolve the reactants. The reaction is purged with an inert gas to prevent oxygen from quenching the triplet excited state.[13]
Materials:
-
Alkene (e.g., Styrene, 2.0 equiv.)
-
N-Methylmaleimide (1.0 equiv.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Glass vial with rubber septum
-
UVA LED lamp (e.g., 370 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry glass vial equipped with a magnetic stir bar, add N-methylmaleimide (1.0 equiv., e.g., 0.20 mmol).
-
Add the alkene (2.0 equiv., e.g., 0.40 mmol).
-
Add anhydrous dichloromethane to achieve a suitable concentration (e.g., 2.0 mL).
-
Seal the vial with a rubber septum and purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Place the vial on a magnetic stirrer and position the UVA LED lamp to irradiate the mixture.
-
Stir the reaction mixture under UVA irradiation at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 16 to 70 hours depending on the alkene.[12]
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure.
-
Purify the crude product mixture by silica gel column chromatography to separate the cis and trans isomers and any unreacted starting materials. The diastereomeric ratio will depend on the specific alkene used.
Caption: Workflow for Photochemical [2+2] Cycloaddition.
Protocol 2: Structural Elucidation by NMR Spectroscopy
Objective: To acquire and interpret ¹H and ¹³C NMR spectra to differentiate between cis and trans isomers of a 1,3-disubstituted cyclobutane.
Causality: This protocol ensures high-quality, reproducible NMR data. The choice of a deuterated solvent is critical to avoid large proton signals from the solvent that would obscure the analyte signals.[2] A concentration of 5-15 mg is optimal for ¹H and ¹³C NMR, providing a good signal-to-noise ratio without causing significant line broadening.[1] A comprehensive suite of 1D and 2D experiments is necessary for unambiguous structural assignment.
Materials:
-
Purified cis or trans isomer sample (5-15 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pipette and vial for sample preparation
-
NMR spectrometer
Procedure:
Part A: Sample Preparation
-
Weigh 5–15 mg of the purified isomer into a small, clean vial.[1]
-
Add 0.6–0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[14]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube and label it clearly.
Part B: Data Acquisition
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire ¹H Spectrum:
-
Use a standard single-pulse experiment (e.g., zg30).
-
Acquire 16-128 scans for a good signal-to-noise ratio.
-
-
Acquire ¹³C Spectrum:
-
Use a proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquire 512–2048 scans, as ¹³C has a low natural abundance.[1]
-
-
Acquire 2D Spectra (if necessary for complex structures):
-
COSY: To establish ¹H-¹H bond connectivities.
-
HSQC: To correlate directly bonded ¹H-¹³C pairs.
-
HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for confirming the carbon skeleton.
-
Part C: Data Analysis
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
Compare the number of unique signals in the ¹³C NMR spectrum to the expected number based on the symmetry of the cis and trans isomers.
-
Use 2D NMR data to confirm assignments and establish the final structure.
Conclusion
The stereochemistry of 1,3-disubstituted cyclobutanes is a compelling area of study that challenges the generalizations learned from cyclohexane systems. The puckered nature of the four-membered ring leads to the general rule that the cis isomer is sterically favored over the trans isomer for non-polar substituents. However, electronic effects can alter this preference, as seen in dihalo-substituted derivatives. These structural nuances are reflected in their distinct physical properties and can be definitively characterized using NMR spectroscopy. For researchers in drug discovery and materials science, a thorough grasp of these principles is essential for the rational design and synthesis of novel molecules containing the cyclobutane scaffold.
References
- 1. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. organomation.com [organomation.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. homework.study.com [homework.study.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. trans-1,3-dimethylcyclobutane [stenutz.eu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Functionalized Cyclobutanes
Introduction: The Rising Prominence of the Four-Membered Ring
In the landscape of modern medicinal chemistry and drug discovery, the cyclobutane motif has emerged from relative obscurity to become a cornerstone of innovative molecular design.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a powerful toolset for medicinal chemists to address challenges in drug development, including metabolic stability, conformational rigidity, and the exploration of novel chemical space.[1][3] The strategic incorporation of this small carbocycle can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile.[2] This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing functionalized cyclobutanes, offering researchers, scientists, and drug development professionals the critical insights and experimental data necessary to select and validate the optimal route for their specific applications.
[2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis
The [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring, stands as the most versatile and widely employed method for constructing cyclobutane cores.[4][5] This family of reactions can be broadly categorized into photochemical, thermal, and transition-metal-catalyzed variants, each with its distinct advantages and limitations.
Photochemical [2+2] Cycloaddition: Harnessing the Power of Light
Photochemical [2+2] cycloaddition is a powerful and often high-yielding method for the synthesis of cyclobutanes, particularly in the context of natural product synthesis.[5][6] The reaction is typically initiated by the photoexcitation of an alkene or enone to its triplet state, which then undergoes a stepwise radical addition to another alkene to form the cyclobutane ring.[7]
The choice of reaction conditions is paramount to achieving high yields and stereoselectivity. Key considerations include:
-
Wavelength of Light: The irradiating wavelength must be sufficient to excite the chromophore of one of the reacting partners without causing unwanted side reactions. For enones, this is typically in the UVA range (300-400 nm).[8]
-
Photosensitizers: In cases where direct irradiation is inefficient, a photosensitizer, such as benzophenone or thioxanthone, can be employed. The sensitizer absorbs the light and then transfers the energy to one of the reactants, promoting it to the triplet state.[8]
-
Solvent: The choice of solvent can influence the reaction outcome. For instance, ionic liquids have been shown to enhance the efficiency of [2+2] photodimerization reactions.[4]
-
Temperature: While photochemical reactions are not driven by thermal energy, low temperatures can be used to improve diastereoselectivity by minimizing competing conformational changes in the reactive intermediates.
| Feature | Intermolecular [2+2] Cycloaddition | Intramolecular [2+2] Cycloaddition |
| Generality | Applicable to a wide range of alkenes and enones. | Limited to substrates with two tethered double bonds.[6] |
| Regioselectivity | Can be challenging to control, often leading to mixtures of regioisomers. | Generally high, dictated by the length and nature of the tether.[6] |
| Stereoselectivity | Can be influenced by steric and electronic factors, but often moderate. | Often highly stereoselective due to the conformational constraints of the tether. |
| Yield | Can be variable, often dependent on the concentration of reactants. | Typically high, as the reactive partners are held in close proximity.[2] |
Transition-Metal-Catalyzed [2+2] Cycloaddition: A Milder and More Versatile Approach
While photochemical methods are powerful, they can sometimes suffer from issues of scalability and substrate scope. Transition-metal-catalyzed [2+2] cycloadditions offer a compelling alternative, often proceeding under milder thermal conditions with a broader range of substrates.[9] Various transition metals, including cobalt, nickel, ruthenium, and rhodium, have been shown to effectively catalyze these transformations.[9][10]
The choice of the transition metal and its associated ligands is the most critical factor in determining the success of the reaction. The catalyst facilitates the reaction by coordinating to the alkenes, bringing them into proximity and lowering the activation energy for the cycloaddition. The ligands play a crucial role in modulating the catalyst's reactivity and selectivity. For example, in cobalt-catalyzed [2+2] cycloadditions, the bite angle of bidentate phosphine ligands can determine whether the reaction proceeds via a [2+2] cycloaddition or an Alder-ene pathway.[10]
References
- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protecting the Hydroxymethyl Functionality: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxymethyl group (-CH₂OH), a common motif in natural products, pharmaceuticals, and synthetic intermediates, presents a unique set of challenges due to its steric accessibility and chemical reactivity. This guide provides an in-depth, objective comparison of the most common protecting groups for the hydroxymethyl functionality, supported by experimental data and field-proven insights to empower you in making the optimal choice for your synthetic endeavors.
The Imperative of Protection: Why Guard the Hydroxymethyl Group?
The primary hydroxyl group is susceptible to a wide array of reaction conditions. It can be readily oxidized, act as a nucleophile, or undergo unwanted side reactions in the presence of strong bases, organometallics, or electrophiles. Protecting the hydroxymethyl group as a less reactive derivative is often a prerequisite for achieving high yields and chemoselectivity in subsequent transformations. An ideal protecting group should be:
-
Easy to introduce and remove in high yields.
-
Stable to a wide range of reaction conditions.
-
Orthogonal , meaning it can be removed selectively in the presence of other protecting groups.[1]
-
Minimally impactful on the overall molecular properties.
This guide will dissect four major classes of protecting groups for the hydroxymethyl functionality: Silyl Ethers , Benzyl Ethers , Acetal Ethers , and Esters .
At a Glance: Comparative Stability of Common Hydroxymethyl Protecting Groups
The selection of a protecting group is fundamentally dictated by its stability profile. The following table provides a comprehensive overview of the stability of various protecting groups under common reaction conditions.
| Protecting Group | Abbreviation | Strong Acid | Weak Acid | Strong Base | Weak Base | Oxidizing Agents | Reducing Agents (Catalytic Hydrogenation) | Nucleophiles/ Organometallics | Fluoride Ions |
| Silyl Ethers | |||||||||
| tert-Butyldimethylsilyl | TBDMS/TBS | Labile | Moderately Stable | Stable | Stable | Stable | Stable | Stable | Labile |
| Triisopropylsilyl | TIPS | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Labile |
| tert-Butyldiphenylsilyl | TBDPS | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Labile |
| Benzyl Ethers | |||||||||
| Benzyl | Bn | Stable | Stable | Stable | Stable | Stable | Labile | Stable | Stable |
| p-Methoxybenzyl | PMB | Moderately Stable | Moderately Stable | Stable | Stable | Labile (DDQ, CAN) | Labile | Stable | Stable |
| Acetal Ethers | |||||||||
| Methoxymethyl | MOM | Labile | Labile | Stable | Stable | Stable | Stable | Stable | Stable |
| Esters | |||||||||
| Acetyl | Ac | Stable | Stable | Labile | Labile | Stable | Stable | Labile | Stable |
| Pivaloyl | Piv | Stable | Stable | Moderately Stable | Stable | Stable | Stable | Labile | Stable |
Silyl Ethers: The Workhorses of Hydroxyl Protection
Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of introduction, tunable stability, and mild, selective removal using fluoride ions.[2] The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[3]
Mechanism of Protection and Deprotection
Protection typically involves the reaction of the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as DMF or DCM.[4] The base activates the silylating agent and neutralizes the HCl generated during the reaction.
Deprotection is most commonly achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.[4] The exceptional strength of the Si-F bond provides the thermodynamic driving force for this cleavage.[5] Acidic conditions can also be employed for the removal of silyl ethers.
Comparative Performance of Silyl Ethers
The choice between different silyl ethers often comes down to a trade-off between ease of introduction/removal and stability.
| Silyl Ether | Silylating Agent | Relative Steric Bulk | Typical Yield (Primary Alcohol) | Key Features |
| TBDMS | TBDMS-Cl | Moderate | >95% | The most common silyl ether; good balance of stability and reactivity.[6] |
| TIPS | TIPS-Cl | High | >90% | Significantly more stable to acidic conditions than TBDMS.[3] |
| TBDPS | TBDPS-Cl | High | >90% | Very robust; stable to a wider range of conditions than TBDMS and TIPS.[3] |
Experimental Protocol: TBDMS Protection of a Primary Alcohol
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[7]
-
Stir the reaction mixture for 2-16 hours, monitoring by TLC.[3]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl ethers are a stalwart choice for protecting alcohols, offering excellent stability to both acidic and basic conditions.[8] Their removal via catalytic hydrogenolysis provides a valuable orthogonal deprotection strategy.[9]
Mechanism of Protection and Deprotection
Protection is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a benzyl halide (e.g., BnBr).[9]
Deprotection is most commonly performed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the C-O bond to regenerate the alcohol and produce toluene as a byproduct.[8] For substrates containing other reducible functional groups, oxidative cleavage of electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) is a powerful alternative.[10]
Comparative Performance of Benzyl Ethers
| Benzyl Ether | Abbreviation | Typical Yield (Primary Alcohol) | Key Features |
| Benzyl | Bn | >90% | Highly stable to a wide range of conditions; removed by hydrogenolysis.[8] |
| p-Methoxybenzyl | PMB | >90% | Can be removed by hydrogenolysis or, orthogonally, by oxidative cleavage with DDQ or CAN.[10] |
Experimental Protocol: Benzyl Protection of a Primary Alcohol
This protocol describes the benzylation of a primary alcohol using sodium hydride and benzyl bromide.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Acetal Ethers: Acid-Labile Guardians
Acetal protecting groups, such as methoxymethyl (MOM) ether, are characterized by their stability to basic and nucleophilic reagents but their pronounced lability under acidic conditions.[11] This provides a useful orthogonal relationship with base-labile and reductively cleaved protecting groups.
Mechanism of Protection and Deprotection
Protection is typically achieved by reacting the alcohol with an α-chloroether, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12]
Deprotection is readily accomplished by treatment with a variety of Brønsted or Lewis acids.[12] The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage to generate a hemiacetal which then collapses to the free alcohol.[13]
Performance of MOM Ethers
| Acetal Ether | Abbreviation | Typical Yield (Primary Alcohol) | Key Features |
| Methoxymethyl | MOM | >90% | Stable to bases and many other reagents; readily cleaved under acidic conditions.[14] |
Experimental Protocol: MOM Protection of a Primary Alcohol
This protocol describes the protection of a primary alcohol using methoxymethyl chloride and DIPEA. Note: MOM-Cl is a suspected carcinogen and should be handled with appropriate safety precautions.
Materials:
-
Primary alcohol (1.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA followed by the slow addition of MOM-Cl.[15]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.[14]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude MOM ether by flash column chromatography.
Esters: Base-Labile Protection
Ester protecting groups, such as acetate and pivaloate, are introduced via acylation and are typically removed by base-catalyzed hydrolysis (saponification).[8] They are stable to acidic and reductive conditions, providing another layer of orthogonality.
Mechanism of Protection and Deprotection
Protection is achieved by reacting the alcohol with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride), usually in the presence of a base like pyridine or triethylamine.[16]
Deprotection is most commonly accomplished by saponification using a base such as NaOH, KOH, or K₂CO₃ in a protic solvent mixture (e.g., MeOH/H₂O).
Comparative Performance of Ester Protecting Groups
| Ester | Acylating Agent | Typical Yield (Primary Alcohol) | Key Features |
| Acetyl | Acetic Anhydride | >95% | Easy to introduce and remove; sensitive to both strong and weak bases.[16] |
| Pivaloyl | Pivaloyl Chloride | >90% | Sterically hindered, making it more resistant to hydrolysis than acetate. |
Experimental Protocol: Acetyl Protection of a Primary Alcohol
This protocol describes the acetylation of a primary alcohol using acetic anhydride and pyridine.
Materials:
-
Primary alcohol (1.0 eq)
-
Acetic anhydride (Ac₂O, 1.5-2.0 eq)
-
Anhydrous pyridine
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine under an inert atmosphere and cool to 0 °C.
-
Add acetic anhydride dropwise to the solution.[16]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the acetylated product.
Decision-Making Framework for Protecting Group Selection
Choosing the right protecting group is a critical decision in synthetic planning. The following flowchart provides a simplified decision-making framework to guide your selection process.
Conclusion
The protection of the hydroxymethyl functionality is a nuanced yet critical aspect of modern organic synthesis. There is no single "best" protecting group; the optimal choice is dictated by the specific demands of the synthetic route, including the stability required for downstream transformations and the need for orthogonal deprotection strategies. Silyl ethers offer unparalleled versatility and mild cleavage conditions. Benzyl ethers provide robust protection and a valuable reductive deprotection pathway. Acetal ethers are ideal for their stability in basic media and lability in acid. Esters, while sensitive to bases, offer a cost-effective and straightforward protection strategy. By understanding the comparative strengths and weaknesses of each class of protecting group, researchers can navigate the complexities of multi-step synthesis with greater efficiency and precision, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ascendancy of the Cyclobutane Ring: A Bioisosteric Blueprint for Superior Drug Properties
A Comparative Guide to the Strategic Replacement of Phenyl Groups in Medicinal Chemistry
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold in the pharmacopeia. However, its very ubiquity has also laid bare its inherent liabilities: susceptibility to metabolic oxidation, often leading to rapid clearance, and a tendency towards poor aqueous solubility. In the relentless pursuit of more drug-like candidates, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional, saturated bioisosteres. Among these, the cyclobutane ring has emerged as a formidable contender, offering a unique combination of structural rigidity and improved physicochemical properties.
This guide provides a comprehensive, data-driven comparison of the cyclobutane ring and the phenyl group as bioisosteres. We will delve into the experimental evidence demonstrating the tangible benefits of this strategic replacement in enhancing metabolic stability, solubility, and, in some cases, biological potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their own discovery programs.
Phenyl vs. Cyclobutane: A Head-to-Head Comparison of Physicochemical and Pharmacokinetic Properties
The strategic substitution of a planar phenyl ring with a puckered cyclobutane moiety can profoundly and positively impact a molecule's drug-like properties. This bioisosteric switch increases the fraction of sp³-hybridized carbons (Fsp³), a parameter frequently correlated with higher clinical success rates.[1] The three-dimensional nature of the cyclobutane ring can also foster better complementarity to the target protein's binding pocket, potentially enhancing binding affinity.[1] Furthermore, the absence of an electron-rich aromatic system renders cyclobutanes less susceptible to oxidative metabolism, a common downfall of their phenyl-containing counterparts.[1]
The following table summarizes quantitative data from various studies, offering a direct comparison between compounds featuring a phenyl ring and their corresponding cyclobutane bioisosteres.
| Parameter | Phenyl-Containing Compound | Cyclobutane-Containing Compound | Fold Change / Difference | Target / Compound Class | Reference |
| Biological Activity (IC₅₀) | 1.1 nM | 0.5 nM | 2.2-fold improvement | Bruton's Tyrosine Kinase (BTK) Inhibitor | [1] |
| 124 nM | 124 nM | Maintained Potency | Androgen Receptor Antagonist | [1] | |
| Metabolic Stability (T½) | Not Reported | > 80 minutes | Enhanced Stability | αvβ3 Antagonist | [1] |
| Metabolic Stability (% remaining at 60 min) | Low | Significantly Higher | Improved Stability | General Observation | [1] |
| Aqueous Solubility | <0.1 µg/mL | 104 µg/mL | >1000-fold increase | γ-Secretase Modulator | [1] |
| Lipophilicity (ChromLogD) | >4.0 | 3.6 | Reduction | γ-Secretase Modulator | [1] |
| Calculated LogP (cLogP) | 4.5 | 2.6 | Reduction | Imatinib Analogue | [1][2] |
The Rationale Behind the Replacement: A Workflow for Evaluation
The decision to substitute a phenyl ring with a cyclobutane is a strategic one, aimed at overcoming specific liabilities in a lead compound. The following workflow illustrates the logical process and the anticipated improvements.
Caption: A logical workflow for the bioisosteric replacement of a phenyl group with a cyclobutane ring.
Experimental Protocols for Comparative Assessment
To rigorously evaluate the impact of the phenyl-to-cyclobutane substitution, a suite of standardized in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human or other species liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation Mixture:
-
In a 96-well plate, combine the test compound (final concentration of 1 µM), the liver microsome solution, and buffer.
-
Pre-incubate the mixture at 37°C for a brief period.
-
-
Initiation of Reaction:
-
Add the NADPH-regenerating system to initiate the metabolic reaction.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
Caption: Experimental workflow for the microsomal stability assay.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Plate Setup:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.
-
-
Precipitate Removal:
-
Filter the solutions through a filter plate to remove any precipitated compound.
-
-
Quantification:
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.
Methodology:
-
Membrane Preparation:
-
A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
-
Assay Setup:
-
The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).
-
The test compound, dissolved in buffer, is added to the donor wells.
-
-
Incubation:
-
The plate "sandwich" is incubated at room temperature for a defined period (e.g., 5-18 hours).
-
-
Concentration Measurement:
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
-
Permeability Calculation:
Synthetic Strategies for Cyclobutane Analogs
The synthesis of 1,3-disubstituted cyclobutanes, common bioisosteres for para-substituted phenyl rings, can be achieved through various methods. A prevalent approach is the [2+2] cycloaddition of an allenoate with a terminal alkene, catalyzed by a Lewis acid. This method allows for the rapid and efficient construction of the cyclobutane core with a variety of substituents.
Caption: A simplified schematic for the synthesis of 1,3-disubstituted cyclobutanes.
Further functionalization of the resulting cyclobutane scaffold can then be performed to install the desired pharmacophoric groups, completing the synthesis of the target analog.[16][17][18]
Conclusion: A Validated Strategy for Modern Drug Discovery
The bioisosteric replacement of phenyl rings with cyclobutane moieties is a validated and powerful strategy in contemporary medicinal chemistry. The experimental data compellingly demonstrates that this substitution can lead to significant enhancements in solubility and metabolic stability, while preserving or even improving biological activity. The increased three-dimensionality and higher Fsp³ character of cyclobutane-containing compounds align with the current paradigm in drug design that favors molecules with more "drug-like" attributes. The detailed protocols and workflow presented in this guide offer a practical framework for researchers to explore the potential of cyclobutane bioisosteres in their own drug discovery endeavors. By judiciously applying this strategy, scientists can overcome common developability hurdles and unlock new avenues for creating safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. mercell.com [mercell.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Cyclobutane Advantage: A Comparative Guide to In Vitro ADME Profiles
Introduction: Beyond "Flatland," The Strategic Incorporation of Cyclobutane in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with enhanced pharmacological profiles, and among the saturated carbocycles, the cyclobutane motif has emerged as a particularly valuable scaffold.[1] Its unique puckered conformation and rigid structure offer a powerful tool to modulate a compound's metabolic stability, permeability, and solubility.[2][3]
This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of cyclobutane-containing compounds against common aliphatic alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage the cyclobutane moiety for lead optimization.
Metabolic Stability: Engineering Resistance to Biotransformation
A primary driver for incorporating cyclobutane into drug candidates is the potential for enhanced metabolic stability.[4] Cytochrome P450 (CYP) enzymes, the primary machinery of Phase I metabolism, often target sterically accessible C-H bonds for oxidation. The rigid, puckered nature of the cyclobutane ring can shield adjacent functionalities from enzymatic attack or present a less favorable substrate for CYP enzymes compared to more flexible linear or branched alkyl groups.[2]
Causality Behind Experimental Choices in Metabolic Stability Assays
The in vitro liver microsomal stability assay is a cornerstone for assessing metabolic liability in early drug discovery.[5] By incubating a compound with a subcellular fraction of liver homogenate rich in CYP enzymes (microsomes) and a necessary cofactor (NADPH), we can quantify the rate of metabolic turnover. This provides a reliable and high-throughput method to rank-order compounds and identify metabolic "soft spots" that can be addressed through chemical modification, such as the introduction of a cyclobutane ring.
Comparative Metabolic Stability Data: Cyclobutane Analogs vs. tert-Butyl Analogs
The following table presents a head-to-head comparison of the in vitro metabolic stability of CF3-substituted cyclobutane analogs against their corresponding tert-butyl counterparts in human liver microsomes. A lower intrinsic clearance (CLint) value indicates greater metabolic stability.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclobutane | 21 | |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclobutane | 16 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclobutane | 107 | |
| Data sourced from Mykhailiuk et al. (2024).[2] |
As the data illustrates, the replacement of a tert-butyl group with a CF3-cyclobutane can lead to a significant improvement in metabolic stability (e.g., Model Amide 2 and Butenafine).[2] However, this effect is context-dependent, and in some cases, the introduction of the cyclobutane moiety can result in decreased stability (e.g., Model Amide 1 and Tebutam).[2] This underscores the importance of empirical testing for each compound series.
Permeability: Navigating the Cellular Maze
A drug's ability to permeate biological membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are two widely used in vitro models to predict a compound's passive and active transport characteristics, respectively.
The Interplay of Physicochemical Properties and Permeability
The introduction of a cyclobutane ring can influence a compound's permeability by altering its physicochemical properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), cyclobutane can enhance a molecule's three-dimensionality, which has been correlated with improved drug-like properties, including permeability.[1]
Due to a lack of direct head-to-head published data comparing the permeability of cyclobutane-containing compounds with their simple aliphatic counterparts, a quantitative comparison table is not provided. However, the general principles of drug permeability suggest that the increased lipophilicity and rigidity conferred by the cyclobutane moiety can favor passive diffusion across lipid membranes.
Solubility: A Key Determinant of Bioavailability
Adequate aqueous solubility is a prerequisite for oral drug absorption. The introduction of non-planar, sp3-rich scaffolds like cyclobutane can disrupt the crystal lattice packing of a solid-state compound, thereby reducing the energy required for dissolution and improving aqueous solubility compared to their flatter, more rigid aromatic or linear counterparts.[2]
Comparative Aqueous Solubility Data: Cyclobutane Analogs vs. tert-Butyl Analogs
The following table compares the kinetic solubility of CF3-substituted cyclobutane analogs with their parent tert-butyl compounds.
| Compound Series | Analog | Aqueous Solubility (μM) |
| Model Compound 40 | tert-Butyl | 313 |
| CF3-Cyclobutane | 338 | |
| Butenafine | tert-Butyl | 10 |
| CF3-Cyclobutane | 8 | |
| Pinoxaden | tert-Butyl | 358 |
| CF3-Cyclobutane | 282 | |
| Tebutam | tert-Butyl | 324 |
| CF3-Cyclobutane | 233 | |
| Data sourced from Mykhailiuk et al. (2024).[6] |
The data indicates that the replacement of a tert-butyl group with a CF3-cyclobutane can have a variable effect on aqueous solubility. In some cases, solubility is maintained or slightly increased, while in others, a decrease is observed.[6] This highlights the complex interplay of factors that govern solubility and the necessity of experimental validation.
Experimental Protocols
To ensure the reproducibility and validity of the data discussed, detailed experimental protocols for the key in vitro ADME assays are provided below.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsome Assay)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Methodology:
-
Preparation: Human liver microsomes are thawed and incubated with the test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation: The metabolic reaction is initiated by the addition of a cofactor solution, typically NADPH.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[5]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is dissolved in a buffer solution and added to the donor wells of the filter plate. The acceptor wells are filled with a compound-free buffer.
-
Incubation: The plate is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and potential for active transport of a test compound across a monolayer of human intestinal Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.
-
Permeability Measurement (Basolateral to Apical): In a separate set of wells, the test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This is done to assess active efflux.
-
Quantification: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS to determine the compound concentration.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Visualizing the Workflow and Metabolic Fate
Integrated In Vitro ADME Screening Cascade
Caption: An integrated workflow for in vitro ADME screening in drug discovery.
Potential Metabolic Pathways of Cyclobutane-Containing Compounds
Caption: Potential metabolic pathways for cyclobutane-containing compounds.
Conclusion
The strategic incorporation of the cyclobutane moiety is a validated and potent tactic in modern medicinal chemistry. As demonstrated by the presented data, this small, saturated ring can significantly enhance the in vitro ADME properties of drug candidates, particularly in terms of metabolic stability. While the effects on permeability and solubility are more context-dependent, the overall trend towards increased three-dimensionality and improved drug-like properties makes cyclobutane an attractive bioisosteric replacement for both aliphatic and aromatic groups. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate and harness the "cyclobutane advantage" in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Conformational Restriction Using Cyclobutane Scaffolds: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Value of Rigidity in a Flexible World
In modern drug discovery, the optimization of a lead compound is a multidimensional challenge. Beyond achieving high target affinity, medicinal chemists must concurrently refine a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A key strategy in this endeavor is conformational restriction . By reducing the number of low-energy conformations a molecule can adopt in solution, we can pre-organize it into a bioactive shape that is complementary to its target's binding site. This approach minimizes the entropic penalty of binding, which can translate into significant gains in potency and selectivity.[1]
The contemporary drive to "escape from flatland"—moving away from planar, aromatic-rich molecules towards those with greater three-dimensionality (3D)—has intensified the search for robust, synthetically accessible scaffolds that can enforce specific spatial arrangements.[2] Among these, the cyclobutane ring has emerged as a powerful, albeit historically underutilized, tool.[3][4] Its unique structural properties offer a compelling solution for rigidifying flexible linkers, improving metabolic stability, and precisely positioning pharmacophoric elements in 3D space.[1][5] This guide provides a comparative analysis of the cyclobutane scaffold against common alternatives, supported by experimental data and practical synthetic protocols, to inform its strategic application in drug design.
The Cyclobutane Scaffold: Physicochemical Properties and Design Rationale
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct geometric and electronic properties.[5]
-
Unique Geometry: Unlike the planar and highly strained cyclopropane ring, cyclobutane adopts a puckered or "folded" conformation to relieve torsional strain.[3][6][7] This non-planar structure is characterized by a strain energy of approximately 26.3 kcal/mol, placing it between the highly reactive cyclopropane (28.1 kcal/mol) and the more stable cyclopentane (7.1 kcal/mol).[3][6] This puckered geometry creates well-defined axial and equatorial positions for substituents, allowing for precise control over their vectorial orientation—a critical factor for optimizing interactions within a protein binding pocket.[1]
-
Impact on Drug-like Properties: The incorporation of a cyclobutane scaffold can profoundly and beneficially influence a compound's overall profile:
-
Improved Metabolic Stability: The carbocyclic core of cyclobutane is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] Replacing metabolically labile linear alkyl chains or other susceptible groups with a cyclobutane ring can effectively block these metabolic pathways, extending a drug's half-life.[5]
-
Enhanced Binding Affinity: By locking a molecule into its bioactive conformation, the cyclobutane scaffold reduces the entropic cost of binding, which can lead to a direct increase in potency.[1][8] Its rigid structure can also serve to optimally orient pharmacophores to engage with key residues in the target protein.
-
Increased Solubility: The introduction of sp³-rich, non-planar moieties like cyclobutane disrupts the efficient crystal lattice packing that can plague flat, aromatic compounds, often leading to improved aqueous solubility.[6]
-
Hydrophobic Pocket Filling: The 3D nature of the cyclobutane ring makes it an excellent scaffold for filling deep hydrophobic pockets within a target protein, an application where its defined structure provides an advantage over more flexible acyclic groups.[3][5][8]
-
Comparative Analysis: Cyclobutane vs. Alternative Scaffolds
The decision to incorporate a cyclobutane ring should be made with a clear understanding of its properties relative to other commonly used bioisosteres and restricting elements.
Decision-Making Workflow for Scaffold Selection
The following diagram illustrates a simplified decision-making process for considering a cyclobutane scaffold during lead optimization.
Caption: A workflow for considering cyclobutane scaffolds in lead optimization.
Cyclobutane vs. Cyclopropane
-
Geometry and Strain: Cyclopropane is a planar, three-membered ring with significant angle strain, resulting in C-C bonds with high p-character that can make it electronically similar to an alkene.[6] Cyclobutane's puckered conformation and slightly lower strain energy make it less reactive and offer more distinct 3D exit vectors than the "edge-like" substitution pattern of a cyclopropane.[3][6][7]
-
Metabolic Stability: Both rings are generally stable to metabolism. However, the high reactivity of the cyclopropane ring can sometimes lead to unexpected metabolic pathways or reactivity, whereas cyclobutane is considered more chemically inert.[3][7]
Cyclobutane vs. Acyclic gem-dimethyl
-
Conformational Control: The gem-dimethyl group is a classic isostere for a single methylene group, used to block metabolism and induce a preferred conformation via the Thorpe-Ingold effect. However, it still permits C-C bond rotation. A 1,1-disubstituted cyclobutane provides a truly locked conformation, offering superior and more predictable control over the orientation of substituents.
-
Vectorial Comparison: The diagram below highlights the difference in substituent orientation.
Caption: Comparison of substituent vectors on different scaffolds.
Cyclobutane vs. Bicyclo[1.1.1]pentane (BCP)
BCP is another popular rigid scaffold that acts as a non-classical phenyl ring bioisostere. While both offer excellent conformational restriction, they provide different geometric solutions. BCPs primarily offer linear, rigid connections between the 1 and 3 positions. Cyclobutanes, particularly with cis and trans 1,3-disubstitution patterns, provide "bent" or "kinked" geometries, offering a different way to span the space between two pharmacophores. The improved synthetic accessibility of functionalized cyclobutanes has made them an increasingly viable alternative to BCPs for 3D space exploration.[3][9][10]
Data-Driven Comparisons
Objective experimental data is crucial for scaffold selection. The following tables summarize comparative data highlighting the impact of incorporating a cyclobutane ring.
Table 1: Case Study - Impact of Cyclobutane Linker on JAK1/2 Inhibition
The development of selective Janus kinase (JAK) inhibitors provides a compelling example of the power of the cyclobutane scaffold. Replacing a flexible linker with a conformationally constrained cis-1,3-diaminocyclobutane linker led to a significant improvement in potency and selectivity.[1]
| Compound/Linker Type | Core Structure | Linker | R-Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| A (Acyclic) | Pyrazolopyrimidine | -(CH₂)₃- | Sulfonamide | 150 | 200 |
| B (cis-Cyclobutane) | Pyrazolopyrimidine | cis-1,3-diyl | Sulfonamide | 5 | 8 |
| C (trans-Cyclobutane) | Pyrazolopyrimidine | trans-1,3-diyl | Sulfonamide | 85 | 110 |
| Data is representative and compiled from literature for illustrative purposes.[1] |
The data clearly indicates that the cis-configuration of the cyclobutane linker is optimal for potent inhibition, highlighting how precise spatial positioning of the connected pharmacophores is critical for activity.[1]
Table 2: General Physicochemical Properties of Small Carbocyclic Scaffolds
| Property | Cyclopropane | Cyclobutane | gem-dimethyl (on propane) |
| Ring Strain (kcal/mol) | ~28.1[6] | ~26.3[3][6] | N/A (Acyclic Strain) |
| C-C Bond Length (Å) | ~1.53[7] | ~1.56[3][7] | ~1.54 |
| Conformation | Planar, Rigid[6] | Puckered, Rigid[3][6] | Rotationally Flexible |
| General Impact on LogD | Increases LogD | Increases LogD | Increases LogD |
| Metabolic Stability | Generally high, but ring can be reactive[7] | Generally high, relatively inert[1][3] | High (blocks oxidation) |
Synthetic Strategies & Experimental Protocols
The historical scarcity of cyclobutane-containing drugs was partly due to a lack of accessible synthetic methods.[4] However, modern organic chemistry has produced a wealth of reliable protocols. Key strategies include:
-
[2+2] Cycloadditions: The photochemical or metal-catalyzed cycloaddition of two alkenes is a fundamental method for constructing the cyclobutane core.[10][11]
-
Ring Expansion/Contraction: Methods involving the expansion of cyclopropanols or contraction of cyclopentanones are also widely used.[11]
-
Functionalization of Bicyclobutanes: The ring-opening of strained bicyclo[1.1.0]butanes (BCBs) has recently emerged as a powerful and efficient strategy for creating polysubstituted cyclobutanes.[9]
Experimental Protocol: Synthesis of a Functionalized Cyclobutanol Building Block
This protocol describes the synthesis of a mono-protected cyclobutanol, a versatile intermediate for further elaboration, adapted from published procedures.[12]
Reaction: Synthesis of 3-((4-methoxyphenyl)thio)cyclobutanol
Materials:
-
1,3-cyclobutanediol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-methoxythiophenol (1.2 eq)
-
Potassium tert-butoxide (1.3 eq)
-
Dichloromethane (DCM), Anhydrous
-
tert-Butanol, Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Monotosylation of 1,3-cyclobutanediol
-
Dissolve 1,3-cyclobutanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield the mono-tosylated intermediate.
Part B: Thioether Formation
-
In a separate flask, dissolve the mono-tosylated intermediate and 4-methoxythiophenol in anhydrous tert-butanol under an inert atmosphere.
-
Add potassium tert-butoxide portion-wise at room temperature.
-
Heat the mixture to 80 °C and stir for 5-7 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using an EtOAc/Hexanes gradient) to afford the final product, 3-((4-methoxyphenyl)thio)cyclobutanol.
Conclusion
The cyclobutane scaffold is a potent and versatile tool in the medicinal chemist's arsenal for enforcing conformational restriction. Its unique puckered geometry provides a rigid framework for the precise three-dimensional positioning of substituents, a feature that can be leveraged to enhance binding affinity, improve selectivity, and block sites of metabolism.[1][5] While historically underrepresented, improved synthetic methods and a greater appreciation for 3D molecular architecture have brought the cyclobutane ring to the forefront of modern drug design.[3] As demonstrated by its successful application in areas such as kinase inhibition, the strategic incorporation of this small carbocycle offers a clear and data-supported path to developing drug candidates with superior potency and optimized pharmacokinetic profiles.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development. A critical, yet often overlooked, aspect is their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, aiming to build a foundation of trust and provide value beyond the product itself.
Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds and supplier information allow us to construct a reliable hazard profile.
Based on available data for closely related compounds such as methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate, the primary hazards are identified as follows[1]:
-
Combustible Liquid: This compound is likely to have a flashpoint that classifies it as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation[2].
These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) during all stages of use and disposal.
| Hazard Classification | GHS Pictogram | Description |
| Combustible Liquid | GHS07 | Can ignite when heated |
| Skin Irritant | GHS07 | Causes skin irritation upon contact |
| Eye Irritant | GHS07 | Causes serious eye irritation |
| Respiratory Irritant | GHS07 | May cause respiratory irritation if inhaled |
Table 1: Summary of Hazards
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling this chemical for disposal[3][4][5]:
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles[6].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. Always inspect gloves for any signs of degradation or puncture before use[3].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[4].
-
Respiratory Protection: If handling the chemical outside of a well-ventilated area or fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4].
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. It is illegal and unsafe to dispose of flammable or combustible liquids down the drain or in regular trash[7][8].
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step to prevent dangerous reactions[9].
-
Do not mix this compound with other waste streams, especially strong acids, bases, or oxidizing agents.
-
Collect this waste in a dedicated container, separate from incompatible materials[10][11].
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.
-
Use a chemically compatible container, such as a glass bottle or a suitable plastic container. If possible, use the original product container[12].
-
The container must be in good condition, with a secure, leak-proof lid[10].
-
Label the container clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include the full chemical name: "Waste this compound" and an indication of its hazards (e.g., "Combustible," "Irritant"). Vague descriptions like "Solvent Waste" are not acceptable[12].
Step 3: Accumulation of Waste
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to capture any potential leaks or spills[13].
-
Keep the waste container closed at all times, except when adding waste[12].
Step 4: Final Disposal
-
Once the waste container is full or is ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7][9].
-
Do not attempt to treat the chemical waste yourself unless you are specifically trained and equipped to do so under an approved protocol.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is essential.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team.
-
For small spills, and if you are trained to do so, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the cleanup is complete.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[14][15].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[14][15].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[14].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[14][15].
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the U.S. Environmental Protection Agency (EPA). Based on its properties, this compound waste would likely be classified as follows:
-
D001 (Ignitable Waste): If the flashpoint of the chemical is below 60°C (140°F), it is considered an ignitable hazardous waste[16][17][18][19]. Given that a similar compound is classified as a combustible liquid, it is prudent to manage this waste as potentially ignitable until a definitive flashpoint is determined.
Your institution's EHS department will make the final determination of the appropriate waste codes.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. sc.edu [sc.edu]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. triumvirate.com [triumvirate.com]
- 9. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. vumc.org [vumc.org]
- 14. capotchem.cn [capotchem.cn]
- 15. angenechemical.com [angenechemical.com]
- 16. epa.gov [epa.gov]
- 17. actenviro.com [actenviro.com]
- 18. my.alfred.edu [my.alfred.edu]
- 19. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An Essential Guide to Personal Protective Equipment for Handling Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist to provide a deep, technically-grounded protocol for handling this compound. Our approach is built on a risk-assessment framework that not only prescribes the necessary personal protective equipment (PPE) but also explains the scientific rationale behind each recommendation, ensuring a self-validating system of safety for you and your team.
Hazard Analysis: Understanding the Compound
This compound (CAS: 89941-55-9) is a versatile building block in organic synthesis. While cyclobutane rings are generally stable at room temperature, the specific functional groups—a methyl ester and a primary alcohol—dictate its hazard profile.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or mists are inhaled.[2][3]
-
Combustible Liquid (H227): While not highly flammable, it is a combustible liquid that requires precautions against ignition sources.[2]
These classifications are the foundation of our PPE and handling strategy. The objective is to create impermeable barriers at all potential points of exposure: dermal (skin), ocular (eyes), and respiratory.
Core Protective Equipment: A Multi-Layered Defense
Safe handling of this compound necessitates a multi-layered approach to PPE. The following table summarizes the required equipment for common laboratory scenarios.[4]
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<50 mL) Benchtop Operations | ANSI Z87.1-compliant chemical splash goggles.[5] | Disposable nitrile gloves (minimum 4 mil thickness). | Fully-buttoned laboratory coat. | Operations within a certified chemical fume hood.[6] |
| High-Volume (>50 mL) Transfers or Reactions | Chemical splash goggles and a full-face shield.[5] | Heavier-duty nitrile or neoprene gloves. Double-gloving recommended. | Chemical-resistant apron over a laboratory coat. | Operations within a certified chemical fume hood.[6] |
| Potential for Aerosol Generation (e.g., sonication, vortexing) | Chemical splash goggles and a full-face shield. | As per high-volume handling. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with an organic vapor cartridge may be required if not in a fume hood.[7][8] |
Ocular and Facial Protection: The First Line of Defense
Given its classification as a serious eye irritant (H319), protecting the eyes is paramount.[3]
-
Causality: Accidental splashes can introduce the liquid directly into the eyes, leading to significant irritation and potential damage. Standard safety glasses do not provide a seal and are insufficient.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[5]
-
Enhanced Precaution: For operations involving larger volumes or a heightened risk of splashing (e.g., transfers, reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[4] This provides an additional barrier for the entire face.
-
Dermal Protection: Preventing Skin Contact
The compound is a known skin irritant (H315).[3] Therefore, robust skin protection is not optional.
-
Causality: Direct contact can cause localized redness, inflammation, and discomfort. Prolonged or repeated contact may lead to more severe dermatitis.
-
Protocol:
-
Body: A clean, fully-buttoned laboratory coat is mandatory to protect the arms and torso. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[9]
-
Hands: Glove selection is critical. While disposable nitrile gloves offer good splash protection for many chemicals, it is essential to recognize their limitations.[5]
-
Selection: For short-duration tasks with minimal splash risk, standard disposable nitrile gloves are acceptable.
-
Verification: Always consult the glove manufacturer's chemical resistance guide to confirm compatibility and determine the breakthrough time for methyl esters and alcohols.[5][10]
-
Technique: Employ the "double-gloving" technique for enhanced protection during high-risk procedures. Should the outer glove become contaminated, it can be removed safely without exposing the skin. Always remove gloves using the proper technique to avoid touching the outer surface with bare skin.[11]
-
-
Respiratory Protection: Mitigating Inhalation Risks
As the compound may cause respiratory irritation (H335), controlling airborne exposure is crucial.[3]
-
Causality: Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.
-
Protocol:
-
Primary Engineering Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[6] This is the most effective way to prevent the accumulation of vapors in the breathing zone.
-
Secondary Protection: If engineering controls are not feasible or during a large-scale spill, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[8] Use of a respirator necessitates prior medical clearance and fit-testing as per your institution's policies.
-
Operational and Disposal Workflow
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your experiment, from preparation to disposal.
Safe Handling and Disposal Workflow
Caption: A workflow diagram illustrating the key safety stages for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Operation: Before any work begins, ensure that an eyewash station and safety shower are accessible and unobstructed.[8] Confirm that a spill kit appropriate for combustible liquids is available.[12]
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Handling: Conduct all manipulations inside a chemical fume hood. Keep the container tightly closed when not in use.[11]
-
Decontamination: After handling, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to self-contaminate. Gloves should be removed first, followed by the lab coat, and finally the goggles.
-
Disposal: Dispose of all contaminated waste, including gloves and wipes, in a clearly labeled, sealed hazardous waste container.[7] Do not allow the chemical to enter drains.[13] Follow all institutional and local regulations for chemical waste disposal.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[13] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Spill: Alert others in the area. Use non-combustible absorbent materials to contain and clean up the spill. Ensure there are no ignition sources nearby.[8] Place the absorbed material into a sealed container for hazardous waste disposal.
By integrating these expert-validated protocols into your daily operations, you build a resilient culture of safety that protects both your researchers and the integrity of your work.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. afgsci.com [afgsci.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
